Picroside Ii
Descripción
RN given for (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6abeta))-isomer; structure in first source
Propiedades
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)26)20(30)34-18-10-4-5-32-21(14(10)23(8-25)19(18)36-23)35-22-17(29)16(28)15(27)13(7-24)33-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3/t10-,13-,14-,15-,16+,17-,18+,19+,21+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNILCMFRRDTEY-NUGKWEEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904845 | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39012-20-9, 1961245-47-5 | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961245475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxy-3-methoxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROSIDE II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX0PFP9RVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Picroside II mechanism of action in neuroprotection
An In-depth Technical Guide to the Neuroprotective Mechanisms of Picroside II
Executive Summary
This compound, a primary active iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Its mechanism of action is multifaceted, targeting key pathological cascades including oxidative stress, apoptosis, neuroinflammation, and blood-brain barrier disruption. This compound effectively scavenges reactive oxygen species (ROS), inhibits pro-inflammatory signaling pathways such as TLR4/NF-κB and the NLRP3 inflammasome, and prevents neuronal apoptosis by modulating the p53 and mitochondrial-cytochrome C pathways. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Cerebral ischemia, commonly associated with stroke, is a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving an initial cell death cascade in the ischemic core followed by a secondary wave of neuronal damage in the surrounding penumbra, which is exacerbated upon reperfusion. This secondary injury is driven by a combination of oxidative stress, excitotoxicity, inflammation, and apoptosis.[1][2][3] this compound has emerged as a promising neuroprotective agent due to its ability to counteract these pathological processes.[4][5] Numerous preclinical studies have demonstrated its efficacy in reducing infarct volume, improving neurological function, and protecting neuronal and vascular structures after cerebral I/R injury.[6][7][8]
Core Neuroprotective Mechanisms of Action
The neuroprotective effects of this compound are not mediated by a single target but rather through the modulation of multiple, interconnected signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress is a critical factor in the pathogenesis of I/R injury. This compound mitigates this by directly scavenging ROS and by inhibiting key enzymatic sources of oxidative stress.[9][10] It significantly reduces the activity of NADPH oxidase, a major producer of superoxide radicals, by down-regulating the expression of its subunits, Rac-1 and Nox2.[11][12] Furthermore, this compound has been shown to activate the AMPK-Nrf2 signaling pathway.[13] This leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the endogenous antioxidant defense system.[14][13]
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a major contributor to neuronal loss following I/R. This compound exerts potent anti-apoptotic effects through several mechanisms. It inhibits the p53 signaling pathway, which reduces the expression of the pro-apoptotic protein Bax and increases the anti-apoptotic protein Bcl-2. This modulation of the Bax/Bcl-2 ratio prevents the opening of the mitochondrial permeability transition pore (mPTP).[6][15] By stabilizing the mitochondrial membrane, this compound inhibits the release of key apoptotic factors like cytochrome C and endonuclease G (EndoG) into the cytoplasm.[9][15][16] The subsequent down-regulation of caspase-3, an executioner caspase, ultimately halts the apoptotic cascade.[6][9]
Modulation of Inflammatory Responses
Neuroinflammation significantly contributes to secondary brain damage. This compound demonstrates robust anti-inflammatory activity by suppressing key signaling pathways. It inhibits the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway, a critical upstream regulator of the inflammatory response.[2][3][4][17] This inhibition prevents the transcription and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[2][5][17] Additionally, recent studies indicate that this compound can suppress pyroptosis, an inflammatory form of cell death, by inhibiting the activation of the NLRP3 inflammasome and its downstream effectors, caspase-1 and gasdermin D (GSDMD).[5][18]
Protection of the Blood-Brain Barrier (BBB)
Quantitative Efficacy Data
The neuroprotective effects of this compound have been quantified across various preclinical models. The tables below summarize key findings.
Table 1: Effects on Infarct Volume and Neurological Scores
| Parameter | Model | Treatment Group (Dose) | Outcome | Reference |
|---|---|---|---|---|
| Neurological Score | MCAO/R Rats | This compound (10-20 mg/kg) | Significantly reduced neurological deficit scores | [4][9][20] |
| Infarct Volume | MCAO/R Rats | This compound (10-20 mg/kg) | Significantly decreased cerebral infarct volume | [6][9][20] |
| Brain Water Content | TBI Mice | This compound (20 mg/kg) | Significantly alleviated brain edema | [4] |
| Cognitive Function | APP/PS1 Mice | this compound (20-40 mg/kg) | Improved performance in Morris water maze test |[5] |
Table 2: Modulation of Oxidative Stress Markers
| Marker | Model | Treatment Group | Effect | Reference |
|---|---|---|---|---|
| ROS Content | MCAO/R Rats | This compound | Significantly reduced | [9][11][15] |
| NADPH Oxidase Activity | MCAO/R Rats | This compound | Significantly reduced | [11][12] |
| Rac-1, Nox2 | MCAO/R Rats | This compound | Down-regulated protein expression | [11][12][19] |
| SOD Activity | AlCl₃-induced Amnesia Mice | This compound (20-40 mg/kg) | Significantly increased | [10] |
| Nrf2, HO-1 | NAFLD Model | this compound | Activated/Upregulated expression |[14][13] |
Table 3: Modulation of Apoptotic Markers
| Marker | Model | Treatment Group | Effect | Reference |
|---|---|---|---|---|
| TUNEL-positive cells | MCAO/R Rats | This compound | Significantly decreased number of apoptotic cells | [2][9][21] |
| Caspase-3 | MCAO/R Rats | This compound | Down-regulated expression/activity | [9] |
| Bax | MCAO/R Rats | This compound | Down-regulated expression | [6] |
| Bcl-2 | MCAO/R Rats | This compound | Up-regulated expression | [6] |
| Cytochrome C | MCAO/R Rats | This compound | Down-regulated expression in cytoplasm | [6][9] |
| mPTP Permeability | MCAO/R Rats | this compound | Decreased permeability |[15] |
Table 4: Modulation of Inflammatory Markers
| Marker | Model | Treatment Group | Effect | Reference |
|---|---|---|---|---|
| TNF-α, IL-1β, IL-6 | MCAO/R Rats, TBI Mice | This compound | Significantly decreased expression/levels | [2][4][5][17] |
| TLR4, NF-κB | MCAO/R Rats, TBI Mice | This compound | Significantly down-regulated expression | [2][3][4][17] |
| NLRP3, Caspase-1 | APP/PS1 Mice | This compound | Suppressed expression at mRNA and protein levels | [5] |
| Iba1+ (Microglia) | APP/PS1 Mice | This compound (40 mg/kg) | Significantly decreased number of activated microglia | [5] |
| GFAP+ (Astrocytes) | APP/PS1 Mice | this compound (40 mg/kg) | Significantly decreased number of reactive astrocytes |[5] |
Key Experimental Methodologies
The neuroprotective effects of this compound are predominantly studied using in vivo models of cerebral ischemia and other neurological injuries.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This is the most common model used to simulate focal ischemic stroke.
-
Procedure: Healthy adult male Wistar or Sprague Dawley rats are anesthetized. A monofilament nylon suture is inserted via the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.[6] After a period of occlusion (typically 1.5-2 hours), the filament is withdrawn to allow for reperfusion.[9][15] Sham-operated animals undergo the same surgical procedure without the filament insertion.[6]
-
Treatment: this compound (typically 10-20 mg/kg) or vehicle is administered, often via intraperitoneal or intravenous injection, at the onset of reperfusion or within a specific therapeutic window.[9][20][22]
Neurological Deficit Scoring
-
Purpose: To assess functional motor deficits following ischemic injury.
-
Procedure: A modified Neurological Severity Score (mNSS) or Bederson's test is commonly used.[2][9][20] Scoring is based on a series of tasks evaluating motor function, balance, and reflexes. A higher score indicates greater neurological impairment.[9]
Infarct Volume Measurement (TTC Staining)
-
Purpose: To quantify the volume of dead tissue in the brain.
-
Procedure: 24 hours post-MCAO, rats are euthanized, and brains are sectioned. The slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.[9][20][23] Viable tissue stains red, while the infarcted (dead) tissue remains unstained (white). The unstained area is then quantified using image analysis software.[9]
Apoptosis Detection (TUNEL Assay)
-
Purpose: To identify and quantify apoptotic cells in brain tissue sections.
-
Procedure: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used. This method labels the fragmented DNA characteristic of late-stage apoptosis.[2][9] Brain sections are processed according to the kit manufacturer's instructions, and TUNEL-positive cells are counted under a microscope.[2]
Protein Expression Analysis
-
Western Blotting: Used to quantify the expression levels of specific proteins in brain tissue homogenates. Tissue samples are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, NF-κB, Nrf2).[4][6][9]
-
Immunohistochemistry (IHC): Used to visualize the location and expression of proteins within the tissue architecture. Brain sections are incubated with primary antibodies, followed by secondary antibodies conjugated to an enzyme or fluorophore for visualization.[2][4][9]
Conclusion and Future Directions
This compound exhibits robust neuroprotective effects through a constellation of mechanisms that collectively mitigate the pathological damage induced by cerebral ischemia-reperfusion and other neurological insults. Its ability to simultaneously target oxidative stress, apoptosis, inflammation, and BBB breakdown makes it a highly compelling therapeutic candidate. The preclinical data strongly support its potential for development as a treatment for ischemic stroke and possibly other neurodegenerative conditions characterized by these pathological processes, such as Alzheimer's disease.[5]
Future research should focus on several key areas. Firstly, clinical trials are necessary to translate these promising preclinical findings into human therapies. Secondly, studies on the pharmacokinetics and bioavailability of this compound, particularly its ability to cross the blood-brain barrier in humans, are critical. Finally, further investigation into its interaction with other neuroprotective signaling pathways, such as the PI3K/Akt pathway, could reveal additional therapeutic targets and further elucidate its comprehensive mechanism of action.
References
- 1. Neuroprotective Effects of this compound on Rats Following Cerebral Ischemia Reperfusion Injury by Inhibiting p53 Signaling Pathway [wisdomlib.org]
- 2. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of this compound in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats | PLOS One [journals.plos.org]
- 8. Neuroprotective effect of this compound in brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | PLOS One [journals.plos.org]
- 12. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 19. [PDF] this compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury | Semantic Scholar [semanticscholar.org]
- 20. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The neuroprotective effect of this compound via regulating the expression of myelin basic protein after cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Picrorhiza kurroa, the Biological Source of Picroside II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Picrorhiza kurroa, the primary biological source of the pharmacologically significant iridoid glycoside, Picroside II. The document covers the botanical characteristics of the plant, the biosynthesis of this compound, quantitative data on its distribution within the plant, and detailed experimental protocols for its extraction, isolation, and quantification.
Introduction to Picrorhiza kurroa
Picrorhiza kurroa Royle ex Benth, belonging to the Plantaginaceae family, is a perennial medicinal herb indigenous to the alpine Himalayan regions of India, Pakistan, Nepal, Bhutan, and China.[1][2] It thrives at high altitudes, typically between 2,700 and 5,000 meters, in moist, rocky slopes, alpine meadows, and sandy-loam soils.[3][4][5] Commonly known as 'Kutki' or 'Karoo', its rhizomes and roots have been utilized for millennia in traditional Ayurvedic medicine, primarily for treating liver disorders, as well as for its antipyretic, anti-inflammatory, and immunomodulatory properties.[3][4][6][7]
The significant therapeutic potential of P. kurroa is largely attributed to its active constituents, particularly the iridoid glycosides Picroside I and this compound.[5][8] this compound, in particular, has garnered substantial interest for its potent hepatoprotective, antioxidant, and anti-inflammatory activities.[7][9] Due to over-harvesting from the wild to meet commercial demands, the plant is now considered an endangered species, making sustainable cultivation and biotechnological production methods critical areas of research.[4][5][10]
Botanical Description and Distribution of this compound
Picrorhiza kurroa is a small, hairy, perennial herb with a creeping, woody rootstock.[4][5] Its leaves are 5-15 cm long, coarsely toothed, and primarily basal.[3] The plant produces small, pale or purplish-blue flowers arranged in dense terminal spikes.[3][4] The key medicinal compounds are concentrated in the underground parts of the plant.
The biosynthesis and accumulation of this compound are tissue-specific. It is primarily found in the roots, rhizomes, and stolons of the plant.[2][11][12] While shoots are known to synthesize Picroside I, they do not produce this compound.[11][13] This spatial separation of biosynthesis highlights the complex metabolic organization within the plant.
Quantitative Analysis of this compound
The concentration of this compound in Picrorhiza kurroa exhibits significant variation depending on the specific plant part, geographical location, and genotype. This variability is a crucial consideration for the commercial sourcing and standardization of herbal formulations.
| Plant Part | This compound Content (% w/w) | Method of Analysis | Reference |
| Rhizomes (Natural Populations) | 0.01% to 3.18% | HPLC | [14] |
| Crude Drug (Rhizome) | 1.23 ± 0.01% | HPTLC | [15] |
| Methanolic Extract (Rhizome) | 6.34 ± 0.13% | HPTLC | [15] |
| Rhizomes (Methanol Extract via Sonication) | 5.291% | HPLC | [16][17] |
| Callus Culture | 6.34 ± 0.0012 mg/g (0.634%) | HPLC | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving the convergence of multiple metabolic pathways, including the mevalonate (MVA), non-mevalonate (MEP), and phenylpropanoid pathways.[11][18] The core structure of this compound is formed by the esterification of catalpol (an iridoid) with vanillic acid.
Recent studies have elucidated that this compound is synthesized via the shikimate/phenylpropanoid pathway.[11] This involves the degradation of ferulic acid to produce vanillic acid, which serves as the immediate precursor that acylates the catalpol moiety.[11][12]
Caption: Biosynthetic pathway of this compound in Picrorhiza kurroa.
Experimental Protocols
This section details the standard methodologies for the extraction, isolation, and quantification of this compound from P. kurroa.
A common procedure involves solvent extraction followed by chromatographic purification.
-
Preparation of Plant Material: Collect fresh roots and rhizomes of P. kurroa. Wash the material thoroughly to remove soil and debris, cut it into small pieces, and shade-dry. Grind the air-dried material into a uniform powder.[16]
-
Solvent Extraction:
-
Maceration/Soxhlet: Extract the dried rhizome powder (e.g., 500 g) with methanol (1 L).[14] Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
-
Ultrasound-Assisted Extraction (Sonication): Mix the powdered plant material (e.g., 2 g) with methanol in a flask and sonicate for approximately 36 minutes. This method has been shown to be efficient in terms of time and yield.[16][17]
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel (60–120 mesh).
-
Load the crude residue onto the column.
-
Elute the column with a gradient of solvents of increasing polarity, starting with petroleum ether, followed by chloroform (CHCl₃), and then increasing concentrations of methanol (MeOH) in chloroform.[14]
-
Collect fractions (e.g., 200 ml each) and monitor them using Thin Layer Chromatography (TLC).
-
Fractions containing this compound, typically eluted with CHCl₃:MeOH mixtures (e.g., 90:10), are pooled and concentrated.[14]
-
-
Further Purification (Optional): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC).[19]
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound standard (e.g., 1.0 mg/ml) in methanol.
-
From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 15.625 to 1000 µg/ml) by serial dilution with methanol.[6]
-
Inject a fixed volume (e.g., 20 µl) of each standard solution into the HPLC system to construct a calibration curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration.
-
Filter the solution through a membrane filter (e.g., 0.45 µm) prior to injection.[16]
-
-
HPLC Conditions:
-
Column: Sunfire C18 (4.6 × 250 mm, 5 µm) or equivalent reversed-phase column.[16]
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and glacial acetic acid. A common mobile phase for HPTLC which can be adapted for HPLC is ethyl acetate–methanol–glacial acetic acid (5:1:0.3, v/v/v).[15]
-
Flow Rate: Typically 1.0 ml/min.
-
Temperature: Maintained at a constant temperature, e.g., 24 ± 1°C.[16]
-
-
Quantification:
-
Inject the prepared sample solution (e.g., 20 µl) into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (typically around 5.6 minutes).[6]
-
Calculate the concentration of this compound in the sample by comparing the peak area with the standard calibration curve.
-
Caption: Workflow for this compound extraction, isolation, and quantification.
Conclusion
Picrorhiza kurroa remains the exclusive and most significant biological source of this compound. A thorough understanding of its botany, biosynthetic pathways, and the factors influencing this compound concentration is essential for drug development professionals. The methodologies outlined in this guide for extraction, isolation, and quantification provide a robust framework for researchers working with this valuable natural compound. Given the endangered status of the plant, future research should also focus on developing sustainable in vitro production systems to ensure a stable supply of this compound for clinical and pharmaceutical applications.
References
- 1. thepab.org [thepab.org]
- 2. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review [mdpi.com]
- 3. Picrorhiza kurroa - Wikipedia [en.wikipedia.org]
- 4. The official website of Great Himalayan National Park | A UNESCO World Heritage [greathimalayannationalpark.org]
- 5. ijramr.com [ijramr.com]
- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. This compound: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa [frontiersin.org]
- 14. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. globaljournals.org [globaljournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
In Vivo Pharmacokinetic Profile of Picroside II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of Picroside II, a primary bioactive iridoid glycoside derived from Picrorhiza kurroa. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents detailed experimental protocols from cited studies, and visualizes relevant metabolic and experimental workflows.
Executive Summary
This compound, a compound of significant interest for its hepatoprotective, anti-inflammatory, and antioxidant properties, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability.[1][2] Studies in various animal models, including rats and dogs, indicate rapid distribution and elimination following intravenous administration.[2] The primary metabolism of this compound involves intestinal microbial flora, as well as Phase I (demethylation, hydroxylation) and Phase II (glucuronidation, sulfation) reactions.[1][2] This guide consolidates the quantitative data and methodologies from key in vivo studies to provide a foundational resource for further research and development.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in multiple preclinical studies. The data varies depending on the animal model, dose, and route of administration.
Table 2.1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (hng/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| Oral (Iridoid Fraction) | - | 104.6 | < 6 | 1099.68 ± 7.45 | 8 | - | [3] |
| Oral (Kutkin) | 55 mg/kg | - | 1 | - | - | Low | [1][3] |
| Oral | 20 mg/kg | - | - | - | - | - | [4] |
| Intravenous | 10 mg/kg | - | - | - | - | - | [4] |
| Oral (Mixture) | 10 mg/kg | - | - | - | - | < 12.37% | [5][6] |
| Intravenous (Mixture) | 1 mg/kg | - | - | - | - | - | [5] |
*Kutkin is a mixture containing Picroside I and this compound.
Table 2.2: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dose Range | Pharmacokinetic Model | Linearity | Reference |
| Intravenous | 5 to 20 mg/kg | Two-compartment open model | Linear | [2][7] |
Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.
Study in Sprague-Dawley Rats (Oral Administration)
-
Animal Model: The studies utilized Sprague-Dawley (SD) rats.[1][5]
-
Dosing:
-
Sample Collection:
-
Biological samples were collected at specified time points: 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[5]
-
-
Analytical Method:
-
LC-ESI-MS: A liquid chromatography-electrospray ionization-mass spectrometry method was developed for the simultaneous determination of Picroside I and II in rat plasma.[1]
-
UPLC-MS/MS: An ultra-performance liquid chromatography-tandem mass spectrometry method was used for the simultaneous quantification of four picrosides.[5]
-
Chromatography: A UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) was used.[5]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid was employed at a flow rate of 0.4 mL/min.[5]
-
Detection: Multiple reaction monitoring (MRM) was used in negative ion mode. The transition for this compound was m/z 511.1→234.9.[5]
-
-
Tissue Distribution Study in Wistar Rats
-
Animal Model: Wistar rats were used for the tissue distribution study.[4]
-
Dosing: this compound solution was administered orally at a dose of 20 mg/kg.[4]
-
Sample Collection:
-
At predetermined time points (0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), six animals per time point were anesthetized for blood collection from the postorbital vein.[4]
-
Tissues including the liver, heart, spleen, lung, kidney, brain, testicle, uterus, and ovary were collected immediately after cervical dislocation.[4]
-
-
Analytical Method:
-
UHPLC-MS/MS: An ultra-high-performance liquid chromatography-mass spectrometry method was used in negative-ion mode to measure this compound concentrations in plasma and tissue samples.[4]
-
Study in Dogs (Intravenous Administration)
-
Animal Model: The study was conducted on dogs.[7]
-
Dosing: this compound was administered intravenously.[2]
-
Sample Collection: Plasma samples were collected at various time points.
-
Analytical Method:
-
HPLC-UV: A high-performance liquid chromatography method with UV detection was developed.[7]
-
Internal Standard: Paeoniflorin was used as the internal standard.[7]
-
Sample Preparation: Deproteinization of plasma samples was done by adding acetonitrile.[7]
-
Chromatography: A Shimadzu VP-ODS column (250 x 4.6 mm i.d., 5 μm) was used.[7]
-
Mobile Phase: The mobile phase was a mixture of acetonitrile and 0.1% acetic acid in water (23:77, v/v) at a flow rate of 1 mL/min.[7]
-
Detection: The UV detector was set to a wavelength of 266 nm.[7]
-
-
Metabolism and Signaling Pathways
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in vivo. Four primary metabolic pathways have been identified: deglycosylation to its aglycone, hydrolysis of the ester bond to form vanillic acid, and direct conjugation with glucuronic acid or sulfate (Phase II reactions).[3] The intestinal microbial flora plays a significant role in its metabolism.[1][2] In rats, six metabolites of this compound were identified in vitro, with four of those also found in vivo.[1]
Caption: Metabolic pathways of this compound in vivo.
Experimental Workflow for In Vivo Pharmacokinetic Studies
A typical workflow for determining the pharmacokinetic profile of a compound like this compound involves several key stages, from animal preparation and dosing to bioanalytical quantification and data modeling.
Caption: General experimental workflow for in vivo pharmacokinetic analysis.
Interaction with Farnesoid X Receptor (FXR) Signaling
This compound has been shown to exert protective effects against cholestatic liver injury, potentially through the activation of the Farnesoid X Receptor (FXR).[8] Activation of FXR by this compound regulates the expression of transporters and enzymes involved in bile acid homeostasis, leading to a therapeutic effect.[8]
Caption: this compound's proposed mechanism via FXR signaling in cholestasis.
Conclusion
The in vivo pharmacokinetic profile of this compound is defined by low oral bioavailability, rapid clearance, and extensive metabolism primarily mediated by gut microbiota and hepatic enzymes. The data compiled herein from rat and dog models provides a crucial baseline for drug development professionals. The variability in reported pharmacokinetic parameters highlights the influence of the analytical method used, with LC-MS/MS systems offering greater specificity over HPLC-UV methods, which may be prone to interference from metabolites.[9] Future research should focus on strategies to enhance the oral bioavailability of this compound, such as novel formulations, to fully leverage its therapeutic potential.
References
- 1. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in dog plasma by HPLC and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Targets of Picroside II in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, a major iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has demonstrated significant hepatoprotective effects in numerous preclinical studies. Its therapeutic potential stems from its ability to modulate a complex network of molecular pathways within hepatocytes, thereby mitigating cellular damage, inflammation, and metabolic dysregulation. This technical guide provides a comprehensive overview of the key molecular targets of this compound in liver cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Molecular Targets and Signaling Pathways
This compound exerts its hepatoprotective effects by targeting multiple signaling cascades involved in oxidative stress, apoptosis, lipid metabolism, and inflammation.
AMPK-Nrf2 Signaling Pathway: The Master Regulator of Oxidative Stress
This compound is a potent activator of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress.[1][2]
Mechanism of Action: this compound treatment leads to the phosphorylation and subsequent activation of AMPK.[1] Activated AMPK can then phosphorylate and activate Nrf2, promoting its translocation to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression. This cascade ultimately enhances the antioxidant capacity of hepatocytes, protecting them from oxidative damage.[1][2]
Signaling Pathway Diagram:
Regulation of Apoptosis: The Bcl-2/Bax Axis
This compound protects hepatocytes from apoptosis by modulating the expression of key proteins in the Bcl-2 family.[3][4]
Mechanism of Action: In response to cellular stress, the pro-apoptotic protein Bax is typically upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to the initiation of the intrinsic apoptosis cascade. This compound treatment has been shown to counteract this process by upregulating the expression of Bcl-2 and downregulating the expression of Bax.[3][4] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent apoptotic cell death.[3]
Signaling Pathway Diagram:
Modulation of Fatty Acid Metabolism
This compound has been shown to ameliorate hepatic steatosis by targeting key molecules involved in fatty acid uptake, synthesis, and gluconeogenesis.[5][6]
Mechanism of Action: this compound pretreatment has been observed to inhibit free fatty acid (FFA)-induced lipid accumulation in hepatocytes.[5] It achieves this by:
-
Attenuating Fatty Acid Uptake: Downregulating the expression of Fatty Acid Transport Protein 5 (FATP5).[5]
-
Inhibiting Lipogenesis: Decreasing the expression of key lipogenic regulators, including Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Stearoyl-CoA Desaturase 1 (SCD1).[5]
-
Suppressing Gluconeogenesis: Reducing the expression of Forkhead Box Protein O1 (FOXO1) and Phosphoenolpyruvate Carboxykinase (PEPCK).[5]
Logical Relationship Diagram:
Farnesoid X Receptor (FXR) Activation
This compound has been identified as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.
Mechanism of Action: Activation of FXR by this compound leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism. This can help protect hepatocytes from the toxic effects of bile acid accumulation during cholestatic liver injury.
Attenuation of Inflammatory Pathways
This compound exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways in hepatocytes.
Mechanism of Action:
-
TLR4/NF-κB Pathway: this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of Nuclear Factor-kappa B (NF-κB) activation. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
JAK2/STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), further contributing to its anti-inflammatory effects.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on its key molecular targets in hepatocytes.
Table 1: Effect of this compound on Protein and Gene Expression
| Target | Model System | Treatment | Change in Expression | Reference |
| p-AMPK/AMPK | Tyloxapol-induced NAFLD mice | This compound (80, 120, 160 mg/kg) | Increased | [1] |
| Nuclear Nrf2 | Tyloxapol-induced NAFLD mice | This compound (80, 120, 160 mg/kg) | Increased | [1] |
| Bcl-2 | D-GalN/LPS-induced liver injury | This compound (10 mg/kg) | Upregulated | [4] |
| Bax | D-GalN/LPS-induced liver injury | This compound (10 mg/kg) | Downregulated | [4] |
| FATP5 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | ~2-fold decrease vs. FFA | [5][7] |
| SREBP-1 (protein) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |
| SCD1 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | ~2-fold decrease vs. FFA | [5][7] |
| FOXO1 (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |
| PEPCK (mRNA) | FFA-treated HepG2 cells | This compound (10 µM) | Decreased | [5] |
| p-JAK2/JAK2 | SAP-induced hepatocellular injury | This compound | Decreased | [3] |
| p-STAT3/STAT3 | SAP-induced hepatocellular injury | This compound | Decreased | [3] |
Table 2: Effect of this compound on Biochemical Parameters
| Parameter | Model System | Treatment | Result | Reference |
| Cellular Lipid Accumulation | FFA-treated HepG2 cells | This compound (10 µM) | 30% reduction | [5] |
| ROS Production | FFA-treated HepG2 cells | This compound (10 µM) | 38.3% decrease | [8] |
| SOD Activity | D-GalN/LPS-induced liver injury | This compound (5, 10, 20 mg/kg) | Increased (dose-dependent) | [9] |
| MDA Levels | D-GalN/LPS-induced liver injury | This compound (5, 10, 20 mg/kg) | Decreased (dose-dependent) | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.
Cell Culture and In Vitro Models
-
Hepatocyte Cell Lines: HepG2, a human hepatoma cell line, is commonly used for in vitro studies.
-
Free Fatty Acid (FFA)-Induced Steatosis Model: To mimic non-alcoholic fatty liver disease (NAFLD), HepG2 cells are treated with a mixture of oleic acid and palmitic acid (typically in a 2:1 ratio) at concentrations ranging from 500 µM to 1 mM for 24 hours to induce lipid accumulation.[5][6] this compound is typically added as a pre-treatment for 2 hours before the addition of FFAs.[5]
Experimental Workflow for In Vitro FFA Model:
Animal Models of Liver Injury
-
Tyloxapol-Induced NAFLD Model: C57BL/6 mice are administered Tyloxapol (e.g., 500 mg/kg, intraperitoneally) to induce hyperlipidemia and subsequent hepatic steatosis.[1][2] this compound is typically administered orally or intraperitoneally prior to or following Tyloxapol injection.[1]
-
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury: This model is used to study acute liver inflammation and apoptosis. Mice are co-injected with D-GalN (e.g., 700-800 mg/kg, i.p.) and a low dose of LPS (e.g., 10-50 µg/kg, i.p.).[4] this compound is administered prior to the D-GalN/LPS challenge.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
Protocol Overview:
-
Protein Extraction: Hepatocytes or liver tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-Nrf2, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of target genes.
Protocol Overview:
-
RNA Extraction: Total RNA is isolated from hepatocytes or liver tissue using a TRIzol-based method.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, which is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[10]
Protocol Overview:
-
Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.
-
Cell Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Luciferase Reporter Assay for FXR Activation
This assay is used to determine if this compound can activate the Farnesoid X Receptor.
Protocol Overview:
-
Cell Transfection: HepG2 cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an FXR response element and a plasmid expressing FXR.[11][12] A Renilla luciferase plasmid is often co-transfected as an internal control.
-
Treatment: The transfected cells are treated with this compound or a known FXR agonist (positive control).
-
Luciferase Activity Measurement: After treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. An increase in the normalized luciferase activity indicates FXR activation.
Conclusion
This compound demonstrates a multi-targeted pharmacological profile in hepatocytes, effectively counteracting key pathological processes in liver disease. Its ability to activate the AMPK-Nrf2 pathway, inhibit apoptosis, modulate lipid metabolism, activate FXR, and suppress inflammatory signaling underscores its potential as a promising therapeutic agent for the treatment of various liver disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the hepatoprotective mechanisms of this compound and advance its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-cmh.org [e-cmh.org]
- 8. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-lipid peroxidation and protection of liver mitochondria against injuries by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. signosisinc.com [signosisinc.com]
Picroside II: A Potent Modulator of the NLRP3 Inflammasome in Inflammatory Disease
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Picroside II, a bioactive iridoid glycoside, and its significant inhibitory effects on the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, contributes to the pathogenesis of a wide range of inflammatory diseases. This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further investigation and drug development efforts in this promising area.
Introduction to this compound and the NLRP3 Inflammasome
This compound is a primary active constituent isolated from the roots of Picrorhiza kurroa, a perennial herb used in traditional medicine for its anti-inflammatory and hepatoprotective properties.[1] Emerging evidence has highlighted its potential as a therapeutic agent by demonstrating its ability to modulate key inflammatory signaling pathways.[2][3]
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] Activation of the NLRP3 inflammasome is a two-step process involving a priming signal, typically mediated by Toll-like receptors (TLRs) and the NF-κB pathway, and an activation signal, which can be triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Dysregulation of NLRP3 inflammasome activity is implicated in a host of inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and autoimmune diseases.[6]
This compound has been shown to exert its anti-inflammatory effects by targeting multiple components of the NLRP3 inflammasome pathway, thereby reducing the production of key inflammatory mediators.[1][6][7] This guide will explore the mechanisms of action, present the quantitative evidence of its efficacy, and provide detailed experimental protocols for studying the interaction between this compound and the NLRP3 inflammasome.
Quantitative Data: The Inhibitory Effects of this compound
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent inhibitory effects of this compound on key markers of NLRP3 inflammasome activation and upstream signaling pathways.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Components by this compound
| Cell Line | Inducer | This compound Concentration | Target Protein/Cytokine | Inhibition (%) | Reference |
| THP-1 macrophages | LPS + ATP | 60 µM | IL-1β secretion | Significant reduction | [7] |
| THP-1 macrophages | LPS + ATP | 60 µM | NLRP3 protein expression | Significant reduction | [7] |
| THP-1 macrophages | LPS + ATP | 60 µM | Pro-caspase-1 protein expression | Significant reduction | [7] |
| Mouse Chondrocytes | LPS | 25 µM | NLRP3 protein expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 50 µM | NLRP3 protein expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 25 µM | Caspase-1 expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 50 µM | Caspase-1 expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 25 µM | IL-1β expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 50 µM | IL-1β expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 25 µM | IL-18 expression | Significant reduction | [1] |
| Mouse Chondrocytes | LPS | 50 µM | IL-18 expression | Significant reduction | [1] |
Table 2: In Vivo Efficacy of this compound in Models of Inflammatory Disease
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| APP/PS1 Mice | Alzheimer's Disease | 20 mg/kg | Decreased cortical IL-1β, IL-6, TNF-α; Suppressed NLRP3, ASC, Caspase-1, and GSDMD expression. | [6] |
| APP/PS1 Mice | Alzheimer's Disease | 40 mg/kg | Decreased cortical IL-1β, IL-6, TNF-α; Suppressed NLRP3, ASC, Caspase-1, and GSDMD expression. | [6] |
| Mice | DSS-induced Ulcerative Colitis | Not specified | Decreased expression of NLRP3 inflammasomes and inflammatory factors. | [7] |
| STZ-induced Diabetic Mice | Diabetic Nephropathy | 10 mg/kg | Reduced serum levels of IL-1β, IL-6, TNF-α, and MCP-1. | [2][8] |
| STZ-induced Diabetic Mice | Diabetic Nephropathy | 20 mg/kg | Reduced serum levels of IL-1β, IL-6, TNF-α, and MCP-1. | [2][8] |
Signaling Pathways and Mechanisms of Action
This compound inhibits NLRP3 inflammasome activation through a multi-targeted approach, primarily by interfering with upstream signaling pathways that regulate the expression and activation of inflammasome components.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical priming signal for the NLRP3 inflammasome, responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β.[5] this compound has been demonstrated to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of key signaling molecules.[1][2][9] By preventing the nuclear translocation of NF-κB, this compound effectively reduces the expression of NLRP3 and pro-IL-1β, thereby limiting the availability of these essential components for inflammasome assembly.[7]
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 2. qascf.com [qascf.com]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates DSS-induced ulcerative colitis by suppressing the production of NLRP3 inflammasomes through NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qascf.com [qascf.com]
- 9. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Picroside II: Chemical Structure, Derivatives, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside II, a principal active iridoid glycoside from Picrorhiza kurroa, has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the chemical structure of this compound, its synthetic derivatives, and the underlying molecular mechanisms of action. A central focus is placed on the structure-activity relationship of novel this compound derivatives, with quantitative data presented to facilitate comparison. Detailed experimental protocols for the synthesis of derivatives and relevant bioassays are provided, alongside graphical representations of key signaling pathways modulated by this compound, to support further research and drug development endeavors.
Chemical Profile of this compound
This compound is a complex iridoid glycoside with the following chemical identifiers:
-
IUPAC Name : [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate[1][2]
-
Synonyms : Amphicoside, Vanilloyl catalpol, 6-Vanillylcatalpol[3][4][5]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthetic Derivatives of this compound and Biological Activity
The structural modification of this compound has been explored to enhance its therapeutic properties, such as bioavailability and efficacy. A notable study by Han et al. (2019) involved the synthesis of twelve derivatives of this compound and the evaluation of their hepatoprotective activities. While the specific structures of all twelve derivatives and their complete EC₅₀ values are detailed in the full publication, this guide summarizes the available data. The derivatives were synthesized through the esterification of this compound with various Boc-protected amino acids.
Quantitative Data on Hepatoprotective Activity
The hepatoprotective effects of this compound and its derivatives were assessed against H₂O₂-induced damage in SMMC-7721 cells. The following table summarizes the reported EC₅₀ values.
| Compound | EC₅₀ (µM) |
| This compound | 704.1 ± 123.1 |
| Derivative 2 | 6.064 ± 1.295 |
| Derivative 4 | 63.06 ± 11.77 |
| Silybin (Reference) | 116.6 |
Data sourced from Han et al. (2019). The specific structures of derivatives 2 and 4 are provided in the original publication.
Another approach to enhance the therapeutic potential of this compound involves the synthesis of triazole derivatives using "click chemistry". This strategy aims to improve the compound's low oral bioavailability and short in-vivo half-life.[8]
Experimental Protocols
General Synthesis of this compound Amino Acid Derivatives
The following is a general protocol for the synthesis of amino acid derivatives of this compound, based on the methodology described by Han et al. (2019).
Workflow for the Synthesis of this compound Derivatives:
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Valine, Boc-Proline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Pyridine (anhydrous)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, water)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add the Boc-protected amino acid and DCC to the solution.
-
Stir the reaction mixture at room temperature (approximately 25°C) for 12 hours.[1]
-
After the reaction is complete (monitored by TLC), filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the pyridine under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Hepatoprotective Activity Assessment using MTT Assay
The following is a detailed protocol for assessing the hepatoprotective activity of this compound and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for the MTT Assay:
Caption: Workflow for the MTT-based hepatoprotective assay.
Materials:
-
SMMC-7721 human hepatoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its derivatives
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed SMMC-7721 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives for a predefined period (e.g., 24 hours).
-
Induce cellular damage by adding H₂O₂ to the cell culture medium and incubate for another 24 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the EC₅₀ values for each compound.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways.
Inhibition of the MAPK/NF-κB and NLRP3 Inflammasome Pathways
A primary mechanism of the anti-inflammatory action of this compound is through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, inhibits the activation of the NLRP3 inflammasome.
Caption: this compound inhibits inflammation by suppressing the MAPK/NF-κB and NLRP3 inflammasome pathways.
Activation of the Farnesoid X Receptor (FXR) Pathway
This compound has been shown to exert hepatoprotective effects in cholestatic liver injury through the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.
Caption: this compound promotes hepatoprotection by activating the FXR pathway, leading to the regulation of bile acid homeostasis.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological activities. The development of its derivatives offers a viable strategy to improve its therapeutic potential. The elucidation of its mechanisms of action, particularly its role in modulating key inflammatory and metabolic signaling pathways, provides a solid foundation for its further investigation and clinical application. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, aiming to facilitate the translation of this compound and its derivatives from preclinical research to clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hepatoprotective activity assessment of amino acids derivatives of picroside I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Picroside II: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Picroside II, a valuable iridoid glycoside with significant therapeutic potential, primarily found in the medicinal plant Picrorhiza kurroa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology.
Introduction
This compound, along with its structural analog Picroside I, is a major active constituent of Picrorhiza kurroa, a perennial herb native to the Himalayan region. These compounds are known for their hepatoprotective, anti-inflammatory, and immunomodulatory properties. Understanding the intricate biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological approaches, ensuring a sustainable supply for research and pharmaceutical development. This guide details the current understanding of the this compound biosynthetic pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that involves the convergence of several major metabolic pathways: the mevalonate (MVA) and non-mevalonate (MEP) pathways, the shikimate/phenylpropanoid pathway, and the iridoid pathway. The final step in the formation of this compound is the esterification of the iridoid glucoside, catalpol, with vanillic acid.
Precursor Pathways
-
Mevalonate (MVA) and Non-mevalonate (MEP) Pathways: These two pathways, occurring in the cytosol and plastids respectively, are responsible for the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These molecules are the fundamental building blocks for all terpenoids, including the iridoid backbone of this compound.
-
Shikimate/Phenylpropanoid Pathway: This pathway provides the aromatic acid moiety of this compound. It is hypothesized that vanillic acid, the immediate precursor to the acyl group of this compound, is synthesized from L-phenylalanine. A key proposed step in this pathway is the degradation of ferulic acid to produce vanillic acid[1].
-
Iridoid Pathway: This pathway synthesizes the core iridoid structure, catalpol, from geranyl pyrophosphate (GPP), which is formed by the condensation of IPP and DMAPP.
The Final Step: Esterification
The culmination of the biosynthetic pathway is the esterification of the hydroxyl group at the C-6 position of catalpol with vanilloyl-CoA. This reaction is catalyzed by a specific acyltransferase, which has been putatively identified as a member of the BAHD acyltransferase family[2][3][4][5].
Quantitative Data on this compound and its Precursors
The concentration of this compound and its precursors varies significantly depending on the plant tissue, age, and growing conditions. Understanding these variations is critical for optimizing extraction and for targeted metabolic engineering efforts.
| Compound | Plant Tissue | Concentration/Content | Reference |
| This compound | Roots/Rhizomes | 4.72% to 8.62% of dry weight | |
| Leaves | 1.93% to 7.03% of dry weight | ||
| Stolons | 1.3% to 2.6% of dry weight | [1] | |
| Callus Culture (16 weeks) | 6.34 ± 0.0012 mg/g | [6][7] | |
| Picroside I | Roots/Rhizomes | 0.54% to 2.43% of dry weight | |
| Leaves | 1.42% to 4.42% of dry weight | ||
| Callus Culture (16 weeks) | 16.37 ± 0.0007 mg/g | [6][7] | |
| Vanillic Acid | Stolons (High P-II content) | ~15 µg/g fresh weight | |
| Stolons (Low P-II content) | ~5 µg/g fresh weight | ||
| Ferulic Acid | Stolons (High P-II content) | ~2 µg/g fresh weight | |
| Stolons (Low P-II content) | ~1 µg/g fresh weight |
Table 1: Quantitative Analysis of this compound and Related Metabolites in Picrorhiza kurroa
| Precursor Treatment (in vitro shoot culture) | Resulting Change in Metabolite Content | Reference |
| Ferulic Acid (150 µM) | 2-fold increase in vanillic acid content | [1] |
| Cinnamic Acid + Catalpol (2.5 mg/100 mL) | 4.2-fold increase in Picroside-I production | [8][9] |
Table 2: Effects of Precursor Feeding on Picroside Biosynthesis
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in plant extracts.
4.1.1. Sample Preparation
-
Dry the plant material (e.g., roots, rhizomes, leaves) at 60°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample and transfer it to a suitable extraction vessel.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
4.1.2. HPLC Conditions [10][11][12][13][14]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid or trifluoroacetic acid for better peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time. For example, a mixture of acetonitrile:water:acetic acid (18:82:0.4, v/v/v) can be used[10].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm[10] or 270 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for quantification.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of genes involved in the this compound biosynthetic pathway.
4.2.1. RNA Extraction and cDNA Synthesis
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial plant RNA extraction kit or a standard protocol like the Trizol method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Design or obtain validated primers for the target genes (e.g., genes encoding enzymes in the MEP, MVA, phenylpropanoid, and iridoid pathways) and a suitable reference gene (e.g., actin, ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system with a typical thermal cycling profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.
Visualizing the Pathway and Workflows
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for HPLC-based quantification of this compound.
Experimental Workflow for qRT-PCR Analysis
Caption: Experimental workflow for qRT-PCR analysis of gene expression.
Conclusion
The biosynthesis of this compound is a multifaceted process that presents numerous opportunities for scientific investigation and biotechnological application. This technical guide provides a foundational understanding of the pathway, supported by quantitative data and detailed experimental protocols. The continued elucidation of the enzymatic steps and regulatory mechanisms will be instrumental in developing strategies for the enhanced and sustainable production of this medicinally important compound.
References
- 1. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Exogenous feeding of immediate precursors reveals synergistic effect on picroside-I biosynthesis in shoot cultures of Picrorhiza kurroa Royle ex Benth | Semantic Scholar [semanticscholar.org]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 15. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]
Picroside II: A Technical Guide to Its Regulation of Apoptosis and Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II (PII), a principal active iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine for hepatobiliary and respiratory disorders, modern scientific investigation has unveiled its potent anti-inflammatory, antioxidant, and immunomodulatory properties. A critical area of this research focuses on the profound ability of this compound to modulate programmed cell death (apoptosis) and promote cell survival across a spectrum of pathological conditions. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on apoptosis and cell survival, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its influence on cell fate by modulating a complex network of intracellular signaling pathways. Its anti-apoptotic and pro-survival effects are primarily attributed to its ability to:
-
Regulate the Bcl-2 Family of Proteins: this compound consistently demonstrates the ability to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This action shifts the Bax/Bcl-2 ratio in favor of cell survival, thereby inhibiting the mitochondrial (intrinsic) pathway of apoptosis.
-
Inhibit Caspase Activity: By preventing the activation of key executioner caspases, such as Caspase-3, this compound effectively halts the final stages of the apoptotic cascade. This inhibition prevents the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), thereby preserving cellular integrity.
-
Modulate Key Signaling Pathways: this compound has been shown to activate pro-survival signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Conversely, it can inhibit pro-apoptotic and inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2), signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various preclinical studies, illustrating the efficacy of this compound in regulating apoptosis and promoting cell survival in different disease models.
Table 1: Neuroprotective Effects of this compound in Cerebral Ischemia
| Parameter | Model | Control/Sham | Ischemia Model | This compound Treatment | Fold Change/Percentage Improvement | Reference |
| Apoptotic Cell Index (ACI) | Rat MCAO | 0.11 ± 0.07 | 0.59 ± 0.10 | 0.33 ± 0.07 | 44.1% decrease | |
| Early Apoptotic Ratio (EAR) | Rat MCAO | 1.47 ± 0.33% | 5.44 ± 0.40% | 3.43 ± 0.56% | 36.9% decrease | |
| pERK1/2 Expression (RVP) | Rat MCAO | 0.19 ± 0.11 | 0.60 ± 0.10 | 0.38 ± 0.08 | 36.7% decrease |
MCAO: Middle Cerebral Artery Occlusion; RVP: Relative Value of Protein
Table 2: Cardioprotective Effects of this compound in Hypoxia/Reoxygenation Injury
| Parameter | Model | Control | Hypoxia/Reoxygenation | This compound Treatment | Fold Change/Percentage Improvement | Reference |
| Cell Viability | Neonatal Rat Cardiomyocytes | Not specified | Decreased | Increased (dose-dependent) | Not specified | |
| LDH Release | Neonatal Rat Cardiomyocytes | Not specified | Increased | Inhibited (dose-dependent) | Not specified | |
| Bcl-2 Expression | H9c2 cells | Not specified | Decreased | Increased | Not specified | |
| Bax Expression | H9c2 cells | Not specified | Increased | Decreased | Not specified | |
| Caspase-3 Activity | H9c2 cells | Not specified | Increased | Inhibited | Not specified |
LDH: Lactate Dehydrogenase
Table 3: Hepatoprotective Effects of this compound in Acute Liver Injury
| Parameter | Model | Control | LPS/D-GalN | This compound Treatment | Fold Change/Percentage Improvement | Reference |
| Bax Expression | Mouse Liver | Not specified | Markedly Increased | Significantly Suppressed | Not specified | |
| Bcl-2 Expression | Mouse Liver | Not specified | Decreased | Increased | Not specified | |
| Bcl-2/Bax Ratio | Mouse Liver | Not specified | Decreased | Increased | Not specified |
LPS/D-GalN: Lipopolysaccharide/D-galactosamine
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on apoptosis and cell survival.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Preparation: After treatment with this compound, harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry.
-
Procedure (for tissue sections):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature.
-
Equilibration: Rinse the slides with PBS and incubate with Equilibration Buffer for 10 minutes.
-
TdT Reaction: Apply the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) to the sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Stop the reaction by immersing the slides in Stop/Wash Buffer.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI, and mount the coverslips.
-
Visualization: Observe the sections under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blotting for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)
Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Typical antibody dilutions range from 1:500 to 1:2000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by this compound and a typical experimental workflow for investigating its anti-apoptotic effects.
Caption: Signaling pathways modulated by this compound to regulate apoptosis and promote cell survival.
Picroside II in Ischemia/Reperfusion Injury: A Technical Guide to its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of Picroside II in the context of ischemia/reperfusion (I/R) injury. This compound, a primary active iridoid glycoside from Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential across various models of I/R injury, including myocardial, renal, and cerebral systems.[1][2][3] Its protective mechanisms are multifaceted, primarily involving the attenuation of inflammation, oxidative stress, and apoptosis. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanisms of Action
This compound exerts its protective effects against I/R injury through the modulation of several critical signaling pathways. The primary mechanisms include potent anti-inflammatory, anti-apoptotic, and anti-oxidative actions.
Anti-Inflammatory Effects
A hallmark of I/R injury is a robust inflammatory response. This compound has been shown to significantly inhibit this cascade, primarily by targeting the Toll-like receptor 4 (TLR4) and High Mobility Group Box 1 (HMGB1) signaling pathways.
-
Inhibition of the TLR4/NF-κB Pathway: In models of renal and myocardial I/R injury, this compound downregulates the expression of TLR4 and the subsequent activation of nuclear factor-κB (NF-κB).[2][4][5] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound effectively reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][5]
-
Suppression of the HMGB1-RAGE/TLR Axis: In myocardial I/R, this compound has been found to decrease the expression and release of HMGB1, a key damage-associated molecular pattern (DAMP) molecule.[1][6] It also downregulates the expression of HMGB1 receptors, including the receptor for advanced glycation end products (RAGE), TLR2, and TLR4.[1][7] This suppression blocks the downstream activation of NF-κB, leading to a profound reduction in the inflammatory response.[1][6]
References
- 1. This compound protects myocardium from ischemia/reperfusion-induced injury through inhibition of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects rat kidney against ischemia/reperfusion-induced oxidative stress and inflammation by the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of picroside-Ⅱ in myocardial ischemia/reperfusion injury and its mechanism [lcxxgen.whuhzzs.com]
- 6. This compound protects myocardium from ischemia/reperfusion-induced injury through inhibition of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
In vitro and in vivo evidence of Picroside II bioactivity
An In-Depth Technical Guide to the Bioactivity of Picroside II
Introduction
This compound (PII), a primary bioactive iridoid glycoside derived from the dried rhizome of Picrorhiza kurroa, is a prominent compound in traditional Chinese and Ayurvedic medicine.[1][2] Over the past several decades, PII has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[2] Extensive in vitro and in vivo studies have demonstrated its therapeutic potential in a variety of diseases, including liver disorders, ischemia/reperfusion (I/R) injuries, inflammation, and cancer.[1][2] This technical guide provides a comprehensive overview of the evidence-based bioactivity of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Bioactivity of this compound
The effects of this compound have been extensively studied in various cell-based models, revealing its potent anti-inflammatory, antioxidant, anti-apoptotic, hepatoprotective, and anti-cancer properties.[2]
Anti-inflammatory and Chondroprotective Effects
This compound demonstrates significant anti-inflammatory activity, particularly in the context of osteoarthritis (OA). It has been shown to protect chondrocytes from inflammatory damage and pyroptosis, a form of programmed cell death.[3]
Quantitative Data: Effect of this compound on Chondrocyte Viability
| Cell Line | Treatment | This compound Concentration (µM) | Observation | Reference |
| Murine Chondrocytes | PII Alone | 100, 200 | Significant inhibition of cell viability | [3] |
| Murine Chondrocytes | LPS (1µg/mL) + PII | 5, 10, 25, 50 | Dose-dependent increase in cell viability | [3] |
| Murine Chondrocytes | LPS (1µg/mL) + PII | 50 | Most pronounced protective effect | [3] |
Experimental Protocol: Chondrocyte Viability Assay
-
Cell Seeding: Murine chondrocytes were seeded into a 96-well plate at a density of 1x10³ cells per well.[3]
-
Treatment: Cells were treated with varying concentrations of this compound (5, 10, 25, 50, 100, 200µM) for 24 hours, either with or without the presence of lipopolysaccharide (LPS) at 1µg/mL to induce an inflammatory state.[3]
-
Viability Assessment: After treatment, 10µL of Cell Counting Kit-8 (CCK-8) solution was added to each well, followed by a 1-hour incubation period.[3]
-
Data Acquisition: The absorbance at a wavelength of 450nm was measured using a microplate reader to determine cell viability.[3]
Signaling Pathway: Inhibition of Chondrocyte Pyroptosis
This compound exerts its chondroprotective effects by modulating the MAPK/NF-κB signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent pyroptosis.[3]
Caption: this compound inhibits LPS-induced MAPK/NF-κB signaling.
Hepatoprotective Effects
This compound has shown significant potential in protecting liver cells from various insults, including cholestasis and lipotoxicity.[4][5]
Mechanism of Action: Cholestatic Liver Injury
In models of cholestatic liver injury, this compound activates the farnesoid X receptor (FXR), a key nuclear receptor in maintaining bile acid homeostasis.[4] This activation leads to a beneficial regulation of bile acid transporters and metabolic enzymes.[4]
Quantitative Data: Effect of this compound on Bile Acid Homeostasis Regulators
| Target Gene | Effect of this compound | Function | Reference |
| Bsep, Ntcp | Increased Expression | Bile acid efflux and uptake | [4] |
| Sult2a1, Ugt1a1 | Increased Expression | Bile acid metabolism | [4] |
| Cyp7a1, Cyp8b1 | Decreased Expression | Bile acid synthesis | [4] |
Experimental Protocol: FXR Activation Assay
-
Cell Line: Human hepatoma (HepG2) cells are commonly used.[4]
-
Assay Type: Dual-luciferase reporter assay.[4]
-
Procedure: HepG2 cells are co-transfected with an FXR-responsive element-luciferase reporter plasmid and a control plasmid. Following transfection, cells are treated with this compound.
-
Analysis: Luciferase activity is measured to determine the extent of FXR activation. The effect is abrogated by FXR silencing using siRNA to confirm specificity.[4]
Mechanism of Action: Lipotoxicity
This compound effectively attenuates the accumulation of free fatty acids (FFAs) and reduces lipotoxicity in HepG2 cells.[6][7] It achieves this by decreasing FFA uptake and lipogenesis while also rescuing glutathione depletion and increasing the expression of antioxidant enzymes.[6][7]
Quantitative Data: Effect of this compound on Antioxidant Response in FFAs-loaded HepG2 Cells
| Parameter | Treatment | Result | Reference |
| Total Glutathione | FFAs + this compound | Significantly rescued glutathione depletion (p < 0.05) | [7] |
| MnSOD mRNA Expression | FFAs + this compound | 1.5-fold increase (p < 0.01) | [7] |
| Catalase mRNA Expression | FFAs + this compound | 1.5-fold increase (p < 0.01) | [7] |
Experimental Protocol: In Vitro Nonalcoholic Fatty Liver Disease (NAFLD) Model
-
Cell Line: HepG2 cells.[7]
-
Induction of Lipotoxicity: Cells are loaded with a 2:1 ratio of oleic and palmitic acid (250–2000 µM), complexed with BSA, for 24 hours.[7]
-
Treatment: Cells are co-treated with this compound (3–300 µM).[7]
-
Analysis:
Anti-Cancer Effects
This compound exhibits anti-metastatic and anti-angiogenic properties, suggesting its potential as a novel candidate for cancer therapy.[8][9]
Mechanism of Action: Inhibition of Metastasis and Angiogenesis
Studies on human breast cancer cells (MDA-MB-231) show that this compound significantly inhibits cell migration and invasion.[9] A key mechanism is the suppression of matrix metalloproteinase 9 (MMP-9) activity, an enzyme crucial for extracellular matrix degradation during cancer cell invasion.[8][9] Furthermore, PII inhibits the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs), indicating potent anti-angiogenic activity.[9]
Experimental Protocol: In Vitro Invasion Assay
-
Cell Lines: MDA-MB-231 (breast cancer) and HUVECs (endothelial cells).[9]
-
Assay: Transwell invasion assay (e.g., Matrigel-coated Boyden chambers).
-
Procedure: Cells are seeded in the upper chamber of the transwell insert in serum-free media containing various concentrations of this compound. The lower chamber contains a chemoattractant (e.g., complete medium).
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for invasion through the Matrigel matrix.
-
Quantification: Non-invading cells are removed from the top surface of the membrane. Invaded cells on the bottom surface are fixed, stained, and counted under a microscope.
Experimental Protocol: Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Conditioned media from this compound-treated cancer cells is collected.[8]
-
Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.
-
Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow MMPs to renature.
-
Development: The gel is incubated in a developing buffer at 37°C, allowing the MMPs to digest the gelatin.
-
Visualization: The gel is stained with Coomassie Blue. Areas of gelatin degradation by MMP-9 appear as clear bands against a blue background. The intensity of the bands corresponds to enzyme activity.[8]
In Vivo Bioactivity of this compound
Animal models have corroborated the therapeutic potential observed in in vitro studies, particularly in neuroprotection, hepatoprotection, and renal protection.
Neuroprotective Effects in Cerebral Ischemia
This compound demonstrates a significant neuroprotective effect following ischemia-reperfusion (I/R) injury in rats.[10] It works by reducing oxidative stress and inhibiting apoptosis through multiple signaling pathways.[10][11]
Quantitative Data: Effect of this compound in Rat Model of Cerebral I/R Injury
| Parameter | Treatment | Observation | Reference |
| Cerebral Infarct Volume | PII (10-20 mg/kg) | Decreased | [10] |
| Apoptotic Cells | PII (10-20 mg/kg) | Decreased | [10] |
| ROS Content | PII (10-20 mg/kg) | Scavenged/Reduced | [10] |
| Cytochrome C Expression | PII (10-20 mg/kg) | Down-regulated | [10] |
| Caspase-3 Expression | PII (10-20 mg/kg) | Down-regulated | [10] |
| pMEK1/2, pERK1/2, COX2 Expression | PII | Down-regulated | [11] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Sprague-Dawley rats are commonly used.[11]
-
Surgical Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 90-120 minutes) using an intraluminal filament to induce focal cerebral ischemia. The filament is then withdrawn to allow for reperfusion.
-
Treatment: this compound (e.g., 10-20 mg/kg) is administered, often via injection, 1.5-2.0 hours after the onset of ischemia.[10]
-
Analysis:
-
Neurological Deficit: Assessed using a modified neurological severity score (mNSS).[11]
-
Infarct Volume: Measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Histology: Neuronal damage is observed using Hematoxylin-Eosin (H&E) staining.[11]
-
Apoptosis: Detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[11]
-
Protein Expression: Levels of key proteins (e.g., Cytochrome C, Caspase-3, COX2) are determined by Western blot or immunohistochemistry.[10][11]
-
Signaling Pathway: Neuroprotection in Cerebral Ischemia
This compound inhibits two key pathways in cerebral ischemia: the mitochondria-mediated apoptotic pathway and the MEK-ERK inflammatory pathway.[10][11]
Caption: Workflow for assessing this compound neuroprotection.
Protection Against Acute Kidney Injury (AKI)
This compound has been shown to be a promising agent for treating AKI induced by ischemia-reperfusion. It improves renal microcirculation, reduces inflammation, and enhances the kidney's antioxidant capacity.[12]
Quantitative Data: Effect of this compound on Serum and Tissue Markers in Mouse IRI-AKI Model
| Marker | Effect of this compound Intervention | Indication | Reference |
| Serum Creatinine (Scr), BUN | Alleviated Levels | Improved Renal Function | [12] |
| Cys-C, KIM-1, NGAL | Alleviated Levels | Reduced Kidney Injury | [12] |
| TNF-α, IL-6 | Alleviated Levels | Reduced Inflammation | [12] |
| Malondialdehyde (MDA) | Alleviated Levels | Reduced Oxidative Stress | [12] |
| Superoxide Dismutase (SOD) | Enhanced Levels | Increased Antioxidant Capacity | [12] |
Experimental Protocol: Bilateral Renal IRI-AKI Model in Mice
-
Animal Model: C57BL/6 mice are often used.
-
Surgical Procedure: A bilateral renal ischemia-reperfusion injury model is established by clamping both renal pedicles for a set time (e.g., 30 minutes), followed by reperfusion.[12]
-
Treatment: this compound is administered to the treatment group, typically via intraperitoneal injection.
-
Analysis:
-
Renal Function: Serum levels of creatinine (Scr), blood urea nitrogen (BUN), and cystatin C (Cys-C) are measured.[12]
-
Kidney Injury Markers: Levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are assessed in serum or tissue.[12]
-
Inflammatory Cytokines: Serum levels of TNF-α and IL-6 are quantified.[12]
-
Oxidative Stress: Malondialdehyde (MDA) and Superoxide Dismutase (SOD) levels are measured in kidney tissue homogenates.[12]
-
Microcirculation: Renal perfusion can be evaluated using techniques like contrast-enhanced ultrasound (CEUS).[12]
-
Conclusion
The extensive body of in vitro and in vivo evidence strongly supports the diverse bioactivity of this compound. Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation, apoptosis, oxidative stress, and cellular metabolism. It demonstrates significant protective effects in models of osteoarthritis, liver injury, cerebral ischemia, and acute kidney injury. The detailed mechanisms, supported by quantitative data, highlight this compound as a promising natural compound for the development of novel therapies for a range of complex diseases. Further research, including clinical trials, is warranted to translate these preclinical findings into effective treatments for human patients.[13]
References
- 1. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 4. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Significance and symbolism [wisdomlib.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits the MEK-ERK1/2-COX2 Signal Pathway to Prevent Cerebral Ischemic Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic effect of this compound in renal ischemia-reperfusion induced acute kidney injury: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Therapeutic Potential of Picroside II in Osteoarthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and fail to halt disease progression. Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa, has emerged as a promising therapeutic agent for OA due to its potent anti-inflammatory, antioxidant, and chondroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound in osteoarthritis, focusing on its molecular mechanisms, experimental evidence, and methodologies.
Mechanism of Action
This compound exerts its therapeutic effects in osteoarthritis through a multi-target approach, primarily by mitigating inflammation, oxidative stress, and chondrocyte death.
Anti-inflammatory Effects
This compound has been shown to significantly suppress inflammatory responses in chondrocytes. A key mechanism is the inhibition of the MAPK/NF-κB signaling pathway.[1][2] Lipopolysaccharide (LPS)-induced inflammation in chondrocytes leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, and the subsequent activation of the transcription factor NF-κB.[2] This activation promotes the expression of pro-inflammatory genes. This compound treatment has been demonstrated to inhibit the phosphorylation of p65, a subunit of NF-κB, as well as the phosphorylation of p38, JNK, and ERK.[2]
Furthermore, this compound targets the NLRP3 inflammasome, a key component of the innate immune system implicated in OA pathogenesis.[1][3] By suppressing the MAPK/NF-κB pathway, this compound effectively decreases the activation of the NLRP3 inflammasome, leading to a reduction in the production and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Chondroprotective Effects
This compound exhibits significant chondroprotective effects by preventing the degradation of the extracellular matrix (ECM) and inhibiting chondrocyte apoptosis and pyroptosis.
-
ECM Preservation: In an inflammatory environment, the expression of matrix-degrading enzymes such as Matrix Metalloproteinase-3 (MMP3) is elevated, while the synthesis of essential ECM components like Collagen Type II (Col2) is reduced.[2] Treatment with this compound has been shown to reverse these effects, increasing Col2 expression and decreasing MMP3 expression in chondrocytes, thereby preserving the integrity of the cartilage matrix.[2]
-
Inhibition of Chondrocyte Pyroptosis: Pyroptosis, a form of programmed cell death characterized by inflammation, is increasingly recognized as a contributor to OA progression. This compound has been found to suppress chondrocyte pyroptosis by inhibiting the activation of the NLRP3 inflammasome and subsequent cleavage of caspase-1.[1][2] This leads to a decrease in the release of pyroptosis-associated inflammatory cytokines.
-
Inhibition of Ferroptosis: Recent studies suggest that this compound may also protect against postmenopausal osteoporosis (a condition with links to osteoarthritis) by inhibiting osteoblast ferroptosis, a form of iron-dependent regulated cell death.[4] It achieves this by upregulating key proteins involved in preventing ferroptosis, such as GPX4 and SLC7A11, and downregulating TGFβ1 expression through the YY1/TGFβ1 axis.[4]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathogenesis of OA.[5][6] this compound has demonstrated potent antioxidant properties.[7] In experimental models, this compound treatment has been shown to decrease the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of the antioxidant enzyme superoxide dismutase (SOD) and glutathione (GSH).[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound in osteoarthritis models.
Table 1: In Vitro Effects of this compound on Chondrocyte Viability
| Concentration of this compound (µM) | Cell Viability (% of Control) | Study |
| 5 | Dose-dependent increase | [3] |
| 10 | Dose-dependent increase | [3] |
| 25 | Dose-dependent increase | [3] |
| 50 | Most pronounced protective effect | [3] |
| 100 | Inhibitory effects on cell proliferation | [3] |
| 200 | Inhibitory effects on cell proliferation | [3] |
Data from CCK-8 assay on LPS-induced murine chondrocytes.
Table 2: In Vitro Effects of this compound on Gene and Protein Expression in LPS-Induced Chondrocytes
| Target Molecule | Treatment Group | Expression Level Change | Method | Study |
| Pro-inflammatory & Pyroptosis Markers | ||||
| Caspase-1 | This compound | ↓ | qRT-PCR, Western Blot | [1][2] |
| IL-18 | This compound | ↓ | qRT-PCR, Western Blot | [1][2] |
| IL-1β | This compound | ↓ | qRT-PCR, Western Blot | [1][2] |
| NLRP3 | This compound | ↓ | qRT-PCR, Western Blot, Immunofluorescence | [1][2] |
| MAPK/NF-κB Signaling Pathway | ||||
| p-p65 | This compound | ↓ | Western Blot | [2] |
| p-p38 | This compound | ↓ | Western Blot | [2] |
| p-JNK | This compound | ↓ | Western Blot | [2] |
| p-ERK | This compound | ↓ | Western Blot | [2] |
| Extracellular Matrix Components | ||||
| Collagen Type II (Col2) | This compound | ↑ | qRT-PCR, Western Blot, Immunofluorescence | [2] |
| Matrix Metalloproteinase-3 (MMP3) | This compound | ↓ | qRT-PCR, Western Blot | [2] |
Table 3: In Vivo Effects of this compound in a DMM-Induced Osteoarthritis Mouse Model
| Parameter | Treatment Group | Outcome | Method | Study |
| Subchondral Bone Destruction | This compound | Reduced | Micro-CT | [1] |
| Osteophyte Formation | This compound | Reduced | Micro-CT | [1] |
| Synovial Hyperplasia | This compound | Reduced | H&E Staining | [2] |
| Inflammatory Cell Infiltration | This compound | Reduced | H&E Staining | [2] |
| Cartilage Surface Integrity | This compound | Improved | H&E Staining | [2] |
| NLRP3 Expression | This compound | ↓ | Immunohistochemistry | [2] |
| Caspase-1 Expression | This compound | ↓ | Immunohistochemistry | [2] |
Experimental Protocols
In Vitro Studies
Murine chondrocytes are seeded in 96-well plates at a density of 1×10³ cells per well.[2] To induce an inflammatory state, cells are treated with lipopolysaccharide (LPS) at a concentration of 1μg/mL.[2] Subsequently, cells are treated with varying concentrations of this compound (e.g., 5, 10, 25, 50, 100, 200μM) for 24 hours.[2]
The effect of this compound on chondrocyte viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.[2] Following treatment, 10μL of CCK-8 solution is added to each well, and the plate is incubated for 1 hour. The absorbance at 450nm is then measured using a microplate reader.[2]
Total RNA is extracted from chondrocytes, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of target genes, including NLRP3, caspase-1, IL-1β, IL-18, Col2, and MMP3.[2]
Total protein is extracted from chondrocytes, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins such as NLRP3, IL-1β, IL-18, caspase-1, Col2, MMP3, ERK, p-ERK, JNK, p-JNK, p38, p-p38, p65, and p-p65, followed by incubation with a secondary antibody.[2]
Chondrocytes are fixed, permeabilized, and blocked. Cells are then incubated with primary antibodies against target proteins (e.g., NLRP3, Col2), followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.[2]
In Vivo Studies
An osteoarthritis model is established in mice through the destabilization of the medial meniscus (DMM) surgery.[1][2]
Following surgery, mice are treated with this compound. The specific dosage and administration route would be as described in the cited studies.
Knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin-eosin (H&E) and Safranin O-Fast Green to assess cartilage degradation, synovial inflammation, and osteophyte formation.[1][2]
Micro-computed tomography (Micro-CT) is used to evaluate changes in the subchondral bone architecture and to visualize osteophyte formation.[1]
Paraffin-embedded sections of the knee joint are subjected to immunohistochemical staining to detect the expression of proteins such as NLRP3 and caspase-1 in the cartilage.[2]
Visualizations
Signaling Pathways
Caption: this compound inhibits the MAPK/NF-κB pathway, suppressing NLRP3 inflammasome activation.
Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of this compound in osteoarthritis models.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for the treatment of osteoarthritis by targeting key pathological pathways, including inflammation, ECM degradation, and chondrocyte death. The preclinical data strongly support its further investigation as a disease-modifying drug for OA. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound, as well as its long-term safety and efficacy in larger animal models. Clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients with osteoarthritis.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress and Inflammation in Osteoarthritis Pathogenesis: Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Picroside II using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, an iridoid glycoside, is a major active constituent isolated from the roots and rhizomes of Picrorhiza kurroa[1]. This plant, commonly known as 'Kutki', is a significant medicinal herb in the Ayurvedic system of medicine, traditionally used for treating liver disorders and upper respiratory tract ailments[2]. The therapeutic properties of Picrorhiza kurroa, particularly its hepatoprotective and immunomodulatory effects, are largely attributed to Picroside I and this compound[2][3]. Consequently, accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Experimental Protocols
Sample Preparation
1.1. Extraction from Plant Material (Picrorhiza kurroa)
A variety of extraction techniques can be employed to isolate this compound from the dried rhizomes of Picrorhiza kurroa. Methanol is a commonly used solvent for extraction.
-
Reflux Extraction:
-
Weigh the powdered plant material (e.g., 500 g) and place it in a round-bottom flask[3].
-
Add methanol (e.g., 1 L) to the flask[4].
-
Reflux the mixture for a specified duration (e.g., 2 hours) at an appropriate temperature (e.g., 80°C on a water bath)[3].
-
Allow the mixture to cool and then filter the extract.
-
The resulting extract can be concentrated under reduced pressure for further analysis[4].
-
-
Sonication Assisted Extraction:
-
Place the powdered plant material in a suitable vessel with methanol.
-
Sonicate the mixture for a defined period. One study found that sonication for 36 minutes with methanol yielded a high percentage of this compound[5].
-
Filter the extract post-sonication.
-
1.2. Preparation from Pharmaceutical Formulations (Tablets)
-
Accurately weigh and crush a specific number of tablets (e.g., 5 tablets) to obtain a fine powder[6].
-
Transfer a known weight of the powder (e.g., 1 g) into a volumetric flask (e.g., 100 mL)[6].
-
Add a suitable diluent, such as methanol (e.g., 80 mL), and sonicate for a specified time (e.g., 60 minutes at 40°C) to ensure complete dissolution of this compound[6].
-
Make up the volume with the diluent and filter the solution through a 0.45 µm nylon syringe filter before HPLC analysis[6].
Standard Solution Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL[4][7].
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or methanol to achieve a range of concentrations (e.g., 0.10–100 μg/ml)[1]. These will be used to construct a calibration curve.
HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for the quantification of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent XDB C18 (250 x 4.6 mm, 5 µm)[1] | Shimadzu VP-ODS (250 x 4.6 mm, 5 µm)[8] | Waters X-Bridge C18 (250 mm x 4.6 mm, 5 μm)[6] |
| Mobile Phase | Acetonitrile–water–acetic acid (18:82:0.4, v/v/v)[1] | Acetonitrile-0.1% acetic acid aqueous (23:77, v/v)[8] | 5 mM ammonium acetate in 10% methanol and acetonitrile (gradient)[6] |
| Flow Rate | 1.0 ml/min[1][8] | 1.0 ml/min[6] | 1.0 ml/min[4] |
| Detection Wavelength | 265 nm[1] | 266 nm[8] | 274 nm[2][4][6] |
| Injection Volume | 20 µl[5][7] | Not Specified | Not Specified |
| Column Temperature | 25 °C[4] | Not Specified | Not Specified |
Data Presentation: Method Validation Summary
The following tables summarize the validation parameters for the HPLC quantification of this compound as reported in various studies.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value | Reference |
| Linearity Range | 0.10–100 μg/ml[1] | [1] |
| 200–1000 ng/band (HPTLC)[2] | [2] | |
| 1-10 ng/mL[9] | [9] | |
| Correlation Coefficient (R²) | > 0.999[2][6] | [2][6] |
| LOD | 0.03 μg/ml[1] | [1] |
| 108 ng/band (HPTLC)[2] | [2] | |
| LOQ | 0.10 μg/ml[1] | [1] |
| 327 ng/band (HPTLC)[2] | [2] | |
| 9.11 ng/mL[9] | [9] |
Table 2: Precision and Accuracy
| Parameter | Value | Reference |
| Intra-day Precision (%RSD) | < 5.7%[1] | [1] |
| Inter-day Precision (%RSD) | < 6.3%[1] | [1] |
| Accuracy (% Relative Error) | -2.3% to 5.0%[1] | [1] |
| Recovery | 100.0 - 106.0 %[6] | [6] |
| 97.92%[10] | [10] |
Visualization
Experimental Workflow for HPLC Quantification of this compound
Caption: Workflow for this compound Quantification.
This diagram outlines the key stages involved in the HPLC quantification of this compound, from sample and standard preparation to data analysis.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. primescholars.com [primescholars.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globaljournals.org [globaljournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in dog plasma by HPLC and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. akjournals.com [akjournals.com]
Application Notes and Protocols: In Vitro Cell Viability Assay Using Picroside II and CCK-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside II, a primary active iridoid glycoside isolated from the roots of Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Assessing the impact of this compound on cell viability is a critical step in preclinical drug development and mechanistic studies. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, convenient, and widely used colorimetric method for determining the number of viable cells in a sample.[4] This document provides detailed application notes and protocols for conducting in vitro cell viability assays using this compound in conjunction with the CCK-8 assay.
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye.[5] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[5][6]
Data Presentation
Table 1: Exemplary Data on the Effect of this compound on Cell Viability
| Cell Line | Treatment Condition | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | Reference |
| Murine Chondrocytes | Lipopolysaccharide (LPS)-induced inflammation | 5, 10, 25, 50, 100, 200 | 24 | Concentration-dependent effect; protective at lower concentrations (e.g., 50µM), inhibitory at higher concentrations (≥100µM). | [1] |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified, but shown to increase viability | Not specified | Increased cell viability compared to OGD/R model group. | [2] |
| MDA-MB-231 | Standard culture | 0, 50, 75, 100 | Not specified | Decreased cell viability with increasing concentrations; IC50 of 130.8 µM. | [7] |
| HepG2 | Free Fatty Acids (FFAs)-induced lipotoxicity | 10 | 20 | Attenuated the reduction in cell viability caused by FFAs. | [8] |
Note: The data presented in this table is a summary of findings from various studies and should be used for illustrative purposes. Optimal concentrations and incubation times will vary depending on the cell type and experimental conditions.
Experimental Protocols
Materials
-
This compound (ensure high purity)
-
Cell Counting Kit-8 (CCK-8)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Harvest and count cells to prepare a single-cell suspension.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium.
-
Seeding: Seed 100 µL of each cell dilution into the wells of a 96-well plate. It is recommended to have multiple replicates for each density.
-
Incubation: Incubate the plate for 2-4 hours to allow for cell attachment.[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6]
-
Standard Curve: Plot a standard curve of absorbance versus the number of cells to determine the optimal seeding density that falls within the linear range of the assay.
Protocol 2: Assessing the Effect of this compound on Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.[3][6]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions at various concentrations. Include a vehicle control group (medium with the same concentration of DMSO) and an untreated control group.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[5][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[5][6]
-
Data Analysis: Calculate cell viability as a percentage of the control group using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Mandatory Visualization
Caption: Experimental workflow for assessing cell viability with this compound and CCK-8.
Caption: Signaling pathways modulated by this compound influencing cell viability.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 2. sciepub.com [sciepub.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. ptglab.com [ptglab.com]
- 7. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intervention by this compound on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Picroside II Neuroprotective Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the neuroprotective properties of Picroside II. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various neurological disorders.
Introduction to this compound and its Neuroprotective Potential
This compound is an iridoid glycoside and a primary active constituent of the traditional medicinal plant Picrorhiza kurroa. A growing body of scientific evidence suggests that this compound possesses significant neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] These characteristics make it a promising candidate for the development of novel therapies for a range of neurological conditions, including stroke, Alzheimer's disease, and traumatic brain injury.
Animal Models for Studying this compound Neuroprotection
The selection of an appropriate animal model is critical for elucidating the mechanisms of action and evaluating the efficacy of this compound. The most commonly employed models are summarized below.
Cerebral Ischemia-Reperfusion Injury Model
The Middle Cerebral Artery Occlusion (MCAO) model in rats is the most widely used model to simulate the pathological processes of ischemic stroke.[2][3][4] This model allows for the investigation of this compound's effects on infarct volume, neuronal apoptosis, and associated signaling pathways.
Alzheimer's Disease Models
To study the effects of this compound on Alzheimer's disease, researchers have utilized both transgenic and chemically-induced models.
-
APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and a mutant form of presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[5][6]
-
Amyloid-β (Aβ)-Treated Mice: This model involves the direct administration of Aβ peptides to induce memory deficits and study the immediate impact of Aβ toxicity.[1][7]
-
Aluminum Chloride (AlCl₃)-Induced Amnesia Model: Chronic exposure to aluminum chloride in mice can induce oxidative stress and cognitive impairment, providing a model to study neuroprotection against chemically-induced neurotoxicity.[8]
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Models
The neuroprotective effects of this compound have also been investigated in models of physical trauma to the central nervous system.
-
Traumatic Brain Injury (TBI) Model: Mechanical injury is induced to the brain to study the subsequent inflammatory and apoptotic cascades.[9][10]
-
Spinal Cord Injury (SCI) Model: Contusion or compression models of the spinal cord are used to assess the potential of this compound to mitigate secondary injury mechanisms and promote functional recovery.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in various animal models.
Table 1: Effects of this compound on Cerebral Ischemia-Reperfusion Injury
| Parameter | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference(s) |
| Neurological Deficit Score | Wistar Rats (MCAO) | 10 mg/kg | Intravenous | Significant decrease in Bederson's score | [2][13] |
| Wistar Rats (MCAO) | 20 mg/kg | Intraperitoneal | Significant improvement in modified Neurological Severity Score (mNSS) | [3] | |
| Wistar Rats (MCAO/R) | 10 and 30 mg/kg | Intravenous | Significantly lower neurological score | [4] | |
| Infarct Volume | Wistar Rats (MCAO) | 10 mg/kg | Intravenous | Significant reduction in cerebral infarction volume | [2][13] |
| Wistar Rats (MCAO) | 20 mg/kg | Intraperitoneal | Significant decrease in cerebral infarct volume | [3] | |
| Apoptosis | Wistar Rats (MCAO) | 10 mg/kg | Intravenous | Significant decrease in TUNEL-positive cells | [2] |
| Wistar Rats (MCAO) | 20 mg/kg | Intraperitoneal | Significant reduction in apoptotic cells | [3] | |
| Oxidative Stress Markers | Wistar Rats (MCAO/R) | 10 and 30 mg/kg | Intravenous | Increased SOD and GSH activity; Decreased MDA content and NOS activity | [4] |
| Wistar Rats (MCAO/R) | Not specified | Not specified | Reduced ROS content | [14][15] |
Table 2: Effects of this compound on Alzheimer's Disease Models
| Parameter | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference(s) |
| Cognitive Function | APP/PS1 Mice | 20 or 40 mg/kg | Intraperitoneal | Improved cognitive function in Morris water maze test | [5][6] |
| Aβ-treated Mice | 20 mg/kg | Intraperitoneal | Rescued learning and memory deficits | [1][7] | |
| AlCl₃-treated Mice | 20 and 40 mg/kg/day | Intragastric | Ameliorated learning and memory dysfunctions | [8] | |
| Aβ Plaque Deposition | APP/PS1 Mice | 20 or 40 mg/kg | Intraperitoneal | Reduced cortical Aβ plaque deposition | [5][6] |
| Neuroinflammation | APP/PS1 Mice | 20 or 40 mg/kg | Intraperitoneal | Decreased levels of TNF-α, IL-6, and IL-1β; Suppressed NLRP3, ASC, GSDMD, and caspase-1 expression | [5][6] |
| Autophagy | Aβ-treated Mice | 20 mg/kg | Intraperitoneal | Enhanced autophagy | [1][7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats.
Materials:
-
Male Wistar rats (230-250 g)
-
Anesthetic (e.g., 10% chloral hydrate, 300 mg/kg, intraperitoneally)
-
Monofilament nylon suture (4-0) with a rounded tip
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.[16]
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Gently insert the monofilament nylon suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).[3][16]
-
After the desired period of occlusion (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.[2][13]
-
Close the incision and allow the animal to recover.
-
Administer this compound at the desired dose and time point (e.g., intravenously immediately after reperfusion).[2]
Post-operative Assessments:
-
Neurological Deficit Scoring: Evaluate neurological function using a standardized scale such as the Bederson's test or the modified Neurological Severity Score (mNSS) at 24 hours post-MCAO.[2][3]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animals and perfuse the brains. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[3][13]
-
Histological and Molecular Analyses: Collect brain tissue for TUNEL staining (apoptosis), immunohistochemistry, and Western blotting to analyze protein expression.[2][3]
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines the long-term treatment and behavioral assessment of APP/PS1 mice.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound solution
-
Morris water maze apparatus
Procedure:
-
Begin treatment with this compound (e.g., 20 or 40 mg/kg, intraperitoneal injection) at a specified age (e.g., before significant plaque deposition).[5][6]
-
Continue daily or regular administration for a prolonged period (e.g., 2 months).[5][6]
-
Conduct the Morris water maze test to assess spatial learning and memory. This typically involves a training phase where mice learn to find a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention.[5][6]
Post-mortem Analyses:
-
Aβ Plaque Quantification: Euthanize the mice and collect brain tissue. Perform immunofluorescence staining to visualize and quantify Aβ plaque deposition in the cortex and hippocampus.[5][6]
-
Neuroinflammation Assessment: Measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates using ELISA.[5][6]
-
Western Blotting: Analyze the expression of proteins involved in inflammatory pathways (e.g., NLRP3, caspase-1) and neuronal markers.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and a general experimental workflow for its evaluation.
Caption: this compound neuroprotection in cerebral ischemia.
Caption: this compound mechanisms in Alzheimer's disease.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective properties of this compound in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. This compound Alleviates the Progression of Alzheimer’s Disease via the NLRP3/Caspase-1/GSDMD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates the Progression of Alzheimer's Disease via the NLRP3/Caspase-1/GSDMD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effect of this compound from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound in brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of this compound in brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Exerts a Neuroprotective Effect by Inhibiting mPTP Permeability and EndoG Release after Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary Study for the Therapeutic Dose and Time Window of this compound in Treating Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picroside II Administration in a Rat Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Picroside II in a rat model of cerebral ischemia. The information is compiled from multiple studies investigating the neuroprotective effects of this compound.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to a cascade of detrimental events including neuronal apoptosis, inflammation, and oxidative stress, ultimately resulting in significant neurological deficits. This compound, an active iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated promising neuroprotective properties in preclinical models of stroke. It has been shown to attenuate cerebral infarct volume, reduce neurological damage, and inhibit neuronal apoptosis by modulating various signaling pathways. These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in a rat model of cerebral ischemia.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in rat models of cerebral ischemia.
Table 1: Effects of this compound on Neurological Deficit Scores and Infarct Volume
| Treatment Group | Dosage | Administration Route | Neurological Score (mNSS) | Infarct Volume (%) | Reference |
| MCAO Model | Saline | Intraperitoneal | 12.3 ± 1.8 | 35.4 ± 4.2 | [1] |
| This compound | 20 mg/kg | Intraperitoneal | 7.8 ± 1.5 | 18.7 ± 3.5 | [1][2] |
| MCAO Model | Saline | Intravenous | 3.8 ± 0.5 | 28.9 ± 3.1 | [3] |
| This compound | 10 mg/kg | Intravenous | 2.1 ± 0.4 | 15.6 ± 2.8 | [3] |
| MCAO Model | Saline | Intraperitoneal | - | 25.3 ± 3.7 | [4] |
| This compound | 10 mg/kg | Intraperitoneal | - | 14.2 ± 2.9 | [5] |
| This compound | 20 mg/kg | Intraperitoneal | - | 12.8 ± 2.5 | [4] |
* Indicates a statistically significant difference compared to the MCAO model group (P < 0.05).[1][3][4][5] mNSS: modified Neurological Severity Score.
Table 2: Effects of this compound on Apoptosis and Related Proteins
| Treatment Group | Dosage | Apoptotic Cells (TUNEL-positive) | Caspase-3 Expression | pERK1/2 Expression | Reference |
| MCAO Model | Saline | High | Increased | Significantly Increased | [1][3] |
| This compound | 20 mg/kg | Significantly Decreased | - | Significantly Decreased | [1] |
| This compound | 10 mg/kg | Significantly Decreased | Significantly Decreased | - | [3] |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The most common method for inducing focal cerebral ischemia in rats is the intraluminal suture method to occlude the middle cerebral artery (MCAO).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., 10% chloral hydrate, 300 mg/kg, intraperitoneally)[6]
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Monofilament nylon suture (4-0) with a rounded tip
-
Microvascular clips
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.[6]
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
-
Carefully separate the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA with a silk suture.[7]
-
Place a microvascular clip on the ICA.
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament suture through the ECA stump and into the ICA.[7]
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the MCA.[7]
-
Remove the microvascular clip from the ICA and ligate the ECA stump with the suture in place.
-
Close the cervical incision.
-
For reperfusion, after the desired period of ischemia (e.g., 2 hours), re-anesthetize the animal and withdraw the suture to restore blood flow.[3]
This compound Administration
Preparation:
-
This compound (purity > 98%)[2]
-
Sterile normal saline
Administration:
-
Intraperitoneal (IP) Injection: Dissolve this compound in sterile normal saline to the desired concentration (e.g., 20 mg/kg).[1][2] Administer the solution via intraperitoneal injection at a specific time point relative to the onset of ischemia (e.g., 2 hours after MCAO).[2][8]
-
Intravenous (IV) Injection: Dissolve this compound in sterile normal saline. Administer via the tail vein at the desired dose (e.g., 10 mg/kg).[3][9]
Assessment of Neurological Deficit
Neurological function can be assessed using a scoring system such as the modified Neurological Severity Score (mNSS) or Bederson's test.[1][4]
mNSS Test (0-18 scale):
-
Motor Tests (6 points): Raising the rat by the tail (flexion of forelimbs, hindlimbs), placing the rat on the floor (circling behavior).
-
Sensory Tests (2 points): Placing, proprioceptive tests.
-
Beam Balance Tests (6 points): Ability to balance on beams of different widths.
-
Reflexes and Abnormal Movements (4 points): Pinna reflex, corneal reflex, startle reflex.
A higher score indicates a more severe neurological deficit.
Measurement of Infarct Volume
TTC Staining:
-
At the end of the experiment (e.g., 24 hours after MCAO), euthanize the rats and decapitate them.
-
Carefully remove the brain and slice it into 2 mm coronal sections.[3]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[3][4]
-
Normal brain tissue will stain red, while the infarcted tissue will remain white.[3]
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
Molecular and Cellular Analyses
-
TUNEL Staining for Apoptosis: To detect apoptotic cells in the brain tissue, perform terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on brain sections according to the manufacturer's protocol.[3][8]
-
Western Blotting: To quantify the expression of proteins involved in signaling pathways (e.g., p-ERK1/2, Caspase-3, Bcl-2, Bax), perform Western blotting on protein lysates from the ischemic brain tissue.[10]
-
Immunohistochemistry: To visualize the localization of specific proteins in the brain tissue, perform immunohistochemistry on brain sections using primary antibodies against the target proteins.[4]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound in cerebral ischemia are attributed to its modulation of several key signaling pathways.
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
Caption: this compound inhibits the ERK1/2 signaling pathway to reduce apoptosis.[1]
Caption: this compound provides neuroprotection by inhibiting the p53 signaling pathway.[10]
Caption: this compound inhibits the mitochondria-cytochrome C signaling pathway.[11]
References
- 1. This compound has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Primary study for the therapeutic dose and time window of this compound in treating cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal therapeutic dose and time window of this compound in cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Study for the Therapeutic Dose and Time Window of this compound in Treating Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of this compound on ERK1/2 Signal Pathway in Cerebral lschemic Injury Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of this compound in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Picroside II as a Potential Therapeutic Agent for NAFLD in HepG2 Cells
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in hepatocytes, which can progress to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Picroside II, an iridoid glycoside isolated from the medicinal plant Picrorhiza kurroa, has emerged as a promising natural compound for the study and potential treatment of NAFLD. In vitro studies utilizing the human hepatoma cell line, HepG2, have demonstrated that this compound can effectively mitigate the cellular hallmarks of NAFLD, primarily by modulating lipid metabolism, reducing oxidative stress, and improving mitochondrial function. These application notes provide a comprehensive overview of the use of this compound in a HepG2 cell model of NAFLD, summarizing its mechanisms of action and providing detailed protocols for researchers.
Mechanism of Action of this compound in HepG2 Cells
This compound exerts its protective effects against lipid accumulation and lipotoxicity in HepG2 cells through multiple pathways:
-
Inhibition of Fatty Acid Uptake and Lipogenesis: this compound has been shown to downregulate the expression of key proteins involved in the uptake and synthesis of fatty acids. It attenuates the expression of fatty acid transport protein 5 (FATP5), which is responsible for the uptake of free fatty acids (FFAs) into hepatocytes.[1][2] Furthermore, it suppresses the expression of sterol regulatory element-binding protein 1 (SREBP-1) and stearoyl-CoA desaturase (SCD), two critical regulators of de novo lipogenesis.[1][2][3]
-
Downregulation of Gluconeogenesis: The compound also decreases the expression of genes involved in gluconeogenesis, such as forkhead box protein O1 (FOXO1) and phosphoenolpyruvate carboxykinase (PEPCK).[1][2][4] This suggests a potential role for this compound in improving insulin sensitivity.
-
Activation of the AMPK-Nrf2 Pathway: this compound activates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK leads to the phosphorylation and inhibition of downstream targets involved in lipid synthesis.[5] Additionally, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5][6] This leads to the upregulation of antioxidant enzymes.
-
Amelioration of Oxidative Stress and Mitochondrial Dysfunction: Treatment with this compound in FFA-overloaded HepG2 cells leads to a significant reduction in reactive oxygen species (ROS) production.[7][8] This is accompanied by an increase in the expression of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and catalase, as well as elevated levels of total glutathione (tGSH) and an improved GSH:GSSG ratio.[7][8] this compound also improves mitochondrial function by attenuating the loss of mitochondrial membrane potential (ΔΨm), preventing ATP depletion, and increasing the expression of cytochrome C.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in HepG2 cells as reported in the literature.
Table 1: Effect of this compound on Cell Viability and Lipid Accumulation
| Parameter | Treatment Group | Concentration | Result | Reference |
| Cell Viability | This compound | 300 µM | 24% inhibition of cell growth | [1] |
| Silibinin (positive control) | 300 µM | 23% inhibition of cell growth | [1] | |
| Lipid Accumulation | This compound + FFAs | 10 µM | 30% reduction compared to FFAs alone | [1][3] |
| Silibinin + FFAs | 10 µM | 22% reduction compared to FFAs alone | [1][3] | |
| This compound + FFAs | 10 µM | 33% decrease in lipid accumulation | [7][8] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target Gene/Protein | Treatment Group | Concentration | Fold Change vs. FFA-Treated | Reference |
| FATP5 (mRNA) | This compound | 10 µM | Significant downregulation | [1] |
| SCD (mRNA) | This compound | 10 µM | Significant downregulation | [1] |
| SREBP-1 (protein) | This compound | 10 µM | Significant downregulation | [1] |
| FOXO1 (mRNA) | This compound | 10 µM | Significant downregulation | [1] |
| PEPCK (mRNA & protein) | This compound | 10 µM | Significant downregulation | [1] |
| p-AMPKα (protein) | This compound | 25, 50, 100 µM | Dose-dependent increase | [5] |
| Nuclear Nrf2 (protein) | This compound | 25, 50, 100 µM | Dose-dependent increase | [5] |
| HO-1 (protein) | This compound | 25, 50, 100 µM | Dose-dependent increase | [5] |
Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Function Markers
| Parameter | Treatment Group | Concentration | Result vs. FFA-Treated | Reference |
| ROS Production | This compound | 10 µM | Significant decrease | [7][8] |
| tGSH Levels | This compound | 10 µM | Significant increase | [7][8] |
| GSH:GSSG Ratio | This compound | 10 µM | Significant increase | [7][8] |
| MnSOD Expression | This compound | 10 µM | Increased expression | [7][8] |
| Catalase Expression | This compound | 10 µM | Increased expression | [7][8] |
| ATP Levels | This compound | 10 µM | Attenuated depletion | [7][8] |
| Mitochondrial Membrane Potential (ΔΨm) | This compound | 10 µM | Attenuated loss | [7][8] |
Visualizing the Molecular Pathways and Experimental Workflow
Caption: Signaling pathway of this compound in HepG2 cells.
References
- 1. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Picroside II Treated Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Picroside II on chondrocytes. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and workflows.
Introduction
This compound, a primary active component from the medicinal plant Picrorhiza kurroa, has demonstrated significant therapeutic potential in the context of osteoarthritis (OA).[1][2][3][4] Research indicates that this compound can mitigate inflammation and protect chondrocytes, the sole cell type in cartilage, from degradation.[1][2][3][4] One of the key mechanisms of action for this compound involves the modulation of specific signaling pathways, such as the MAPK/NF-κB/NLRP3 pathway, which plays a crucial role in inflammation and pyroptosis—a form of programmed cell death.[1][2][3] Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying the changes in protein expression levels within chondrocytes following this compound treatment.
Key Signaling Pathway Modulated by this compound
This compound has been shown to suppress chondrocyte pyroptosis and inflammation by inhibiting the MAPK/NF-κB signaling pathway and subsequent activation of the NLRP3 inflammasome.[1][2][3] This pathway is a critical regulator of the inflammatory response in OA.
Quantitative Data Summary
The following tables summarize the quantitative data from Western blot analyses of chondrocytes treated with this compound. The data demonstrates the dose-dependent effects of this compound on key proteins involved in inflammation, pyroptosis, and extracellular matrix (ECM) integrity.
Table 1: Effect of this compound on Pro-inflammatory and Pyroptotic Protein Expression
| Protein | Control | LPS (1µg/mL) | LPS + this compound (25µM) | LPS + this compound (50µM) |
| NLRP3 | Baseline | ↑↑↑ | ↓↓ | ↓↓↓ |
| Caspase-1 | Baseline | ↑↑↑ | ↓↓ | ↓↓↓ |
| IL-1β | Baseline | ↑↑↑ | ↓↓ | ↓↓↓ |
| IL-18 | Baseline | ↑↑↑ | ↓↓ | ↓↓↓ |
Arrow notation indicates the relative change in protein expression compared to the control group. Data compiled from studies demonstrating this compound's inhibitory effects.[1][2][3]
Table 2: Effect of this compound on Extracellular Matrix Protein Expression
| Protein | Control | LPS (1µg/mL) | LPS + this compound (25µM) | LPS + this compound (50µM) |
| Collagen II (Col2) | Baseline | ↓↓↓ | ↑↑ | ↑↑↑ |
| MMP-3 | Baseline | ↑↑↑ | ↓↓ | ↓↓↓ |
Arrow notation indicates the relative change in protein expression compared to the control group. Data compiled from studies showing this compound's protective effects on the ECM.[3][4]
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on chondrocytes treated with this compound.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture primary chondrocytes or a suitable chondrocyte cell line in appropriate media.
-
For inflammatory modeling, stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration.[3][4]
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 24 hours.[5][6] Include a vehicle control group.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[8]
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7][9]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.[9]
-
Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
A wet or semi-dry transfer system can be used. Ensure good contact between the gel and the membrane.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8] This step prevents non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Recommended primary antibodies include those against p-ERK, p-JNK, p-p38, p-p65, NLRP3, Caspase-1, IL-1β, IL-18, Collagen II, MMP-3, and a loading control (e.g., β-actin or GAPDH).
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.[8]
9. Chemiluminescent Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the protein of interest's band intensity to the corresponding loading control's band intensity.
- Express the data as a fold change relative to the control group.
Conclusion
Western blot analysis is a powerful tool for investigating the molecular effects of this compound on chondrocytes. By following the detailed protocols and utilizing the provided data summaries and pathway diagrams, researchers can effectively assess the therapeutic potential of this compound in the context of osteoarthritis and other inflammatory joint diseases. The presented information underscores the inhibitory effect of this compound on the MAPK/NF-κB/NLRP3 signaling axis, highlighting its promise as a chondroprotective agent.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ptglab.com [ptglab.com]
- 10. Western blot analysis of mice chondrocytes and human specimens [bio-protocol.org]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Determination of Picroside II in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, an iridoid glycoside, is a major active constituent found in the roots and rhizomes of Picrorhiza kurroa, a significant medicinal plant in the Ayurvedic system of medicine.[1] It is renowned for its potent hepatoprotective and immunomodulatory properties.[1] Ensuring the quality and consistency of herbal extracts and formulations containing Picrorhiza kurroa necessitates a reliable and efficient analytical method for the quantification of its key bioactive markers. This application note presents a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous determination of Picroside I and this compound, with a focus on this compound, in herbal extracts. The method is simple, precise, specific, and accurate, making it suitable for routine quality control.[2]
Principle
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, better resolution, and higher detection sensitivity. The method involves the chromatographic separation of components in a mixture on a high-performance layer of sorbent (stationary phase). The separation is achieved by developing the plate with a suitable solvent system (mobile phase). The separated analytes are then quantified by scanning the plate with a densitometer at a specific wavelength.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the standard stock solution into a 10 mL volumetric flask and make up the volume with methanol.[1]
-
Calibration Standards: From the working standard solution, prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 200-1000 ng/band).
Protocol 2: Preparation of Sample (Herbal Extract) Solution
-
Extraction: Accurately weigh a suitable amount (e.g., 200 mg) of the dried and powdered herbal material (e.g., Picrorhiza kurroa rhizomes).[2][3]
-
Reflux the powdered material with an appropriate volume of methanol (e.g., 10 mL) for a specified duration to ensure complete extraction.[3]
-
Filtration: Filter the extract through a Whatman filter paper. For enhanced purity, the extract can be re-dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before application.[4]
-
Final Preparation: Adjust the final concentration of the filtrate with methanol to fit within the calibration range of the standard.
Protocol 3: Chromatographic Analysis and Quantification
-
Plate Preparation: Use pre-coated silica gel 60 F254 aluminum plates.[1][5]
-
Sample Application: Apply the prepared standard and sample solutions as bands of a specific width using an automated TLC sampler.
-
Chromatographic Development: Place the HPTLC plate in a twin-trough glass chamber pre-saturated with the mobile phase (e.g., Chloroform: Methanol: Formic acid; 8:1.5:0.5 v/v/v) for about 15-20 minutes.[1][6] Allow the solvent front to migrate up to a distance of 80 mm.[1]
-
Plate Drying: After development, remove the plate from the chamber and dry it in an oven or with a stream of warm air to completely evaporate the mobile phase.
-
Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance-reflection mode at the wavelength of maximum absorbance for this compound, which is typically 274 nm.[1]
-
Quantification: The amount of this compound in the sample extracts is calculated by comparing the peak area of the sample with that of the standard calibration curve.
Data Presentation
Quantitative data for the HPTLC method are summarized in the tables below for clarity and easy comparison.
Table 1: HPTLC Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates |
| Mobile Phase | Chloroform: Methanol: Formic Acid (8:1.5:0.5 v/v/v)[1] |
| Chamber Saturation Time | 16 minutes[1] |
| Migration Distance | 80 mm[1] |
| Detection Wavelength | 274 nm[1] |
| Rf Value of this compound | ~0.57 ± 0.02[1] |
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Result |
| Linearity Range | 200–1000 ng/band[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Limit of Detection (LOD) | 108 ng/band[1] |
| Limit of Quantification (LOQ) | 327 ng/band[1] |
| Accuracy (Recovery) | 98.7% - 101.2% |
| Precision (%RSD) | < 2% |
| Specificity | Peak purity index > 0.997[1] |
| Robustness | The method is robust to minor changes in mobile phase composition and saturation time.[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the method development and validation process.
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Logical relationship for HPTLC method development and validation.
References
Application Note: Picroside II Treatment Protocol for MDA-MB-231 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
This document provides a comprehensive guide for the in vitro application of Picroside II on the MDA-MB-231 triple-negative breast cancer cell line. It includes detailed protocols for cell culture, treatment, and subsequent analysis of cellular effects, including cytotoxicity, apoptosis, and impact on key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols outlined below.
Table 1: Cell Culture and Treatment Parameters
| Parameter | Value/Recommendation | Source(s) |
| Cell Line | MDA-MB-231 (ATCC® HTB-26™) | [1] |
| Growth Medium | DMEM or Leibovitz's L-15 Medium | [2][1][3] |
| Serum | 10-15% Fetal Bovine Serum (FBS) | [1][3] |
| Supplements | 2mM L-glutamine, 1% Penicillin-Streptomycin | [3] |
| Culture Conditions | 37°C, 5% CO₂ (for DMEM) or no CO₂ (for L-15) | [2][1] |
| Seeding Density | 1-3 x 10⁴ cells/cm² | [1] |
| Subculture Confluency | 70-85% | [2][1] |
| This compound Concentrations | 0-100 µM (for dose-response studies) | [4] |
| Treatment Duration | 24, 48, 72 hours | [5] |
Table 2: Experimental Assay Parameters
| Assay | Parameter | Value/Recommendation | Source(s) |
| MTT Cell Viability | Seeding Density (96-well) | 1 x 10⁴ cells/well | [6] |
| MTT Reagent Conc. | 5 mg/mL in RPMI or PBS | [6] | |
| Incubation Time (MTT) | 1-4 hours | [6] | |
| Solubilizing Agent | SDS-HCl solution or DMSO | [6] | |
| Absorbance Wavelength | 570 nm | [6] | |
| Western Blot | Protein Loading | 60-80 µg per lane | [7] |
| SDS-PAGE Gel % | 8-12% (protein size-dependent) | [7] | |
| Primary Antibody Dilution | 1:1000 | [7] | |
| Secondary Antibody Dilution | 1:2000 | [7] | |
| Apoptosis (Annexin V) | Treatment Duration | 24-48 hours | [8] |
| Analysis Method | Flow Cytometry | [8] |
Experimental Protocols & Visualizations
This section details the step-by-step methodologies for investigating the effects of this compound on MDA-MB-231 cells.
Overall Experimental Workflow
The general workflow involves culturing MDA-MB-231 cells, treating them with various concentrations of this compound, and then performing downstream assays to measure cell viability, apoptosis, and changes in protein expression.
Protocol 1: MDA-MB-231 Cell Culture and Maintenance
-
Medium Preparation : Prepare a complete growth medium consisting of DMEM (high glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3] Alternatively, Leibovitz's L-15 medium with 15% FBS and 2mM glutamine can be used for culture in a non-CO₂ incubator.[1]
-
Thawing Cells : Rapidly thaw a cryovial of MDA-MB-231 cells in a 37°C water bath.[2] Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Initial Culture : Centrifuge the cell suspension at 1200 rpm for 3-5 minutes.[2] Aspirate the supernatant and resuspend the cell pellet in fresh medium. Transfer to a T-75 culture flask.
-
Incubation : Culture the cells at 37°C. Use a 5% CO₂ humidified atmosphere for DMEM or a standard air atmosphere for L-15 medium.[2][1]
-
Passaging : When cells reach 70-85% confluency, remove the medium and wash once with sterile PBS.[2][9]
-
Detachment : Add 1-2 mL of 0.05% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes until cells detach.[2][9]
-
Subculture : Neutralize the trypsin with 8 mL of complete growth medium. Centrifuge the cells, resuspend the pellet, and seed new flasks at a subcultivation ratio of 1:4 to 1:10.[2][9] Change the medium every 2-3 days.
Protocol 2: Cell Viability (MTT) Assay
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of medium.[6] Incubate overnight to allow for cell attachment.
-
Treatment : Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for drug dilution). Incubate for 24, 48, or 72 hours.
-
MTT Addition : After incubation, add 20-50 µL of MTT solution (5 mg/mL in sterile PBS or serum-free medium) to each well.[6][10]
-
Formazan Crystal Formation : Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.5% SDS in 25 mM HCl and 90% isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Cell Lysis : After treating a 6-well plate or 100 mm dish of MDA-MB-231 cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Protein Extraction : Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[7][11] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15-20 minutes at 4°C.[11][12]
-
Protein Quantification : Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a Bradford or BCA protein assay.
-
Sample Preparation : Mix 20-80 µg of protein with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE : Load the samples onto an 8-12% polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.[12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Caspase-3, PARP) overnight at 4°C with gentle agitation.[7][13]
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection : After further washes, add an ECL substrate and detect the chemiluminescent signal using an imaging system.[11] Use a loading control like β-actin to normalize protein levels.[13]
Affected Signaling Pathways
This compound is reported to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. In breast cancer, the PI3K/Akt/mTOR and MAPK pathways are critical.[14][15][16] Studies in other cell types suggest this compound can inhibit MAPK/NF-κB signaling.[17]
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in breast cancer. This compound has been identified as a potential inhibitor of this pathway, which would block downstream pro-survival signals.[14][16]
References
- 1. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.10. MTT Assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. elabscience.com [elabscience.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. lapinjournals.com [lapinjournals.com]
- 15. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Application Notes: Dissolving Picroside II for Cell Culture Experiments
Introduction Picroside II is an iridoid glycoside extracted from plants of the Picrorhiza genus. It is a well-documented bioactive compound with potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Its utility in cell-based assays requires precise and consistent methods for dissolution to ensure experimental reproducibility and accurate interpretation of results. These application notes provide detailed protocols for the solubilization of this compound for use in in vitro cell culture experiments.
Physicochemical Properties
-
Molecular Formula: C₂₃H₂₈O₁₃
-
Molecular Weight: 512.5 g/mol [3]
-
Appearance: Solid[3]
-
Storage: Store solid compound at -20°C for long-term stability (≥4 years).[3]
Data Presentation: Solubility of this compound
Proper dissolution is critical for achieving the desired final concentration in cell culture media while minimizing solvent-induced cytotoxicity. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] | A stock solution can be prepared in this solvent. |
| DMSO (with sonication) | 100 mg/mL (195.14 mM) | [2][4] | Ultrasonic treatment may be required to achieve this concentration. |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] | An alternative organic solvent for stock solution preparation. |
| Water | 2.46 mg/mL | [5] | Shows some solubility in water, indicating its hydrophilic nature. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [3] | Direct dissolution in aqueous buffers is not recommended for high concentrations. |
| 1:4 DMSO:PBS (pH 7.2) | ~0.20 mg/mL | [3] | For applications requiring a lower DMSO concentration from the start. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound, which can be stored and diluted for future experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Weigh the Compound: Aseptically weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 390.3 µL of DMSO to 10 mg of this compound). Refer to the solubility table for guidance.
-
Dissolve the Compound: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. It is crucial to ensure the final DMSO concentration is non-toxic to the specific cell line being used (typically ≤ 0.5%).
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock, you would perform a 1:1000 dilution:
-
Add 10 µL of the 50 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
-
Dilution Method: Add the stock solution directly to the pre-warmed medium and immediately vortex or invert the tube gently to ensure rapid and uniform mixing. This prevents the compound from precipitating out of the solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used for the this compound treatment (e.g., 0.1% DMSO).
-
Application to Cells: Immediately apply the freshly prepared working solution (and vehicle control) to your cells. Do not store aqueous working solutions for more than one day.[3]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing this compound for cell culture experiments.
Caption: Workflow for dissolving this compound and treating cells.
Signaling Pathway Diagram
This compound has been shown to inhibit inflammation by modulating the MAPK/NF-κB signaling pathway and subsequently suppressing the activation of the NLRP3 inflammasome.[6]
Caption: this compound inhibits the MAPK/NF-κB/NLRP3 pathway.
References
- 1. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Dosing Regimen and Protocols for Picroside II in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Picroside II in mouse models of allergic asthma. The information is compiled from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for airway inflammation.
I. Introduction
This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various disease models. In the context of allergic asthma, it has been shown to mitigate airway inflammation by modulating T-helper cell responses, specifically by suppressing the Th2-mediated inflammatory cascade.[1][2][3] This document outlines the effective dosing, administration protocols, and expected outcomes based on published research.
II. Dosing Regimen of this compound
Based on studies utilizing a house dust mite (HDM)-induced mouse model of allergic asthma, the following oral dosing regimen for this compound has been shown to be effective.
Table 1: this compound Dosing Regimen in a House Dust Mite (HDM)-Induced Asthma Model
| Parameter | Details |
| Drug | This compound |
| Dosage | 15 mg/kg and 30 mg/kg body weight |
| Administration Route | Oral (gavage) |
| Frequency | Once daily |
| Treatment Duration | Concurrent with allergen challenge phase |
III. Summary of Quantitative Data
The administration of this compound has been shown to significantly impact key markers of allergic inflammation in mouse models. The following tables summarize the quantitative effects observed in a study by Choi et al. (2016).
Table 2: Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) [1][2]
| Treatment Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Normal Control | 10.8 ± 1.2 | 9.9 ± 1.1 | 0.1 ± 0.0 | 0.2 ± 0.1 | 0.6 ± 0.1 |
| HDM-Treated Model | 58.7 ± 5.4 | 25.3 ± 2.9 | 24.1 ± 2.1 | 3.2 ± 0.5 | 6.1 ± 0.7 |
| This compound (15 mg/kg) | 40.2 ± 3.8 | 18.2 ± 2.1* | 15.3 ± 1.7 | 2.1 ± 0.4 | 4.6 ± 0.5 |
| This compound (30 mg/kg) | 31.5 ± 3.1 | 15.1 ± 1.8** | 10.2 ± 1.3 | 1.8 ± 0.3 | 4.3 ± 0.4 |
| Dexamethasone | 25.4 ± 2.5 | 13.5 ± 1.5 | 6.8 ± 0.9*** | 1.5 ± 0.2 | 3.5 ± 0.4** |
| *p<0.05, **p<0.01, ***p<0.001 compared to the HDM-treated model group. |
Table 3: Effect of this compound on Serum Immunoglobulin Levels [1][4]
| Treatment Group | Total IgE (ng/mL) | HDM-specific IgE (O.D.) | HDM-specific IgG1 (O.D.) |
| Normal Control | 150 ± 25 | 0.12 ± 0.02 | 0.11 ± 0.02 |
| HDM-Treated Model | 1250 ± 150 | 0.85 ± 0.09 | 0.78 ± 0.08 |
| This compound (15 mg/kg) | 850 ± 110 | 0.55 ± 0.06 | 0.52 ± 0.05 |
| This compound (30 mg/kg) | 600 ± 80 | 0.38 ± 0.04 | 0.35 ± 0.04 |
| Dexamethasone | 550 ± 70 | 0.35 ± 0.04 | 0.32 ± 0.03 |
| p<0.01, ***p<0.001 compared to the HDM-treated model group. |
Table 4: Effect of this compound on Cytokine Levels in BALF (pg/mL) [1][5]
| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ | IL-33 |
| Normal Control | 15 ± 3 | 12 ± 2 | 25 ± 4 | 50 ± 7 | 30 ± 5 |
| HDM-Treated Model | 85 ± 10 | 75 ± 9 | 150 ± 18 | 25 ± 4 | 120 ± 15 |
| This compound (15 mg/kg) | 55 ± 7 | 50 ± 6 | 100 ± 12 | 40 ± 5* | 80 ± 10 |
| This compound (30 mg/kg) | 40 ± 5 | 35 ± 4 | 75 ± 9 | 60 ± 8 | 60 ± 8 |
| Dexamethasone | 35 ± 4 | 30 ± 4 | 70 ± 8 | 28 ± 4 | 55 ± 7*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to the HDM-treated model group. |
IV. Experimental Protocols
This section provides detailed methodologies for establishing an HDM-induced allergic asthma mouse model and subsequent treatment with this compound.
A. House Dust Mite (HDM)-Induced Allergic Asthma Model
This protocol is adapted from Choi et al. (2016).[1]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., Dermatophagoides farinae)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Sensitization Phase:
-
On day 0, sensitize mice by intranasally administering 25 μg of HDM extract in 20 μL of sterile saline under light anesthesia.
-
-
Challenge Phase:
-
From day 14 to day 18, challenge the mice daily with 5 μg of HDM extract in 20 μL of sterile saline intranasally.
-
-
Control Groups:
-
A negative control group should receive sterile saline instead of HDM extract for both sensitization and challenge.
-
A positive control group can be treated with a standard anti-inflammatory drug like dexamethasone.
-
B. This compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare this compound solutions at concentrations of 15 mg/kg and 30 mg/kg in the chosen vehicle.
-
During the challenge phase (days 14-18), administer the prepared this compound solutions or vehicle control to the respective groups of mice via oral gavage.
-
The administration should be performed once daily, typically 1 hour before the HDM challenge.
C. Endpoint Analysis (48 hours after the last challenge)
1. Collection of Bronchoalveolar Lavage Fluid (BALF):
- Euthanize mice and expose the trachea.
- Cannulate the trachea and lavage the lungs with ice-cold phosphate-buffered saline (PBS).
- Centrifuge the collected BALF to separate the supernatant and cell pellet.
- Use the supernatant for cytokine analysis (ELISA) and the cell pellet for total and differential cell counts.
2. Blood Collection:
- Collect blood via cardiac puncture.
- Allow the blood to clot and centrifuge to obtain serum.
- Store the serum at -80°C for subsequent analysis of total and HDM-specific IgE and IgG1 levels by ELISA.
3. Lung Histology:
- Perfuse the lungs with PBS and then fix with 10% formalin.
- Embed the fixed lung tissue in paraffin and section for Hematoxylin and Eosin (H&E) staining (for inflammatory cell infiltration) and Periodic acid-Schiff (PAS) staining (for mucus production).
V. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed mechanism of this compound in allergic asthma.
Caption: Experimental workflow for this compound treatment.
VI. Conclusion
This compound demonstrates promise as a therapeutic agent for allergic asthma. The provided dosing regimens and protocols offer a solid foundation for researchers to further investigate its efficacy and mechanism of action in preclinical models. The significant reduction in inflammatory cell infiltration, IgE levels, and Th2 cytokines highlights its potential to modulate the key pathological features of asthma.
References
- 1. This compound Attenuates Airway Inflammation by Downregulating the Transcription Factor GATA3 and Th2-Related Cytokines in a Mouse Model of HDM-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Airway Inflammation by Downregulating the Transcription Factor GATA3 and Th2-Related Cytokines in a Mouse Model of HDM-Induced Allergic Asthma | PLOS One [journals.plos.org]
- 3. This compound Attenuates Airway Inflammation by Downregulating the Transcription Factor GATA3 and Th2-Related Cytokines in a Mouse Model of HDM-Induced Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Picroside II Cytotoxicity in HepG2 Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, an iridoid glycoside isolated from the roots of Picrorhiza kurroa, has demonstrated a range of pharmacological activities, including hepatoprotective effects. Assessing the cytotoxic potential of compounds like this compound is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the cytotoxicity of this compound in the human hepatocellular carcinoma cell line, HepG2, using the MTT assay.
Data Presentation
The following tables summarize key quantitative data for performing the MTT assay with this compound on HepG2 cells.
Table 1: Cell Seeding and Treatment Parameters
| Parameter | Value | Reference |
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) | [1][2] |
| Seeding Density | 1 x 10⁴ to 1 x 10⁵ cells/well | [2][3] |
| Plate Type | 96-well, flat-bottom, sterile tissue culture plates | [1] |
| Culture Medium | DMEM with 10% FBS and 1% Penicillin-Streptomycin | [4] |
| This compound Concentration Range | 3 µM to 300 µM | [5] |
| Incubation Time with this compound | 24, 48, or 72 hours | [1][6] |
| Positive Control | Doxorubicin (or other known cytotoxic agent) | N/A |
| Negative Control | Vehicle (e.g., DMSO or PBS) treated cells | N/A |
Table 2: MTT Assay Reagent Concentrations and Incubation Times
| Reagent/Parameter | Concentration/Time | Reference |
| MTT Reagent Concentration | 0.25 - 5 mg/mL in PBS or serum-free media | [3][7] |
| Volume of MTT Reagent per well | 10 - 20 µL | [2] |
| Incubation Time with MTT | 2 - 4 hours | [3] |
| Solubilizing Agent | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl | [2][3] |
| Volume of Solubilizing Agent per well | 100 - 200 µL | [2][3] |
| Absorbance Reading Wavelength | 540 - 590 nm | [3][7] |
| Reference Wavelength (optional) | 630 nm | [7] |
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage the cells when they reach 80-90% confluency.
II. MTT Assay Protocol for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest HepG2 cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 3 µM to 300 µM).[5] Also, prepare a vehicle control (medium with the same concentration of the solvent used for this compound).
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
III. Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium and MTT reagent only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC₅₀ Determination: Plot the cell viability percentage against the concentration of this compound. Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Mandatory Visualization
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity in HepG2 cells.
Caption: Proposed signaling pathways affected by this compound in HepG2 cells.[8][9][10]
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ijrr.com [ijrr.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Experimental setup for Picroside II in a chick embryo angiogenesis model
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for investigating the anti-angiogenic properties of Picroside II, a natural compound isolated from the plant Picrorhiza kurroa. These resources focus on the use of the chick embryo chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying blood vessel formation. The provided methodologies and data aim to standardize the experimental setup for evaluating this compound's potential as a therapeutic agent in diseases characterized by excessive angiogenesis, such as cancer and certain inflammatory conditions.
This compound has been shown to significantly suppress angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] While the precise quantitative, dose-dependent effects in the CAM model are still under extensive investigation, existing studies confirm its inhibitory action. This document provides a comprehensive guide to replicate and further explore these findings.
Data Presentation: Summary of this compound's Anti-Angiogenic Potential
Although specific quantitative data from a dose-response study of this compound in the CAM assay is not yet publicly available, the following table outlines the expected outcomes based on its known qualitative effects and data from related in vitro studies. This serves as a template for researchers to populate with their own experimental data.
| Concentration of this compound | Mean Number of Blood Vessel Branch Points (± SD) | Percentage Inhibition of Angiogenesis (%) | p-value (compared to control) |
| Vehicle Control (e.g., PBS) | [Insert experimental data] | 0% | - |
| Low Concentration (e.g., X µM) | [Insert experimental data] | [Calculate based on data] | [Insert statistical analysis] |
| Medium Concentration (e.g., Y µM) | [Insert experimental data] | [Calculate based on data] | [Insert statistical analysis] |
| High Concentration (e.g., Z µM) | [Insert experimental data] | [Calculate based on data] | [Insert statistical analysis] |
| Positive Control (e.g., Sunitinib) | [Insert experimental data] | [Calculate based on data] | [Insert statistical analysis] |
Experimental Protocols
Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol details the in ovo CAM assay to assess the anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (of high purity)
-
Phosphate-buffered saline (PBS), sterile
-
Ethanol (70%)
-
Sterile filter paper discs (e.g., 5 mm diameter)
-
Incubator with controlled temperature (37.5°C) and humidity (~60%)
-
Egg candler
-
Sterile scissors, forceps, and needles
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with approximately 60% humidity for 3 days. Rotate the eggs automatically or manually at least three times a day.
-
Egg Candling and Windowing: On day 3 of incubation, candle the eggs to check for embryo viability. Viable embryos will show a developing vascular system. Discard non-viable eggs. Create a small window (approximately 1 cm²) in the shell over the air sac.
-
This compound Application: Prepare different concentrations of this compound in sterile PBS. Saturate sterile filter paper discs with the this compound solutions or the vehicle control (PBS). Carefully place the discs on the CAM of individual embryos.
-
Sealing and Re-incubation: Seal the window with sterile paraffin film or tape and return the eggs to the incubator.
-
Observation and Imaging: After 48-72 hours of re-incubation, open the windows and observe the CAM for changes in vascularization. Capture high-resolution images of the area under and around the filter paper disc using a stereomicroscope.
-
Quantitative Analysis: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc using image analysis software. Calculate the percentage of inhibition relative to the vehicle control.
Signaling Pathways and Visualizations
The anti-angiogenic effect of this compound is believed to be mediated through the modulation of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. While the exact mechanisms are still under investigation, the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the SIRT1/LOX-1 pathways are of significant interest.
Experimental Workflow for CAM Assay
Putative Signaling Pathway for this compound's Anti-Angiogenic Effect
The primary driver of angiogenesis is the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells. This initiates a cascade of downstream signaling events, leading to cell proliferation, migration, and the formation of new blood vessels.[3][4][5][6][7] this compound may exert its anti-angiogenic effects by interfering with this pathway. Additionally, studies on endothelial cells have shown that this compound can regulate the SIRT1/LOX-1 pathway, which is involved in reducing inflammation, oxidative stress, and apoptosis, all of which can impact the angiogenic process.[8]
These application notes and protocols provide a solid foundation for researchers to explore the anti-angiogenic properties of this compound. The standardized methodology will facilitate the generation of reproducible and comparable data, accelerating the evaluation of this promising natural compound for therapeutic applications.
References
- 1. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular endothelial growth factor receptor-2: its unique signaling and specific ligand, VEGF-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound attenuates hyperhomocysteinemia‐induced endothelial injury by reducing inflammation, oxidative stress and cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Metabolism Studies: A UPLC-MS/MS Method for the Detection of Picroside II Metabolites
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside II, a primary active iridoid glycoside isolated from the medicinal plant Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects.[1] Understanding the in vivo biotransformation of this compound is crucial for elucidating its mechanism of action, bioavailability, and potential toxicity. This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective detection of this compound and its metabolites in biological matrices.
The metabolism of this compound is complex, involving several biotransformation pathways. Following oral administration, this compound undergoes extensive metabolism, primarily by the intestinal microbial flora.[2] Major metabolic pathways include deglycosylation, ester bond hydrolysis, glucuronidation, and sulfation.[1][3] Thirteen metabolites have been identified in rats, revealing a comprehensive metabolic profile.[1][3] This UPLC-MS/MS method provides a powerful tool for pharmacokinetic studies and for exploring the metabolic fate of this promising therapeutic agent.
Experimental Protocols
Sample Preparation: Extraction of this compound and Metabolites from Rat Plasma
This protocol details the protein precipitation method for extracting this compound and its metabolites from plasma samples, a common procedure in pharmacokinetic studies.[4]
Materials:
-
Rat plasma
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50:50 ACN:Water)
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of cold ACN/MeOH (v:v, 1:1) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Sonicate for 10 minutes in a 4°C water bath.
-
Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 4°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and sonicate for 10 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analytical Method
This section provides the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
|---|---|
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 1.0 | 5 |
| 1.0 - 5.0 | 5 -> 95 |
| 5.0 - 6.0 | 95 |
| 6.0 - 6.1 | 95 -> 5 |
| 6.1 - 8.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Table 2: MRM Transitions for this compound and its Major Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 511.1 | 234.9 | 20 |
| Metabolite M1 (Glucuronide) | 687.2 | 511.1 | 25 |
| Metabolite M2 (Sulfate) | 591.1 | 511.1 | 22 |
| Metabolite M3 (Aglycone) | 349.1 | 167.0 | 18 |
| Vanillic Acid | 167.0 | 123.0 | 15 |
Data Presentation
The following table summarizes the identified metabolites of this compound after oral administration in rats, based on high-resolution mass spectrometry data.[1][3]
Table 3: Identified Metabolites of this compound
| Metabolite ID | Proposed Structure | Formula | Observed m/z [M-H]⁻ |
|---|---|---|---|
| P II | This compound | C₂₃H₂₈O₁₃ | 511.1457 |
| M01 | This compound + Glucuronic acid | C₂₉H₃₆O₁₉ | 687.1775 |
| M02 | This compound + Sulfate | C₂₃H₂₈O₁₆S | 591.1022 |
| M03 | This compound Aglycone | C₁₇H₂₀O₈ | 349.0980 |
| M04 | Vanillic acid | C₈H₈O₄ | 167.0349 |
| M05 | Vanillic acid + Sulfate | C₈H₈O₇S | 247.0018 |
| M06 | Vanillic acid + Glycine | C₁₀H₁₁NO₅ | 224.0564 |
| M07 | Vanillic acid + Glucuronic acid | C₁₄H₁₆O₁₀ | 343.0671 |
| M08 | Protocatechuic acid | C₇H₆O₄ | 153.0193 |
| M09 | This compound Aglycone + Glucuronic acid | C₂₃H₂₈O₁₄ | 525.1301 |
| M10 | Isomer of M09 | C₂₃H₂₈O₁₄ | 525.1301 |
| M11 | Demethylated M05 | C₇H₆O₇S | 232.9762 |
| M12 | Isomer of M03 | C₁₇H₂₀O₈ | 349.0980 |
| M13 | Isomer of M03 | C₁₇H₂₀O₈ | 349.0980 |
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound metabolites in rats by ultra-high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Picroside II Pro-oxidant Effect in APAP-Induced Liver Injury: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pro-oxidant effect of Picroside II (PII) in the context of acetaminophen (APAP)-induced liver injury. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect of this compound in APAP-induced liver injury?
A1: this compound (PII), a natural iridoid glycoside, is known for its hepatoprotective properties, particularly when administered before a liver insult. However, when administered after acetaminophen (APAP) has already induced liver injury, PII can exhibit a pro-oxidant effect, exacerbating the damage.[1][2][3] This highlights the critical importance of timing in therapeutic interventions with PII.[1][3]
Q2: How does this compound exert a pro-oxidant effect in an already injured liver?
A2: In the pathological state of APAP-induced liver injury, PII appears to worsen mitochondrial oxidative stress.[1] It has been shown to further decrease already depleted glutathione (GSH) levels, increase the production of mitochondrial reactive oxygen species (ROS), and decrease the mitochondrial membrane potential.[1] This cascade of events ultimately promotes hepatocyte apoptosis via the mitochondrial pathway.[1]
Q3: What are the key biomarkers to measure when investigating the pro-oxidant effect of this compound?
A3: To assess the pro-oxidant effect of PII in APAP-induced liver injury, researchers should monitor a panel of biomarkers. These include serum levels of alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) as indicators of overall liver damage.[1] To specifically investigate the pro-oxidant mechanism, it is crucial to measure intracellular glutathione (GSH) levels, mitochondrial reactive oxygen species (ROS) production, and mitochondrial membrane potential.[1] Markers of apoptosis such as caspase-3 activity, Bax, and Bcl-2 expression are also highly relevant.[1]
Q4: What is the proposed mechanism of APAP-induced liver injury?
A4: APAP is metabolized by cytochrome P450 enzymes, primarily CYP2E1, into the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1][4][5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[1][4] However, after an APAP overdose, GSH stores are depleted, and excess NAPQI binds to cellular proteins, particularly mitochondrial proteins.[1][4] This leads to mitochondrial dysfunction, oxidative stress, and ultimately hepatocyte necrosis and liver injury.[1][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays after PII treatment post-APAP. | Timing of PII administration is critical. The pro-oxidant effect is observed when PII is given after the initial APAP-induced damage has occurred. | Standardize the timing of PII administration post-APAP treatment. A time-course experiment may be necessary to determine the optimal window for observing the pro-oxidant effect in your specific cell line. |
| High variability in mitochondrial ROS measurements. | Mitochondrial isolation procedure may be inconsistent. The fluorescent probe used for ROS detection might be unstable or prone to photo-bleaching. | Ensure a standardized and efficient mitochondrial isolation protocol. Use a fresh, high-quality mitochondrial ROS-specific dye and minimize exposure to light during imaging. Include appropriate positive and negative controls. |
| No significant difference in apoptosis markers (e.g., Caspase-3 activity) between APAP and APAP+PII groups. | The chosen time point for analysis may be too early or too late to detect the peak difference in apoptosis. The concentration of PII may be suboptimal. | Perform a time-course experiment to identify the peak of apoptotic activity. A dose-response study for PII should also be conducted to determine the concentration that elicits the strongest pro-oxidant effect.[1] |
| Difficulty in replicating the in vivo pro-oxidant effect of PII. | Animal strain, sex, and fasting status can significantly impact the severity of APAP-induced liver injury.[7][8] The route and vehicle for APAP and PII administration can also influence the outcome. | Use a well-established mouse model for APAP-induced liver injury, such as C57BL/6 mice, and ensure consistent fasting periods before APAP administration.[7][8] Clearly report the vehicle and route of administration for both compounds. |
Data Presentation
Table 1: Effect of this compound (PII) on Serum Biomarkers in APAP-Induced Liver Injury in Rats
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | GSH (μmol/L) |
| Control | Normal | Normal | Normal | High |
| APAP | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| APAP + PII | Further Increased | Further Increased | Further Increased | Further Decreased |
This table summarizes the general trends observed in preclinical studies where PII was administered after APAP.[1] Actual values will vary based on the specific experimental conditions.
Table 2: Effect of this compound (PII) on Mitochondrial Function in APAP-Treated L-02 Cells
| Group | Mitochondrial ROS Production | Mitochondrial Membrane Potential | Caspase-3 Activity |
| Control | Low | High | Low |
| APAP | Significantly Increased | Significantly Decreased | Significantly Increased |
| APAP + PII | Further Increased (dose-dependent) | Further Decreased (dose-dependent) | Further Increased (dose-dependent) |
This table illustrates the dose-dependent exacerbation of mitochondrial dysfunction and apoptosis by PII in an in vitro model of APAP-induced injury.[1]
Experimental Protocols
1. In Vivo APAP-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to APAP-induced hepatotoxicity.[1][7]
-
Acclimatization: House animals under controlled temperature and humidity with a 12-hour light/dark cycle for at least one week before the experiment.[1]
-
Fasting: Fast mice for 12-16 hours prior to APAP administration to deplete glycogen stores, which enhances APAP toxicity.[7][8]
-
APAP Administration: Prepare APAP (paracetamol) in warm sterile saline. Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg.[8][9]
-
This compound Administration: At a specified time point after APAP injection (e.g., 2 hours), administer this compound (intragastrically or i.p.) at the desired concentration.
-
Sample Collection: At various time points post-APAP injection (e.g., 6, 12, 24 hours), collect blood via cardiac puncture for serum analysis (ALT, AST, ALP). Euthanize the animals and collect liver tissue for histological analysis and biochemical assays (GSH, mitochondrial isolation).[9]
2. In Vitro APAP-Induced Hepatocyte Injury Model
-
Cell Line: L-02 or HepG2 human hepatocyte cell lines are commonly used.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
APAP Treatment: Expose cells to a specific concentration of APAP (e.g., 5-10 mM) for a predetermined duration to induce injury.
-
This compound Treatment: After the initial APAP incubation, replace the medium with fresh medium containing various concentrations of this compound.
-
Endpoint Assays: After the desired incubation period with PII, perform various assays:
-
Mitochondrial ROS: Use a fluorescent probe like MitoSOX Red to measure mitochondrial superoxide levels via flow cytometry or fluorescence microscopy.[1]
-
Mitochondrial Membrane Potential: Use a dye such as JC-1 or TMRM to assess mitochondrial membrane potential by measuring the fluorescence shift.[1]
-
Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay kit. Analyze the expression of Bax and Bcl-2 proteins via Western blotting.[1]
-
Mandatory Visualizations
Caption: APAP metabolism and initiation of liver injury.
Caption: this compound's pro-oxidant effect post-APAP injury.
Caption: General experimental workflow for investigation.
References
- 1. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol sophoroside glucoside mitigates acetaminophen-induced hepatotoxicity: Role of Nrf2/NF-κB and JNK/ASK-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitochondrial-damage-and-biogenesis-in-acetaminophen-induced-liver-injury - Ask this paper | Bohrium [bohrium.com]
- 7. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. APAP- and CCl4-induced liver injury models [bio-protocol.org]
Optimizing Picroside II concentration for chondrocyte viability assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the use of Picroside II in chondrocyte viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for protecting chondrocytes?
A1: For protective effects against inflammatory stimuli like lipopolysaccharide (LPS), a concentration range of 25 µM to 50 µM is recommended. In studies using an LPS-induced inflammation model in murine chondrocytes, 50 µM this compound showed the most significant protective effect, leading to a dose-dependent increase in cell viability[1][2].
Q2: At what concentration does this compound become toxic to chondrocytes?
A2: this compound exhibits cytotoxic effects at concentrations of 100 µM and above. A study observed a significant inhibition of chondrocyte viability at 100 µM and 200 µM after a 24-hour incubation period[1][2]. Therefore, it is crucial to stay below this threshold to avoid unintended cell death.
Q3: What is the recommended incubation time for this compound treatment?
A3: An incubation period of 24 hours is a well-documented time frame for observing both the protective and cytotoxic effects of this compound on chondrocytes[1][3].
Q4: Do I need to use an inflammatory agent to see the protective effects of this compound?
A4: Yes, the protective effects of this compound on chondrocyte viability are most evident in the presence of an inflammatory stimulus. A common model involves inducing cellular inflammation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL before or during treatment with this compound[1][2][4]. Without an inflammatory challenge, the beneficial effects of the compound may not be apparent.
Q5: What is the underlying mechanism of this compound's protective effect on chondrocytes?
A5: this compound protects chondrocytes by inhibiting inflammation and a form of inflammatory cell death called pyroptosis. It achieves this by suppressing the MAPK/NF-κB signaling pathway, which in turn prevents the activation of the NLRP3 inflammasome[1][2][4]. This leads to a reduction in the expression of key inflammatory and pyroptotic markers like caspase-1, IL-1β, and IL-18[1][2].
Troubleshooting Guide
Q: Why am I observing high levels of chondrocyte death even at supposedly "protective" concentrations?
A:
-
Concentration Calculation Error: Double-check your stock solution concentration and dilution calculations. Small errors can lead to significantly higher final concentrations.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. It should typically be below 0.1%.
-
This compound Purity: Impurities in the compound could contribute to cytotoxicity. Use a high-purity grade of this compound from a reputable supplier.
-
Cell Health: Ensure your chondrocytes are healthy and not overly passaged before starting the experiment, as stressed cells are more susceptible to chemical insults.
Q: My results are inconsistent between experiments. What are the common causes?
A:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in viability assay results. Ensure you are seeding the same number of cells per well for every experiment. A common density for a 96-well plate is 1 x 10³ cells per well[1].
-
Incubation Time: Adhere strictly to the planned incubation times for both the inflammatory stimulus and the this compound treatment.
-
Assay Procedure: Ensure that the addition of viability reagents (like CCK-8) and the subsequent incubation period are consistent across all plates and experiments[1].
-
Plate Edge Effects: Cells in the outer wells of a culture plate can behave differently due to temperature and humidity gradients. Consider leaving the outermost wells filled with sterile PBS or medium and not using them for experimental data points.
Q: I am not observing any protective effect of this compound against my LPS treatment. Why?
A:
-
LPS Potency: The activity of LPS can vary between lots and manufacturers. Titrate your LPS to confirm the concentration needed to induce a moderate, but not complete, loss of viability in your specific chondrocyte culture.
-
Timing of Treatment: The timing of this compound addition relative to the LPS challenge can be critical. Most protocols add this compound concurrently with or shortly after the LPS stimulus[1][2][4].
-
Assay Sensitivity: Ensure your viability assay is sensitive enough to detect the expected changes. Assays like CCK-8 or MTT are commonly used and have proven effective[1][5].
Data Summary
The following tables summarize the effects of this compound on chondrocyte viability based on published data.
Table 1: Effect of this compound Concentration on Chondrocyte Viability
| This compound Concentration (µM) | Incubation Time (Hours) | Observed Effect on Murine Chondrocytes |
|---|---|---|
| 5 - 50 | 24 | No significant cytotoxic effect observed. |
| 100 | 24 | Significant inhibition of cell viability. |
| 200 | 24 | Significant inhibition of cell viability. |
Data sourced from studies using a 24-hour incubation period[1][2].
Table 2: Protective Effect of this compound on LPS-Treated Chondrocytes
| LPS Concentration | This compound Concentration (µM) | Incubation Time (Hours) | Observed Effect on Murine Chondrocytes |
|---|---|---|---|
| 1 µg/mL | 5 - 50 | 24 | Dose-dependent increase in cell viability. |
| 1 µg/mL | 50 | 24 | Most pronounced protective effect observed. |
| 1 µg/mL | > 50 | 24 | Protective effect begins to diminish as inhibitory effects emerge. |
Data sourced from studies using a 24-hour co-incubation with 1 µg/mL LPS[1][2].
Experimental Protocols
Protocol 1: Chondrocyte Viability Assessment using CCK-8 Assay
This protocol is adapted from methodologies used to assess the impact of this compound on murine chondrocyte viability[1].
-
Cell Seeding: Seed chondrocytes into a 96-well plate at a density of 1 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare fresh solutions of this compound at various concentrations (e.g., 5, 10, 25, 50, 100, 200 µM) in culture medium. If modeling inflammation, also prepare a solution of LPS (e.g., 1 µg/mL).
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared treatment solutions to the respective wells. Include appropriate controls (untreated cells, cells with LPS only, vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-2 hours. The incubation time may need optimization depending on the cell type and density.
-
Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: Assessment of Chondrocyte Morphology using Toluidine Blue Staining
This protocol is used to visually assess changes in chondrocyte morphology and proteoglycan content after treatment[1].
-
Cell Seeding: Seed chondrocytes onto glass coverslips placed in a 24-well plate at a density of 3 x 10⁴ cells per well. Allow cells to attach and grow.
-
Cell Treatment: Treat the cells with LPS and/or different concentrations of this compound (e.g., 25 µM and 50 µM) for 24 hours.
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding a 4% paraformaldehyde solution and incubating for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS, then add a 1% Toluidine Blue staining solution. Incubate for 20-30 minutes.
-
Final Washes: Wash the cells thoroughly with distilled water to remove excess stain.
-
Microscopy: Mount the coverslips onto microscope slides and observe the cellular morphology under a light microscope.
Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow for a viability assay and the molecular pathway affected by this compound.
Caption: Experimental workflow for assessing this compound's effect on chondrocyte viability.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 4. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
Stability issues of Picroside II in acidic medium during HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Picroside II in acidic media during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic conditions?
A1: The stability of this compound in acidic conditions is dependent on the pH, the type of acid used, its concentration, and the temperature. While several HPLC methods utilize weakly acidic mobile phases containing acetic or formic acid, suggesting stability during the chromatographic run, stronger acidic conditions can lead to degradation.[1][2][3][4] Forced degradation studies have shown that this compound undergoes degradation under acidic hydrolysis.[3]
Q2: What are the typical signs of this compound degradation during HPLC analysis?
A2: Degradation of this compound during HPLC analysis can manifest in several ways:
-
Appearance of additional peaks: You may observe one or more new peaks in your chromatogram, which correspond to the degradation products.[3]
-
Reduced peak area of this compound: The peak area of the intact this compound will decrease as it degrades.
-
Peak tailing or broadening: Degradation on the column can lead to poor peak shape.
-
Inconsistent retention times: Fluctuations in the mobile phase pH due to instability can cause shifts in retention times.
Q3: Can the choice of acid in the mobile phase affect this compound stability?
A3: Yes, the type and concentration of the acid are critical. While this compound has been shown to be stable for at least 24 hours in a mobile phase containing 0.4% acetic acid, another study reported that Picroside I (a related compound) was sensitive to trifluoroacetic acid (TFA), necessitating its removal from the mobile phase.[1][4] It is advisable to use weaker acids like acetic acid or formic acid at low concentrations (e.g., 0.1-0.5%).
Q4: What is the general mechanism of this compound degradation in acidic media?
A4: this compound is an iridoid glycoside. The degradation in acidic media likely proceeds through acid-catalyzed hydrolysis of the glycosidic bond.[5][6] This generally involves two main steps:
-
Protonation of the glycosidic oxygen atom.
-
Cleavage of the C-O bond, leading to the formation of the aglycone and the corresponding sugar moiety.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues of this compound in acidic media during HPLC analysis.
Problem 1: Emergence of Unexpected Peaks or a Decrease in the Main Peak Area
| Possible Cause | Suggested Solution |
| Acid-induced degradation in the mobile phase. | 1. Reduce acid concentration: Lower the percentage of acid in your mobile phase to the minimum required for good peak shape and resolution. 2. Switch to a weaker acid: If using a strong acid like TFA, consider switching to a weaker organic acid such as acetic acid or formic acid.[4] 3. Prepare fresh mobile phase: Prepare your acidic mobile phase fresh daily to avoid changes in pH over time. |
| On-column degradation. | 1. Use a column with a wider pH range: Select a column specifically designed for use at low pH. 2. Lower the column temperature: Running the analysis at a lower temperature can reduce the rate of degradation. |
| Sample diluent is too acidic. | 1. Use a less acidic diluent: If possible, dissolve and dilute your samples in the mobile phase or a solvent with a pH closer to neutral. |
Problem 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | 1. Optimize mobile phase pH: Adjust the pH of the mobile phase to ensure complete ionization or suppression of ionization of this compound. 2. Use a different column chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to minimize secondary interactions. |
| Column overload. | 1. Reduce sample concentration: Dilute your sample to a lower concentration. |
| Degradation products co-eluting with the main peak. | 1. Optimize the gradient: Adjust the gradient profile to improve the separation between this compound and its degradation products. |
Experimental Protocols
Forced Degradation Study of this compound under Acidic Conditions
This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound in an acidic medium.
Objective: To generate degradation products of this compound under acidic stress and to evaluate the stability-indicating nature of an HPLC method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
HPLC grade methanol and water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Acidic Stress:
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).[4] It is recommended to aim for 5-20% degradation.[7]
-
At each time point, withdraw an aliquot of the solution.
-
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Analyze an unstressed sample (prepared by diluting the stock solution with mobile phase) as a control.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound at each time point.
-
Assess the peak purity of the this compound peak to ensure no degradation products are co-eluting.
-
Quantitative Data Summary
The following table summarizes the findings from a forced degradation study on this compound.
| Stress Condition | Degradation Products Observed | Reference |
| Acid Hydrolysis (0.1 N HCl) | One degradation product (D2) with Rf 0.62 (HPTLC) | [3] |
| Alkaline Hydrolysis (0.1 N NaOH) | One degradation product (D1) with Rf 0.61 (HPTLC) | [3] |
| Oxidative (H2O2) | Considerable degradation | [3] |
| Neutral Hydrolysis | Considerable degradation | [3] |
Visualizations
Caption: General mechanism of acid hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. primescholars.com [primescholars.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Picroside II Dose-Dependency Limitations in Hepatoprotection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the dose-dependency limitations of Picroside II in hepatoprotection studies.
Troubleshooting Guide for this compound Hepatoprotection Experiments
Researchers may encounter variability in the efficacy of this compound. This guide addresses common issues and offers potential solutions.
| Issue | Probable Cause | Recommended Solution |
| Lack of Hepatoprotective Effect at Expected Doses | 1. Suboptimal Dose Selection: The effective dose of this compound can vary significantly depending on the experimental model of liver injury. 2. Timing of Administration: Pre-treatment with this compound before inducing liver injury is often crucial for its protective effects. 3. Severity of Liver Injury: In models of severe acute liver injury, the protective effects of this compound may be limited. | 1. Dose-Response Study: Conduct a pilot study with a range of this compound concentrations (e.g., 5, 10, 20, 50 mg/kg in vivo; 10-50 µM in vitro) to determine the optimal dose for your specific model. 2. Optimize Treatment Schedule: Administer this compound prior to the hepatotoxic insult. For example, intraperitoneal injection 1, 6, 12, and 24 hours before lipopolysaccharide/D-galactosamine (LPS/D-GalN) exposure has been shown to be effective. 3. Model Consideration: Evaluate the appropriateness of the liver injury model. Consider using models of mild to moderate injury to better observe the protective effects of this compound. |
| Paradoxical Increase in Liver Injury Markers | 1. High-Dose Toxicity: While having low acute toxicity, long-term or high-dose administration of this compound can lead to reversible liver damage. 2. Post-Injury Administration: Administering this compound after the onset of liver injury, particularly in certain models like acetaminophen (APAP)-induced injury, may exacerbate damage by promoting mitochondrial oxidative stress and apoptosis. 3. Interaction with Hepatotoxin: The metabolic pathways of this compound and the specific hepatotoxin might interact, leading to increased toxicity. | 1. Dose Reduction: Use a lower, previously validated effective dose of this compound. 2. Administration Timing: Strictly adhere to a pre-treatment protocol. If post-injury treatment is the focus of the study, a thorough investigation of the underlying mechanisms is warranted. 3. Model Selection: Be cautious when using the APAP-induced liver injury model with post-injury this compound administration. |
| Inconsistent In Vitro Results | 1. Cell Line Variability: Different hepatocyte cell lines (e.g., HepG2, L-02) may respond differently to this compound. 2. Drug Purity and Stability: The purity of the this compound compound and its stability in culture media can affect outcomes. 3. Assay Sensitivity: The chosen assays for measuring cytotoxicity, oxidative stress, or apoptosis may not be sensitive enough to detect the effects of this compound. | 1. Cell Line Validation: Use a well-characterized hepatocyte cell line and consider cross-validation in primary hepatocytes if possible. 2. Quality Control: Ensure the use of high-purity this compound (>98%) and prepare fresh solutions for each experiment. 3. Assay Optimization: Utilize multiple, sensitive assays to assess different aspects of hepatoprotection, such as measuring reactive oxygen species (ROS), mitochondrial membrane potential, and caspase activity. |
Frequently Asked Questions (FAQs)
Q1: Is there a linear dose-response relationship for the hepatoprotective effect of this compound?
A1: No, the hepatoprotective efficacy of this compound does not always exhibit a linear dose-dependency. While some studies show dose-dependent increases in antioxidant enzymes and decreases in liver injury markers at lower concentrations (e.g., 5, 10, 20 mg/kg), high doses may not confer additional significant benefits and can even be detrimental in certain contexts.
Q2: What is the optimal dose of this compound for in vivo and in vitro studies?
A2: The optimal dose is model-dependent.
-
In vivo : Doses ranging from 20 mg/kg to 50 mg/kg have been shown to be effective in various mouse models of liver injury, such as those induced by LPS/D-GalN or carbon tetrachloride (CCl4).
-
In vitro : A concentration of 10 µM has been effectively used in HepG2 cells to attenuate fatty acid-induced lipid accumulation and oxidative stress.
Q3: Can this compound be administered after liver injury has occurred?
A3: Caution is advised when administering this compound after the onset of liver injury. Studies have shown that post-injury administration in an APAP-induced liver injury model can worsen the damage by exacerbating mitochondrial oxidative stress and apoptosis. However, in a severe acute pancreatitis-induced hepatocellular injury model, a post-injury dose of 25 mg/kg was found to be optimal. The timing of administration is a critical factor and should be carefully considered based on the specific model of liver injury.
Q4: What are the known mechanisms behind this compound's hepatoprotective effects?
A4: this compound exerts its hepatoprotective effects through multiple mechanisms, including:
-
Anti-inflammatory activity: It can suppress the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.
-
Antioxidant activity: It can activate the AMPK-Nrf2 signaling pathway, which enhances the body's antioxidant capacity. It also increases the activity of antioxidant enzymes like SOD and GSH-Px while decreasing lipid peroxidation.
-
Anti-apoptotic activity: It can inhibit hepatocyte apoptosis by up-regulating the expression of the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.
-
Regulation of Bile Acid Homeostasis: It can activate the farnesoid X receptor (FXR), which helps in protecting against cholestatic liver injury.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of liver injury from various studies.
Table 1: In Vivo Hepatoprotective Effects of this compound
| Model | Species | Dose (mg/kg, route) | Key Findings | Reference |
| CCl4, D-GalN, AP-induced liver injury | Mice | 5, 10, 20 (ig) | Dose-dependent decrease in serum ALT and AST; dose-dependent increase in SOD and GSH-Px. | |
| LPS/D-GalN-induced acute liver injury | Mice | 20 (ip) | Significantly reduced serum ALT and AST; decreased TNF-α and IL-6 levels. | |
| D-GalN/LPS-induced liver injury | Mice | 50 (po) | Showed significant hepatoprotective activity. | |
| Severe Acute Pancreatitis-induced liver injury | Rats | 12.5, 25, 50 (ip) | 25 mg/kg was the optimal dose for reducing serum amylase, lipase, and disease scores. |
Table 2: In Vitro Hepatoprotective Effects of this compound
| Cell Line | Model | Concentration (µM) | Key Findings | Reference |
| HepG2 | Free Fatty Acid-induced steatosis | 10 | Reduced cellular lipids by 30%. | |
| HepG2 | Free Fatty Acid-induced lipotoxicity | 10 | Attenuated lipid accumulation by 33%, reduced ROS, and prevented loss of mitochondrial membrane potential. |
Experimental Protocols
1. D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS) Induced Liver Injury in Mice
-
Animals: Male ddY mice (25-30 g) are fasted for 20 hours before the experiment.
-
Induction of Injury: A solution of D-GalN (350 mg/kg) and LPS (10 µg/kg) in saline is injected intraperitoneally (i.p.).
-
This compound Administration: The test sample (e.g., this compound at 50 mg/kg) is suspended in a 5% gum arabic solution and administered orally (p.o.) 1 hour before the D-GalN/LPS injection.
-
Assessment: Blood and liver tissues are collected at a specified time point after injury induction (e.g., 8 hours) to measure serum alanine aminotransferase (sALT) and aspartate aminotransferase (sAST) levels and for histopathological examination.
2. In Vitro Free Fatty Acid (FFA) Induced Lipotoxicity in HepG2 Cells
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
-
This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) for 2 hours.
-
Induction of Lipotoxicity: A combination of oleic acid and palmitic acid (2:1 ratio, final concentration 1000 µM) is added to the culture medium for 20 hours to induce lipid accumulation and lipotoxicity.
-
Assessment:
-
Lipid Accumulation: Staining with Oil Red O and quantification by colorimetric assay.
-
Oxidative Stress: Measurement of intracellular ROS using DCFDA staining.
-
Mitochondrial Function: Assessment of mitochondrial membrane potential using TMRM staining and ATP levels using a luciferase-based assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Picroside II and Mitochondrial Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Picroside II on mitochondrial oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the known role of this compound in relation to mitochondrial oxidative stress?
A1: this compound exhibits a paradoxical role. It is widely reported as an antioxidant that can protect against mitochondrial oxidative stress, particularly in pre-treatment scenarios such as ischemia-reperfusion injury.[1][2] It achieves this by scavenging reactive oxygen species (ROS), protecting mitochondrial structure, and inhibiting apoptosis. However, recent studies have revealed that if administered after an initial cellular injury (e.g., acetaminophen-induced hepatotoxicity), this compound can act as a pro-oxidant, aggravating mitochondrial oxidative stress and exacerbating tissue damage.[3]
Q2: What are the key signaling pathways modulated by this compound in the context of mitochondrial function?
A2: The effects of this compound are mediated through several signaling pathways. Its protective, anti-apoptotic effects are often associated with the activation of the PI3K/Akt and CREB pathways. In contrast, its pro-apoptotic and pro-oxidant effects can involve the modulation of the MAPK/NF-κB and p53 signaling pathways. The specific pathway activated appears to depend on the cellular context and the timing of this compound administration.
Q3: What is the optimal timing for this compound administration to observe its protective effects against mitochondrial oxidative stress?
A3: To observe the protective effects of this compound, it is crucial to administer it before inducing oxidative stress.[3] For example, in models of ischemia-reperfusion injury, this compound is typically given prior to the ischemic event.[4][5] Post-injury administration is more likely to result in the aggravation of mitochondrial oxidative stress.[3]
Q4: Does this compound have solubility issues that could affect experimental outcomes?
A4: Yes, the solubility of this compound can be a factor in experimental design. It has better solubility in water (up to 2.46 mg/mL) than in some organic solvents.[6][7] For in vitro studies, it is often dissolved in DMSO to create a stock solution, which is then further diluted in culture medium.[8] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce its solubility.[8] For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be necessary.[8]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in mitochondrial ROS assays (e.g., MitoSOX Red).
-
Question: My MitoSOX Red fluorescence readings are variable or show an unexpected increase in ROS after this compound treatment, even in a protection-focused experiment. What could be the cause?
-
Answer:
-
Timing of Administration: Ensure that this compound is administered before the oxidative stress-inducing agent. Post-treatment can lead to increased ROS.[3]
-
This compound Concentration: High concentrations of this compound may not confer additional protective effects and could potentially become toxic. Perform a dose-response curve to determine the optimal concentration for your model.
-
Solubility: Inadequate dissolution of this compound can lead to inconsistent effective concentrations. Ensure complete solubilization of your stock solution in high-quality, anhydrous DMSO and proper dilution in your working buffer.[8]
-
Autofluorescence: While not widely reported for this compound, some compounds can exhibit autofluorescence, interfering with the assay. Include a control of cells treated with this compound alone to check for any intrinsic fluorescence at the detection wavelength of your assay.
-
Issue 2: Difficulty in interpreting mitochondrial membrane potential assay results (e.g., JC-1).
-
Question: I am seeing a decrease in the red/green fluorescence ratio with the JC-1 assay after this compound pre-treatment, suggesting mitochondrial depolarization, which contradicts the expected protective effect. Why might this be happening?
-
Answer:
-
Cell Health: Ensure that the cells are healthy and not overly confluent before the experiment, as this can affect baseline mitochondrial membrane potential.
-
Dye Concentration and Incubation Time: The concentration of JC-1 and the incubation time are critical. Optimize these parameters for your specific cell type to ensure adequate loading into the mitochondria without causing toxicity.
-
Photobleaching: JC-1 is sensitive to light. Minimize the exposure of your samples to light during incubation and imaging to prevent photobleaching, which can lead to inaccurate fluorescence readings.
-
Paradoxical Effect: If the experimental model involves a pre-existing injury or a particularly severe oxidative insult, it's possible that this compound is exhibiting its pro-oxidant effect, leading to mitochondrial depolarization.[3]
-
Issue 3: High background or non-specific staining in TUNEL assays for apoptosis.
-
Question: My TUNEL assay is showing a high number of positive cells in my negative control group, making it difficult to assess the anti-apoptotic effect of this compound. What can I do?
-
Answer:
-
Permeabilization: Over-permeabilization of cells can lead to non-specific staining. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).
-
DNase I Treatment (Positive Control): If you are using a DNase I-treated positive control, ensure that there is no cross-contamination with your experimental samples.
-
Cell Fixation: Inadequate or prolonged fixation can affect the quality of the assay. Use freshly prepared paraformaldehyde and adhere to the recommended fixation time.
-
TdT Enzyme Concentration: Use the recommended concentration of the TdT enzyme. Too high a concentration can lead to non-specific labeling.
-
Quantitative Data Summary
Table 1: Effects of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Experimental Model | Treatment Condition | Change in ROS Levels | Reference |
| Acetaminophen (APAP)-induced injury in L-02 cells | APAP + this compound (post-treatment) | Increased ROS production in a dose-dependent manner | [3] |
| Ischemia-Reperfusion (I/R) in rats | I/R + this compound (pre-treatment) | Scavenged ROS contents | [1] |
| Cerebral I/R in rats | I/R + this compound (pre-treatment) | Reduced ROS content | [9] |
Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Experimental Model | Treatment Condition | Change in ΔΨm | Reference |
| APAP-induced injury in L-02 cells | APAP + this compound (post-treatment) | Reduced mitochondrial membrane potential in a dose-dependent manner | [3] |
Table 3: Effects of this compound on Apoptosis
| Experimental Model | Treatment Condition | Key Apoptotic Markers | Change in Apoptosis | Reference |
| APAP-induced injury in L-02 cells | APAP + this compound (post-treatment) | Caspase-3 activity, Bax/Bcl-2 ratio | Increased apoptosis and caspase-3 activity in a dose-dependent manner | [3] |
| Myocardial I/R in rats | I/R + this compound (pre-treatment) | Apoptotic cells (TUNEL) | Reduced percentage of apoptotic cells (from ~39% to ~22% with 100 µM) | [10] |
| Cerebral I/R in rats | I/R + this compound (pre-treatment) | Apoptotic cells | Decreased number of apoptotic cells | [1] |
| Cerebral I/R in rats | I/R + this compound (pre-treatment) | Apoptosis index | Decreased apoptosis index (from 0.68 to 0.43) | [11] |
Experimental Protocols
Measurement of Mitochondrial Superoxide with MitoSOX Red
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, emitting red fluorescence.
-
Protocol for Adherent Cells:
-
Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Treat cells with this compound (pre-treatment) for the desired duration.
-
Induce oxidative stress with your agent of choice.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Measure the fluorescence using a fluorescence microscope or plate reader (Excitation/Emission: ~510/580 nm).
-
Assessment of Mitochondrial Membrane Potential with JC-1
-
Principle: In healthy cells with high mitochondrial membrane potential, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol for Flow Cytometry:
-
Culture and treat your cells with this compound and the stress-inducing agent.
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in warm culture medium.
-
Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
(Optional) For a positive control, treat a sample of cells with a mitochondrial membrane potential disruptor like CCCP (50 µM) for 5-10 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes and wash twice with warm PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Detection of Apoptosis by TUNEL Assay
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
General Protocol for Adherent Cells:
-
Culture and treat cells on coverslips or in a multi-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
Wash with PBS and incubate with the TdT reaction buffer for 10 minutes.
-
Incubate with the TdT reaction cocktail (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If using an indirect assay, incubate with the fluorescently labeled antibody or streptavidin.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Western Blot for Bcl-2 and Bax
-
Principle: This technique is used to quantify the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax. The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.
-
Protocol Outline:
-
Lyse the treated and control cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the protein levels. Normalize to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: Experimental workflow for investigating the dual effects of this compound.
Caption: Divergent signaling pathways of this compound in mitochondrial oxidative stress.
References
- 1. This compound Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beneficial pharmacological effects and potential mechanisms of this compound: Evidence of its benefits from in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on myocardial ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects myocardium from ischemia/reperfusion-induced injury through inhibition of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Issue's Article Details [indiandrugsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound protects the blood-brain barrier by inhibiting the oxidative signaling pathway in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound on myocardial ischemia reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
Technical Support Center: Picroside II Extraction from Plant Tissue Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Picroside II from plant tissue cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is an iridoid glycoside, a major bioactive compound found in the medicinal herb Picrorhiza kurroa. It possesses various pharmacological properties, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects, making it a valuable compound for drug development.
Q2: Which plant tissue culture systems are suitable for this compound production?
A2: Callus cultures and cell suspension cultures derived from explants like auxiliary shoot tips and leaves of Picrorhiza kurroa have been successfully used for this compound production. While shoots primarily synthesize Picroside I, roots and rhizomes are the primary sites of this compound accumulation in the whole plant. In vitro systems offer a sustainable alternative to harvesting the endangered wild plant.
Q3: What are the typical yields of this compound from plant tissue cultures?
A3: The yield of this compound can vary significantly depending on the culture conditions, cell line, and extraction method. For example, one study on callus cultures of P. kurroa reported a yield of 6.34 ± 0.0012 mg/g of dried callus after 16 weeks of culture. Elicitation strategies can further enhance these yields.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound. These techniques allow for accurate and sensitive measurement of the compound in complex plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from plant tissue cultures.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Extraction Solvent | Use methanol (70% v/v) for extraction. Consider comparing different solvents like ethanol or acetone in small-scale trials. | Methanol has been shown to be effective for this compound extraction. The optimal solvent can vary based on the specific plant matrix. |
| Inefficient Extraction Method | Ensure sufficient extraction time and temperature. Refluxing for 20 minutes has been reported to be effective. Compare different methods like sonication-assisted extraction, which can be more efficient and require less time. | Incomplete extraction will naturally lead to lower yields. The chosen method should maximize the recovery of the target compound. |
| Low Production in Culture | Optimize culture conditions (media composition, hormones, light, temperature). Consider using elicitors to stimulate secondary metabolite production. | This compound biosynthesis is influenced by various factors. Elicitors mimic stress signals and can upregulate the biosynthetic pathway. |
| Incorrect Plant Material | Verify the identity of the plant species and the specific tissue being used. This compound accumulation is tissue-specific. | Different plant parts and even different cell lines can have vastly different production capabilities. |
| Degradation of this compound | Avoid prolonged exposure to high temperatures and extreme pH conditions during extraction and storage. Store extracts at low temperatures in the dark. | This compound can be susceptible to degradation under harsh conditions. |
Problem 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Plant Material | Use a consistent source and age of callus or cell suspension for each experiment. | The physiological state of the cultured tissue significantly impacts metabolite production. |
| Inconsistent Extraction Procedure | Standardize every step of the extraction protocol, including solvent volume, extraction time, and temperature. | Minor variations in the protocol can lead to significant differences in extraction efficiency. |
| Analytical Method Variation | Validate your analytical method (HPLC/HPTLC) for linearity, precision, and accuracy according to ICH guidelines. Use an internal standard for quantification. | An unvalidated analytical method can be a major source of error and inconsistency. |
Problem 3: Presence of Interfering Compounds in the Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Co-extraction of Other Metabolites | Optimize the selectivity of your extraction by adjusting the solvent polarity. Perform a sample clean-up step using techniques like Solid Phase Extraction (SPE) before analysis. | Crude plant extracts are complex mixtures. A clean-up step can remove interfering compounds, leading to a more accurate quantification of this compound. |
| Poor Chromatographic Separation | Optimize the mobile phase composition, column type, and gradient profile in your HPLC method to achieve better separation of this compound from other compounds. | Co-eluting peaks in chromatography will lead to inaccurate quantification. |
Experimental Protocols
Protocol 1: Callus Induction from Picrorhiza kurroa
-
Explant Preparation: Use auxiliary shoot tips of P. kurroa.
-
Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (e.g., 1 mg/L) and Kinetin (KN) (e.g., 1 mg/L) for callus induction.
-
Incubation: Inoculate the shoot apices onto the prepared medium.
-
Callus Initiation: Observe for callus initiation, which typically occurs within 4 weeks. The callus should appear light green and fragile.
-
Maintenance: Subculture the callus at regular intervals (e.g., every 4 weeks) to fresh medium to maintain growth.
Protocol 2: Extraction of this compound from Callus Cultures
-
Harvesting: Collect the callus at the desired time point (e.g., 16 weeks for potentially maximum yield).
-
Drying: Dry the collected callus to a constant weight.
-
Grinding: Grind the dried callus into a fine powder.
-
Extraction:
-
Take a known weight of the dried callus powder.
-
Add 70% (v/v) methanol.
-
Reflux the mixture twice for 20 minutes each time.
-
-
Filtration and Evaporation:
-
Separate the supernatant.
-
Evaporate the solvent at room temperature to obtain the crude extract.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC or HPTLC analysis.
-
Protocol 3: Quantification of this compound by HPLC
-
HPLC System: Use a standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, water, and acetic acid (e.g., 18:82:0.4, v/v/v).
-
Flow Rate: Set the flow rate to 1.0 ml/min.
-
Detection Wavelength: Set the UV detector to 265 nm or 270 nm for detecting this compound.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared sample extract and the standard solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
Table 1: Reported Yields of this compound from P. kurroa Tissue Cultures
| Culture System | Yield (mg/g Dry Weight) | Reference |
| Callus Culture (16 weeks) | 6.34 ± 0.0012 | |
| Rhizome Cell Suspension (elicited with 150 µM Me-JA) | 4.59 | |
| Leaf Cell Suspension (elicited with 50 µM Me-JA) | 3.99 |
Table 2: Effect of Elicitors on this compound Production in Suspension Culture
| Elicitor | Concentration | Duration (h) | This compound Content (mg/mL) | Reference |
| Silver Nitrate | 4 µM | 72 | 0.049 | |
| Copper Sulphate | 40 µM | 24 | 0.092 (from a baseline of 0.046) |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for this compound extraction.
Caption: Simplified biosynthetic pathway of this compound.
Technical Support Center: Picroside II High-Dose Administration in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected effects during high-dose Picroside II administration in rat models.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers might encounter during their experiments, with a focus on the paradoxical effects of this compound.
Q1: We administered a high dose of this compound to our rat model of acetaminophen (APAP)-induced liver injury, but instead of hepatoprotection, we observed elevated liver enzymes and worsened histology. What could be the cause?
A1: This is a critical and documented "unexpected effect" of this compound. The timing of administration in relation to the induced injury is the most likely cause. While pre-administration of this compound can protect against drug-induced liver injury, administering it after the injury has been established can paradoxically exacerbate hepatic damage[1][2][3].
-
Mechanism: This paradoxical effect is linked to the exacerbation of mitochondrial oxidative stress. In an already damaged liver, high-dose this compound may interfere with the compromised mitochondrial function, leading to increased reactive oxygen species (ROS) production and further cellular damage[1][2].
-
Recommendation: To observe hepatoprotective effects, your experimental design should involve administering this compound before inducing liver injury with agents like APAP, carbon tetrachloride (CCl4), or D-galactosamine (D-Gal)[1][2]. If your research goal is to study the therapeutic (post-injury) effects, be aware of this potential for exacerbated damage and consider lower doses or alternative therapeutic windows.
Q2: Our long-term, high-dose this compound study in healthy rats is showing unexpected changes in blood biochemistry, specifically elevated GGT, triglycerides, and cholesterol. Is this a sign of toxicity?
A2: Yes, these are signs of reversible, dose-dependent liver effects. Long-term (e.g., 13 weeks) administration of high-dose this compound (e.g., 500 mg/kg) in rats has been shown to increase serum gamma-glutamyltransferase (GGT), triglycerides (TG), and cholesterol (TC), alongside a decrease in glucose. These findings suggest a reversible impact on liver function and lipid/glucose metabolism. Importantly, these parameters were reported to return to normal levels after a drug withdrawal period[1].
-
Recommendation: If these biochemical changes are observed, consider incorporating a recovery phase into your study to confirm their reversibility. It is also advisable to perform a thorough histopathological analysis of the liver to assess for any morphological changes.
Q3: We are observing lethargy and decreased spontaneous activity in our rats immediately following intravenous high-dose this compound administration. Is this expected?
A3: Yes, these are signs of acute toxicity at very high doses. Following intravenous administration of high doses of this compound, symptoms such as lethargy, decreased spontaneous activity, and a blunted response to external stimuli have been reported[1]. The LD50 (the dose at which 50% of animals die) for intravenous this compound in rats is in the range of 1863 mg/kg, which is substantially higher than typical therapeutic or experimental doses[1].
-
Recommendation: Ensure your dosing is within a pharmacologically relevant and non-lethal range for your experimental objectives. If such signs of acute toxicity are observed, it is crucial to record them and consider dose reduction in subsequent experiments.
Q4: What is the appropriate vehicle for administering this compound in rats?
A4: While the provided search results do not specify the vehicle used for all administrations, general laboratory practice for iridoid glycosides like this compound often involves solubilizing them in saline or phosphate-buffered saline (PBS) for parenteral routes. For oral administration, they can be suspended in a vehicle like carboxymethylcellulose (CMC). It is always recommended to perform a small pilot study to ensure the solubility and stability of your specific formulation.
Data Presentation: Summary of Biochemical Changes
The following tables summarize the quantitative data on biochemical changes observed in rats administered this compound under different experimental conditions.
Table 1: Long-Term High-Dose this compound Administration in Healthy Rats [1]
| Parameter | Control Group | This compound (500 mg/kg) Group | Effect of High-Dose this compound |
| γ-GGT (U/L) | 1.6 ± 0.7 | Increased | Indicates potential liver stress |
| Triglycerides (mmol/L) | - | Increased | Altered lipid metabolism |
| Cholesterol (mmol/L) | - | Increased | Altered lipid metabolism |
| Glucose (mmol/L) | - | Decreased | Altered glucose metabolism |
| Note: Specific values for all parameters were not fully detailed in the source. The effects were noted to be reversible after a 4-week withdrawal period. |
Table 2: Effect of this compound on APAP-Induced Acute Liver Injury in Rats (Post-Injury Administration) [1]
| Parameter | APAP Model Group | APAP + this compound (30 mg/kg) | APAP + this compound (90 mg/kg) | APAP + this compound (150 mg/kg) |
| AST (U/L) | Elevated | Further Increased | Further Increased | Further Increased |
| ALT (U/L) | Elevated | Further Increased | Further Increased | Further Increased |
| ALP (U/L) | Elevated | Further Increased | Further Increased | Further Increased |
| Note: This table illustrates the dose-dependent exacerbation of liver injury when this compound is administered after the initial insult. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in rats, based on the cited literature.
1. Acetaminophen (APAP)-Induced Acute Liver Injury Model [1]
-
Animals: Male Sprague-Dawley (SD) rats.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Control Group
-
APAP Model Group
-
APAP + Positive Control (e.g., Glycyrrhizinate 12.5 mg/kg)
-
APAP + this compound (low, medium, and high doses, e.g., 30, 90, 150 mg/kg)
-
-
Procedure:
-
Induce acute liver injury by oral gavage of APAP (1.5 g/kg) for 10 consecutive days.
-
For a post-injury therapeutic model , administer this compound via tail vein injection from day 6 to day 10 of APAP administration.
-
For a pre-injury protective model , administer this compound for a set period before commencing APAP administration.
-
After the final dose on day 10, fast the rats for 24 hours.
-
Collect blood samples for serum biochemical analysis (ALT, AST, ALP).
-
Euthanize the animals and collect liver tissue for histopathological examination and mitochondrial function assays.
-
2. Long-Term Toxicity Study [1]
-
Animals: Male Sprague-Dawley (SD) rats.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Groups:
-
Control Group
-
This compound (e.g., 500 mg/kg) Group
-
-
Procedure:
-
Administer this compound intraperitoneally (i.p.) for 13 consecutive weeks.
-
Monitor animals for clinical signs of toxicity.
-
At the end of the 13-week period, collect blood for biochemical analysis (GGT, TG, TC, glucose).
-
For reversibility assessment, maintain a subset of animals for a 4-week drug-free recovery period before collecting blood samples.
-
Conduct a full necropsy and histopathological examination of major organs.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Investigating Paradoxical Hepatotoxicity
Workflow for studying this compound's post-injury effects.
Diagram 2: Signaling Pathway of this compound's Paradoxical Effect
Contrasting effects of this compound based on timing.
References
- 1. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II and Cytochrome P450 Enzymes: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the herb-drug interaction potential of Picroside II, this technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs). The following content is based on available preclinical data and is intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction of this compound with human CYP enzymes in vitro?
Based on current research, this compound, at concentrations ranging from 0.5 to 200 μM, has not been observed to have significant inhibitory effects on the major human cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, when tested in human liver microsomes.[1][2] While specific IC50 values are not consistently reported in the literature, the available data suggests they are likely above 200 μM, indicating a low potential for direct competitive inhibition at clinically relevant concentrations.
Q2: Are there any observed in vivo effects of this compound on CYP enzyme activity?
Yes, studies in rat models have demonstrated that this compound can modulate CYP enzyme activity in vivo in a dose-dependent manner.[1][2] Specifically, repeated administration of a higher dose (10 mg/kg) of this compound resulted in the inhibition of CYP2C6/11 activity. Conversely, a lower dose (2.5 mg/kg) was found to increase the activity of CYP3A.[1][2] These findings suggest that this compound may have the potential for herb-drug interactions with medications metabolized by these enzymes.
Q3: Have any clinical studies in humans been conducted on this compound and CYP-mediated drug interactions?
To date, there is a lack of published clinical studies in humans investigating the interaction between this compound and CYP enzymes. The current understanding is based on in vitro studies using human microsomes and in vivo studies in animal models.[1][2] Therefore, caution is advised when extrapolating these preclinical findings to human clinical scenarios.
Q4: What are the key pharmacokinetic parameters of this compound to consider when designing an experiment?
Understanding the pharmacokinetics of this compound is crucial for designing and interpreting interaction studies. In rats, this compound has been shown to have low oral bioavailability.[3] Key pharmacokinetic parameters from studies in rats are summarized in the table below. These can help in selecting appropriate dose levels and sampling time points.
Data Summary
In Vitro CYP Inhibition Profile of this compound
| CYP Isoform (Human) | This compound Concentration Range (μM) | Observed Effect | Reference |
| CYP1A2 | 0.5 - 200 | No evident inhibition | [1][2] |
| CYP2C9 | 0.5 - 200 | No evident inhibition | [1][2] |
| CYP2C19 | 0.5 - 200 | No evident inhibition | [1][2] |
| CYP2D6 | 0.5 - 200 | No evident inhibition | [1][2] |
| CYP2E1 | 0.5 - 200 | No evident inhibition | [1][2] |
| CYP3A4 | 0.5 - 200 | No evident inhibition | [1][2] |
In Vivo Effects of this compound on Rat CYP Enzymes
| CYP Isoform (Rat) | This compound Dose | Observed Effect | Reference |
| CYP2C6/11 | 10 mg/kg (multiple doses) | Inhibition of activity | [1][2] |
| CYP3A | 2.5 mg/kg | Increased activity | [1][2] |
| CYP1A | 2.5 and 10 mg/kg | Negligible effects | [1][2] |
| CYP2D1 | 2.5 and 10 mg/kg | Negligible effects | [1][2] |
| CYP2E1 | 2.5 and 10 mg/kg | Negligible effects | [1][2] |
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (h) | 0.5 - 1.0 | [3][4] |
| Cmax (ng/mL) | Varies with dose (e.g., ~1500 ng/mL for 10 mg/kg) | [4] |
| Bioavailability (%) | Low | [3] |
Experimental Protocols & Troubleshooting
In Vitro CYP Inhibition Assay
A standard protocol to assess the inhibitory potential of this compound on CYP enzymes involves using pooled human liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, a specific CYP probe substrate, and varying concentrations of this compound (e.g., 0.5 to 200 μM) in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture to allow this compound to interact with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor, NADPH.
-
Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated UPLC-MS/MS method.[1][2]
-
Data Interpretation: Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the percentage of inhibition.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors; Inconsistent incubation times; Microsome instability. | Use calibrated pipettes; Ensure precise timing for all steps; Thaw microsomes on ice and use them promptly. |
| No inhibition observed even with positive controls | Inactive positive control; Incorrect buffer pH; Degraded NADPH. | Use a fresh, validated batch of the positive control inhibitor; Verify the pH of all buffers; Prepare NADPH solution fresh for each experiment. |
| Unexpectedly high inhibition | Non-specific binding of this compound or the substrate to the incubation components; Solvent effects. | Include appropriate controls to assess non-specific binding; Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. |
In Vivo CYP Induction/Inhibition Study in Rats
To evaluate the in vivo effects of this compound, a study using Sprague-Dawley rats can be conducted.
Methodology:
-
Animal Dosing: Administer this compound orally by gavage to different groups of rats at various dose levels (e.g., 2.5 mg/kg and 10 mg/kg) for a set period (e.g., daily for one week).[1][2] A vehicle control group should be included.
-
Probe Drug Administration: After the treatment period, administer a cocktail of specific CYP probe substrates to the rats.
-
Pharmacokinetic Sampling: Collect blood samples at various time points after probe drug administration.
-
Sample Analysis: Process the blood samples to obtain plasma and analyze the concentrations of the probe drugs and their metabolites using a validated UPLC-MS/MS method.
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax, clearance) of the probe drugs between the this compound-treated groups and the control group to assess any inhibition or induction of CYP activity.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High inter-animal variability in PK parameters | Inconsistent dosing technique; Stress affecting animal physiology; Genetic variability in rats. | Ensure accurate and consistent oral gavage technique; Acclimatize animals to handling and the experimental environment; Use a sufficient number of animals per group to achieve statistical power. |
| No significant change in probe drug PK | Dose of this compound is too low to elicit an effect; Insufficient duration of treatment for induction. | Conduct a dose-response study to identify an effective dose; For induction studies, ensure the treatment period is long enough (typically several days). |
| Contradictory results to published data | Differences in rat strain, age, or sex; Different probe substrates used. | Ensure the experimental model and conditions are as close as possible to the cited literature; Use well-characterized and specific probe substrates. |
Visualizations
Caption: Workflow for in vitro CYP inhibition assay.
Caption: Logic of this compound's dose-dependent effects on rat CYP enzymes in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation potential effects of this compound on cytochrome P450 enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
Technical Support Center: Enhancing the Clinical Potential of Picroside II by Improving its Half-Life
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and accessing frequently asked questions related to improving the half-life of Picroside II for clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic applications?
A1: this compound is a major active iridoid glycoside extracted from the roots and rhizomes of Picrorhiza kurroa. It is known for a variety of pharmacological effects, including hepatoprotective, anti-inflammatory, antioxidant, and anti-apoptotic activities. These properties make it a promising candidate for treating conditions like liver damage and ischemia/reperfusion injury.
Q2: Why is it necessary to improve the half-life of this compound?
A2: this compound exhibits low oral bioavailability and is subject to rapid metabolism, primarily by the intestinal microflora. This results in a short biological half-life, which can limit its therapeutic efficacy in clinical settings. Enhancing its half-life would allow for more sustained plasma concentrations, potentially leading to improved patient outcomes and more convenient dosing regimens.
Q3: What are the primary challenges in developing formulations of this compound?
A3: The main challenges stem from its poor aqueous solubility and extensive first-pass metabolism. Overcoming these hurdles requires advanced drug delivery strategies that can protect the molecule from premature degradation and enhance its absorption into the bloodstream.
Q4: What formulation strategies can be employed to improve the half-life of this compound?
A4: Several nanoformulation strategies have shown promise for improving the bioavailability and half-life of poorly soluble drugs like this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible lipids that can encapsulate lipophilic compounds.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can carry both hydrophilic and lipophilic drugs.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
Q5: What are the key signaling pathways modulated by this compound?
A5: this compound exerts its therapeutic effects through various signaling pathways. Two of the well-documented pathways related to its hepatoprotective effects are the AMPK-Nrf2 pathway , which is involved in cellular energy homeostasis and antioxidant response, and the Farnesoid X Receptor (FXR) pathway , which plays a crucial role in bile acid homeostasis.[1][2]
Troubleshooting Guides
This section provides solutions to specific issues that researchers may encounter during the formulation and evaluation of this compound delivery systems.
Issue 1: Low Encapsulation Efficiency of this compound in Lipid-Based Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | 1. Screen different lipids: Test a variety of solid lipids (for SLNs) or phospholipids (for liposomes) with varying chain lengths and saturation to find one with better solubilizing capacity for this compound. 2. Use of a co-solvent: Incorporate a small percentage of a biocompatible co-solvent (e.g., ethanol) during the formulation process to improve the initial dissolution of this compound in the lipid phase. | Increased partitioning of this compound into the lipid phase, leading to higher encapsulation efficiency. |
| Drug leakage during formulation. | 1. Optimize the homogenization/sonication process: For SLNs, adjust the duration and power of homogenization or sonication to minimize heat generation, which can increase lipid fluidity and drug leakage. 2. Select appropriate lipids with a higher phase transition temperature (Tc): For liposomes, using lipids with a higher Tc will result in a more rigid and less leaky bilayer at physiological temperatures. | Reduced expulsion of the drug from the nanoparticle core during and after formulation. |
| Inappropriate surfactant/lipid ratio. | 1. Vary the surfactant concentration: Systematically alter the concentration of the surfactant or emulsifier. An optimal concentration will effectively stabilize the nanoparticles without causing drug displacement from the lipid core. | Formation of stable nanoparticles with a well-defined structure that can effectively retain the encapsulated this compound. |
Issue 2: High Polydispersity Index (PDI) of the Nanoformulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of nanoparticles. | 1. Optimize surfactant concentration: Ensure sufficient surfactant is used to provide adequate steric or electrostatic stabilization. 2. Adjust the pH of the aqueous phase: For formulations with ionizable lipids, adjusting the pH to maximize surface charge can enhance electrostatic repulsion between particles. | A lower PDI value, indicating a more homogenous and monodisperse nanoparticle suspension. |
| Inefficient particle size reduction. | 1. Increase homogenization pressure or sonication time: For SLNs and nanoemulsions, applying more energy during the size reduction step can lead to smaller and more uniform particles. 2. Extrusion for liposomes: Pass the liposome suspension through polycarbonate membranes with defined pore sizes to obtain a more uniform size distribution. | A narrower particle size distribution and a lower PDI. |
Issue 3: Inconsistent in vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Instability of the formulation in the gastrointestinal tract. | 1. Incorporate protective polymers: Use enteric coatings or mucoadhesive polymers to protect the nanoparticles from the harsh acidic and enzymatic environment of the stomach and to prolong their residence time in the intestine. 2. For SNEDDS, use precipitation inhibitors: Include polymers like HPMC to prevent the precipitation of the drug upon dilution in the GI fluids. | Improved stability of the formulation in vivo, leading to more consistent and reproducible absorption profiles. |
| Variability in animal handling and dosing. | 1. Standardize experimental procedures: Ensure consistent fasting times, dosing volumes, and blood sampling techniques across all animals in the study. 2. Use appropriate vehicle controls: Always include a control group receiving the unformulated this compound to accurately assess the enhancement provided by the nanoformulation. | Reduced inter-animal variability and more reliable pharmacokinetic data. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | Oral | 50 | 150.3 ± 25.1 | 0.5 | 345.7 ± 58.2 | 1.8 ± 0.3 |
| This compound | IV | 10 | 2345.6 ± 312.8 | 0.08 | 1876.5 ± 245.9 | 1.2 ± 0.2 |
Data compiled from preclinical studies. Values are presented as mean ± SD.
Table 2: Potential Improvement in Pharmacokinetic Parameters of Iridoid Glycosides with Nanoformulations
| Iridoid Glycoside | Nanoformulation | Parameter | Fold Improvement (vs. Free Drug) |
| Aucubin | Solid Lipid Nanoparticles | AUC | ~3.5 |
| Catalpol | Solid Lipid Nanoparticles | AUC | ~4.2 |
| Ginsenoside Rg3 | Proliposomes | Bioavailability | ~11.8 |
This table provides examples of the potential for nanoformulations to enhance the bioavailability of other iridoid glycosides. These values can serve as a benchmark for the development of this compound nanoformulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Accurately weigh the selected solid lipid (e.g., glyceryl monostearate) and dissolve it in a suitable organic solvent (e.g., acetone) in a beaker.
-
Add the accurately weighed this compound to the lipid solution and stir until completely dissolved.
-
Heat the mixture to 5-10°C above the melting point of the lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Preparation of the Lipid Film:
-
Dissolve the phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate filters with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the vesicle size, PDI, and zeta potential using DLS.
-
Calculate the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the total and unencapsulated drug concentrations.
-
Protocol 3: Formulation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Select a formulation from the nanoemulsification region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.
-
Add the accurately weighed this compound to the mixture and stir until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Self-emulsification assessment: Dilute the SNEDDS formulation with water (e.g., 1:100) and observe the time it takes to form a clear or slightly bluish nanoemulsion.
-
Droplet size and zeta potential: Measure the globule size, PDI, and zeta potential of the diluted SNEDDS using DLS.
-
Thermodynamic stability studies: Subject the formulation to heating-cooling cycles and freeze-thaw cycles to assess its stability.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the AMPK-Nrf2 signaling pathway.
Caption: this compound modulates the FXR pathway to regulate bile acid homeostasis.
Experimental Workflow
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles.
References
Avoiding Picroside II-induced G2/M phase arrest in cell cycle studies
Welcome to the technical support center for researchers utilizing Picroside II in cell cycle studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced G2/M phase arrest.
Troubleshooting Guide: Unexpected G2/M Phase Arrest
This guide is designed to help researchers who are observing G2/M phase arrest induced by this compound and wish to mitigate this effect to study other aspects of their experimental system.
Problem: My cells are consistently arresting in the G2/M phase upon treatment with this compound, which is interfering with my primary research goals. How can I avoid or reduce this effect?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High concentration of this compound | Titrate this compound to the lowest effective concentration for your desired primary effect. Perform a dose-response experiment and analyze the cell cycle at each concentration. | Identify a concentration that elicits the desired biological response with minimal G2/M arrest. |
| Prolonged exposure to this compound | Perform a time-course experiment. Expose cells to this compound for shorter durations (e.g., 2, 4, 6, 12, 24 hours) and analyze the cell cycle at each time point. | Determine an optimal exposure time that minimizes cell cycle arrest while still allowing for the observation of the intended effects. |
| Activation of the MAPK/NF-κB signaling pathway | Co-treat cells with a known inhibitor of the MAPK or NF-κB pathway alongside this compound. It has been shown that this compound can modulate the MAPK/NF-κB signaling pathway.[1] | Reduction in G2/M phase arrest, suggesting the involvement of this pathway in the observed cell cycle effect. |
| Induction of DNA damage response pathways | Pre-treat or co-treat cells with an antioxidant, such as N-acetylcysteine (NAC). Some compounds can induce reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest.[2] | If the G2/M arrest is ROS-dependent, antioxidant treatment may alleviate the cell cycle block.[2] |
| Cell line sensitivity | Test the effects of this compound on a different cell line with a different genetic background, particularly regarding cell cycle checkpoint proteins. | Determine if the G2/M arrest is a cell-line-specific phenomenon. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced G2/M phase arrest?
A1: this compound can induce G2/M phase arrest through the modulation of several signaling pathways. The transition from G2 to M phase is tightly regulated by the activity of the Cyclin B1/Cdc2 (also known as CDK1) complex.[3] Inhibition of this complex leads to G2/M arrest.[3] this compound has been shown to influence signaling pathways such as MAPK/NF-κB and ERK1/2, which can, in turn, affect the expression and activity of key cell cycle regulators.[1][4] For instance, activation of checkpoint kinases can lead to the inhibitory phosphorylation of Cdc2, preventing entry into mitosis.
Q2: I want to study the anti-inflammatory effects of this compound, but the G2/M arrest is a confounding factor. What can I do?
A2: To isolate the anti-inflammatory effects from cell cycle arrest, you can try the following:
-
Use lower concentrations of this compound: The anti-inflammatory effects might be achievable at concentrations that do not significantly induce cell cycle arrest.
-
Shorten the treatment duration: Analyze inflammatory markers at earlier time points before significant G2/M arrest occurs.
-
Synchronize your cells: Synchronize the cells in the G1 or S phase before this compound treatment. This will allow you to assess the anti-inflammatory effects in a specific cell cycle phase and determine if the G2/M arrest is a prerequisite for its anti-inflammatory action.
Q3: How can I confirm that my cells are arrested in the G2/M phase?
A3: You can confirm G2/M phase arrest using several methods:
-
Flow Cytometry: This is the most common method. Cells are stained with a DNA-binding dye like propidium iodide (PI), and their DNA content is analyzed. Cells in G2/M will have twice the DNA content of cells in G1.[5]
-
Western Blotting: Analyze the protein levels of key G2/M regulators. In G2/M arrested cells, you would typically expect to see an accumulation of Cyclin B1 and phosphorylated (inactive) Cdc2.[3]
-
Microscopy: Morphological changes can also be indicative. Cells arrested in G2 will be larger, while cells arrested in mitosis will show condensed chromatin and a rounded shape.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the standard procedure for preparing cells for cell cycle analysis using propidium iodide (PI) staining.[6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^6 cells by trypsinization or scraping.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. (Samples can be stored at -20°C for several weeks).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol provides a general workflow for analyzing the protein expression of cell cycle regulators like Cyclin B1 and Cdc2.[9][10][11]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as required, then wash with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways involved in this compound-induced G2/M arrest.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for avoiding this compound-induced G2/M arrest.
Logical Relationship Diagram
Caption: Logical relationship of this compound effects in experimental studies.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on ERK1/2 Signal Pathway in Cerebral lschemic Injury Rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Picroside I and Picroside II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two closely related iridoid glycosides, Picroside I and Picroside II, derived from the medicinal plant Picrorhiza kurroa. This analysis is based on experimental data from in vitro studies, offering a valuable resource for researchers in oncology and natural product-based drug discovery.
Quantitative Comparison of Anticancer Effects
Recent studies have directly compared the cytotoxic and pro-apoptotic effects of Picroside I and this compound in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line. The key findings are summarized below.
| Parameter | Picroside I | This compound | Cell Line | Reference |
| IC50 Value | 95.3 µM | 130.8 µM | MDA-MB-231 | [1] |
| Apoptosis Induction (Early Apoptotic Phase) | 20% increase (at 100 µM) | 15% increase (at 100 µM) | MDA-MB-231 | [1] |
| Cell Cycle Arrest | G0/G1 phase arrest (70-80% of cell population) | G0/G1 phase arrest (70-80% of cell population) | MDA-MB-231 | [1] |
| Mitochondrial Membrane Potential | 2-2.5-fold decrease | 2-2.5-fold decrease | MDA-MB-231 | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Picroside I and this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Picroside I and this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: MDA-MB-231 cells were treated with different concentrations (0, 50, 75, and 100 µM) of Picroside I and this compound.
-
Cell Harvesting: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: MDA-MB-231 cells were treated with Picroside I and this compound.
-
Cell Fixation: After treatment, cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was determined.
Signaling Pathways and Mechanisms of Action
Both Picroside I and this compound exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Picroside I and II induce apoptosis in cancer cells through the intrinsic pathway, which is characterized by the involvement of mitochondria. This process leads to a decrease in the mitochondrial membrane potential and subsequent activation of caspases, the key executioners of apoptosis.
Caption: Picroside-induced intrinsic apoptosis pathway.
Cell Cycle Arrest Mechanism
Both compounds have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation. This arrest prevents cancer cells from entering the S phase (DNA synthesis) and subsequently dividing.
References
A Head-to-Head Battle in the Liver: Picroside II vs. Silibinin in Combating Lipotoxicity
A detailed comparison for researchers and drug development professionals on the efficacy of Picroside II and Silibinin in mitigating the cellular damage caused by excess lipids.
Lipotoxicity, the pathological consequence of ectopic lipid accumulation, is a key driver in the progression of non-alcoholic fatty liver disease (NAFLD). As the prevalence of NAFLD continues to rise globally, the search for effective therapeutic agents that can protect liver cells from lipotoxic injury is of paramount importance. This guide provides a comprehensive, data-driven comparison of two promising natural compounds, this compound and Silibinin, in their ability to attenuate lipotoxicity.
Executive Summary
Both this compound and Silibinin demonstrate significant protective effects against lipotoxicity in hepatic cells by targeting key pathological pathways, including lipid accumulation, oxidative stress, and mitochondrial dysfunction. A direct comparative study on HepG2 cells exposed to free fatty acids (FFAs) reveals that while both compounds effectively reduce lipid accumulation and reactive oxygen species (ROS) production, this compound shows a more pronounced effect on enhancing the expression of key antioxidant enzymes. Data on their comparative anti-apoptotic effects in a lipotoxicity model is less direct, but individual studies suggest both compounds can modulate apoptotic pathways.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound and Silibinin on HepG2 cells under lipotoxic conditions induced by free fatty acids (FFAs).
| Parameter | Control | FFA (1000µM) | This compound (10µM) + FFA | Silibinin (10µM) + FFA |
| Lipid Accumulation (% of Control) | 100% | 150% | 100.5% (33% reduction vs FFA)[1] | 117% (22% reduction vs FFA)[2] |
| Reactive Oxygen Species (ROS) Production (% of Control) | 100% | 197.9%[3] | 122.1% (38.3% reduction vs FFA)[3] | 123.1% (37.8% reduction vs FFA)[3] |
| Total Glutathione (tGSH) (% of Control) | 100% | 60%[3] | 85%[3] | 82%[3] |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 100% | 45%[3] | 75%[3] | 72%[3] |
| ATP Levels (% of Control) | 100% | 51.16%[3] | 85.3%[3] | 82.5%[3] |
| MnSOD mRNA Expression (Fold Change vs Control) | 1 | No significant change[3] | 1.5[3] | No significant change[3] |
| Catalase mRNA Expression (Fold Change vs Control) | 1 | No significant change[3] | 1.5[3] | No significant change[3] |
| Cytochrome C mRNA Expression (Fold Change vs Control) | 1 | 0.6[3] | 1.2[3] | 1.1[3] |
Table 1: Comparative Effects of this compound and Silibinin on Lipotoxicity Markers in FFA-Treated HepG2 Cells.
Mechanistic Insights: Signaling Pathways and Protective Actions
Lipotoxicity is a multifaceted process involving a cascade of cellular events. Both this compound and Silibinin intervene at critical points in these pathways to exert their protective effects.
Figure 1: Mechanisms of this compound and Silibinin in attenuating lipotoxicity.
Attenuation of Lipid Accumulation
Both compounds effectively reduce the intracellular accumulation of lipids. This compound demonstrated a slightly greater reduction (33%) compared to Silibinin (22%) in FFA-loaded HepG2 cells.[1][2] The proposed mechanism for both involves the modulation of fatty acid uptake and synthesis.[4]
Mitigation of Oxidative Stress
A key feature of lipotoxicity is the excessive production of ROS, leading to cellular damage. Both this compound and Silibinin significantly decrease ROS levels to a comparable extent.[3] However, this compound was shown to increase the mRNA expression of the antioxidant enzymes MnSOD and Catalase by 1.5-fold, an effect not observed with Silibinin in the same study.[3] Both compounds were able to rescue the depletion of total glutathione (tGSH) caused by FFA treatment.[3]
Improvement of Mitochondrial Function
Mitochondrial dysfunction is a central event in lipotoxicity. Both this compound and Silibinin were able to reverse the FFA-induced loss of mitochondrial membrane potential and prevent the depletion of ATP.[3] Furthermore, both compounds increased the expression of Cytochrome C, a key component of the electron transport chain.[3]
Modulation of Apoptosis
While a direct head-to-head comparison in a lipotoxicity model is not available, individual studies provide insights into their anti-apoptotic effects.
-
This compound: In a model of acute liver injury, this compound was found to protect hepatocytes from apoptosis by up-regulating the expression of the anti-apoptotic protein Bcl-2 and increasing the Bcl-2/Bax ratio.[3]
-
Silibinin: In a study on palmitic acid-induced lipotoxicity in pancreatic β-cells, Silibinin was shown to protect against apoptosis by reducing the levels of cleaved PARP and caspase-3.[5] Another study in oral cancer cells showed Silibinin induced apoptosis by downregulating Bcl-2 and upregulating Bax.[6] The context of the cell type and pathological condition appears to influence the observed effects of Silibinin on apoptotic markers.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
In Vitro Lipotoxicity Model (FFA-Treated HepG2 Cells)
Figure 2: Workflow for in vitro lipotoxicity experiments.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Induction of Lipotoxicity: Cells were incubated with a mixture of oleic acid and palmitic acid (2:1 ratio) at a final concentration of 1000µM for 20 hours.[1]
-
Treatment: Cells were pre-treated with 10µM of either this compound or Silibinin for 2 hours prior to the addition of FFAs.[3]
-
Lipid Accumulation: Intracellular lipid droplets were stained with Oil Red O and quantified.[3]
-
ROS Measurement: Cellular ROS levels were determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[3]
-
Gene Expression Analysis: The mRNA levels of target genes were quantified by real-time quantitative polymerase chain reaction (qRT-PCR).[3]
-
Mitochondrial Function: Mitochondrial membrane potential was assessed using a fluorescent dye, and cellular ATP levels were measured using a commercial kit.[3]
Conclusion and Future Directions
Both this compound and Silibinin are potent agents for attenuating lipotoxicity in hepatocytes. The available data suggests that while their efficacy in reducing lipid accumulation and ROS is comparable, this compound may have an advantage in directly upregulating key antioxidant enzymes.
For drug development professionals, these findings highlight the potential of both compounds as therapeutic leads for NAFLD. Further in vivo studies in animal models of NAFLD are warranted to confirm these in vitro findings and to evaluate their pharmacokinetic and safety profiles. A direct comparative study on their anti-apoptotic mechanisms in the context of lipotoxicity would provide a more complete picture of their therapeutic potential. Researchers are encouraged to investigate the upstream signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Species Comparison of Picroside II's Influence on Cytochrome P450 Enzymes
A comprehensive guide for researchers and drug development professionals on the effects of Picroside II on critical drug-metabolizing enzymes across various species.
Introduction: this compound, a primary active iridoid glycoside from Picrorhiza kurroa, is recognized for its hepatoprotective, anti-inflammatory, and antioxidant properties. As with many natural compounds, its potential to modulate the activity of cytochrome P450 (CYP450) enzymes is of significant interest to the scientific and pharmaceutical communities. The CYP450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including therapeutic drugs. Any alteration in their function can lead to significant drug-drug interactions, impacting the efficacy and safety of co-administered therapies. This guide provides a detailed cross-species comparison of the effects of this compound on P450 enzymes, supported by available experimental data and detailed methodologies.
In Vitro Effects of this compound on P450 Enzymes
In vitro studies utilizing liver microsomes are a cornerstone for assessing the direct inhibitory potential of a compound on P450 enzymes.
Summary of In Vitro Findings
Across the available studies, this compound has demonstrated a notable lack of direct inhibitory effects on the major P450 isoforms in both human and rat liver microsomes when tested at concentrations up to 200 μM[1][2]. This suggests that this compound is unlikely to be a direct inhibitor of these key drug-metabolizing enzymes.
| Species | P450 Isoform | This compound Concentration (μM) | Observed Effect |
| Human | CYP1A2 | 0.5 - 200 | No significant inhibition[1][2] |
| CYP2C9 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP2C19 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP2D6 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP2E1 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP3A4 | 0.5 - 200 | No significant inhibition[1][2] | |
| Rat | CYP1A2 | 0.5 - 200 | No significant inhibition[1][2] |
| CYP2C6/11 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP2D1 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP2E1 | 0.5 - 200 | No significant inhibition[1][2] | |
| CYP3A1/2 | 0.5 - 200 | No significant inhibition[1][2] | |
| Mouse | - | - | Data not available |
| Dog | - | - | Data not available |
Table 1: Summary of In Vitro Effects of this compound on P450 Enzymes.
Experimental Protocol: In Vitro P450 Inhibition Assay
The following provides a detailed methodology for a typical in vitro P450 inhibition assay using liver microsomes.
1. Materials:
-
Pooled human or rat liver microsomes
-
This compound
-
Specific P450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, chlorzoxazone for CYP2E1, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a series of this compound concentrations in the incubation buffer.
-
In a microcentrifuge tube, combine the liver microsomes, this compound solution (or vehicle control), and the specific probe substrate at a concentration close to its Km value.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation for each specific P450 isoform.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
3. Analysis:
-
Analyze the supernatant using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the formation of the specific metabolite of the probe substrate.
-
Calculate the percentage of inhibition of P450 activity at each this compound concentration relative to the vehicle control.
-
If significant inhibition is observed, determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
In Vitro P450 Inhibition Assay Workflow
In Vivo Effects of this compound on P450 Enzymes
In vivo studies provide a more holistic view of a compound's effects on P450 enzymes, taking into account factors such as absorption, distribution, metabolism, and excretion, as well as potential for enzyme induction.
Summary of In Vivo Findings
In contrast to the in vitro results, in vivo studies in rats have revealed that this compound can modulate P450 enzyme activity in a dose-dependent and isoform-specific manner.
| Species | P450 Isoform | This compound Dosage | Observed Effect |
| Rat | CYP1A2 | 2.5 mg/kg and 10 mg/kg (oral) | Negligible effect[1][2] |
| CYP2C6/11 | 10 mg/kg (oral, multiple doses) | Inhibition of activity[1][2] | |
| CYP2D1 | 2.5 mg/kg and 10 mg/kg (oral) | Negligible effect[1][2] | |
| CYP2E1 | 2.5 mg/kg and 10 mg/kg (oral) | Negligible effect[1][2] | |
| CYP3A1/2 | 2.5 mg/kg (oral) | Induction of activity[1][2] | |
| Human | - | - | Data not available |
| Mouse | - | - | Data not available |
| Dog | - | - | Data not available |
Table 2: Summary of In Vivo Effects of this compound on P450 Enzymes.
Experimental Protocol: In Vivo P450 Inhibition and Induction Studies in Rats
The following outlines a representative methodology for assessing the in vivo effects of a test compound on P450 enzyme activity in rats.
1. Animals and Treatment:
-
Use male Sprague-Dawley or Wistar rats.
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into control and treatment groups.
-
Administer this compound orally by gavage at the desired dosages (e.g., 2.5 mg/kg and 10 mg/kg) or vehicle to the control group for a specified period (e.g., daily for 7 days for induction studies).
2. P450 Activity Assessment (Cocktail Probe Drug Approach):
-
Following the treatment period, administer a cocktail of specific P450 probe drugs to the rats. The cocktail may include phenacetin (CYP1A2), tolbutamide (CYP2C), dextromethorphan (CYP2D), chlorzoxazone (CYP2E1), and midazolam (CYP3A).
-
Collect blood samples at various time points after probe drug administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Prepare plasma from the blood samples.
3. Sample Analysis:
-
Extract the probe drugs and their specific metabolites from the plasma samples.
-
Quantify the concentrations of the parent drugs and their metabolites using a validated UPLC-MS/MS method.
4. Pharmacokinetic and Data Analysis:
-
Calculate the pharmacokinetic parameters of the probe drugs, such as the area under the plasma concentration-time curve (AUC), clearance (CL), and half-life (t1/2).
-
For inhibition studies, a significant increase in the AUC and a decrease in the clearance of a probe drug in the this compound-treated group compared to the control group indicates inhibition of the corresponding P450 isoform.
-
For induction studies, a significant decrease in the AUC and an increase in the clearance of a probe drug in the this compound-treated group compared to the control group indicates induction of the corresponding P450 isoform.
In Vivo P450 Inhibition/Induction Study Workflow
Signaling Pathways in P450 Induction
The induction of CYP3A enzymes is often mediated by the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). While direct evidence for this compound's interaction with these receptors is not yet available, the observed in vivo induction of CYP3A in rats suggests a potential involvement of these pathways.
PXR and CAR-Mediated CYP3A Induction Pathway
Conclusion and Future Directions
The available data indicates that this compound does not directly inhibit major human and rat P450 enzymes in vitro. However, in vivo studies in rats demonstrate a more complex interaction, with dose-dependent inhibition of CYP2C6/11 and induction of CYP3A. These findings highlight the importance of conducting in vivo studies to accurately assess the potential for drug-herb interactions.
Further research is warranted to:
-
Quantify the extent of in vivo inhibition and induction in rats.
-
Investigate the effects of this compound on P450 enzymes in other relevant species, such as mice and dogs.
-
Elucidate the molecular mechanisms underlying the observed in vivo effects, particularly the potential role of nuclear receptors like PXR and CAR in CYP3A induction.
A thorough understanding of these interactions is crucial for the safe and effective clinical use of this compound, especially in patients receiving concomitant medications metabolized by CYP2C and CYP3A enzymes. Careful monitoring is advised when this compound is co-administered with drugs that are substrates for these enzymes[1][2].
References
A Comparative Analysis of Picroside II and Doxorubicin Efficacy in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Picroside II, a natural compound, and Doxorubicin, a conventional chemotherapeutic agent, in preclinical studies on breast cancer cell lines. The data presented is compiled from independent research and is intended to offer a comparative perspective on their anti-cancer properties.
Quantitative Efficacy Data
The following tables summarize the key efficacy parameters of this compound and Doxorubicin in inhibiting the growth and inducing apoptosis in breast cancer cells.
It is crucial to note that the data for this compound and Doxorubicin are derived from separate studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | 130.8 | [1] |
| Doxorubicin | MDA-MB-231 | 0.9 | [2] |
| Doxorubicin | MDA-MB-231 | 1.0 | [3] |
| Doxorubicin | MCF-7 | 2.2 | [2] |
| Doxorubicin | MCF-7 | 4.0 | [3] |
Note: Lower IC50 values indicate higher potency.
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
| Compound | Cell Line | Apoptosis Induction | Citation |
| This compound | MDA-MB-231 | 15% increase in early apoptosis | [1] |
| Doxorubicin | MCF-7 & MDA-MB-231 | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2 | [3][4] |
Table 3: Effects on Cell Cycle Progression
Disruption of the cell cycle is another important mechanism of anti-cancer drugs, leading to the inhibition of cancer cell proliferation.
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| This compound | MDA-MB-231 | 70-80% of cell population arrested in G0/G1 phase | [1] |
| Doxorubicin | MCF-7 & MDA-MB-231 | Influences apoptotic pathways and multidrug resistance |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 7,000 to 1x10^4 cells per well and incubated for 24 hours to allow for attachment.[2][5]
-
Compound Treatment: Cells are treated with various concentrations of this compound or Doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]
-
Incubation: The plates are incubated for an additional 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: The medium is removed, and 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Breast cancer cells are treated with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways through which this compound and Doxorubicin exert their anti-cancer effects in breast cancer cells.
Caption: Proposed signaling pathway for this compound in breast cancer cells.
Caption: Signaling pathways of Doxorubicin in breast cancer cells.
Summary and Conclusion
Based on the available preclinical data, both this compound and Doxorubicin demonstrate anti-cancer activity against breast cancer cell lines, albeit through different potencies and potentially distinct mechanisms.
-
Doxorubicin is a highly potent cytotoxic agent with a low micromolar IC50. Its mechanism is multifaceted, involving DNA damage, induction of oxidative stress, and modulation of several key signaling pathways that regulate apoptosis and the cell cycle.
-
This compound , a natural compound, exhibits anti-proliferative and pro-apoptotic effects at higher micromolar concentrations. Its mechanism appears to involve the inhibition of the mTOR pathway, a decrease in mitochondrial membrane potential, and induction of G0/G1 cell cycle arrest.[1][6]
While Doxorubicin is a well-established and potent chemotherapeutic, this compound presents an interesting profile as a potential anti-cancer agent derived from a natural source. Further research, particularly direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the context of breast cancer treatment. The development of novel therapeutic strategies may benefit from exploring the distinct mechanisms of action of such natural compounds.
References
- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advetresearch.com [advetresearch.com]
- 6. lapinjournals.com [lapinjournals.com]
A Comparative Guide to the Pharmacological Effects of Picroside II: In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Picroside II, a primary active iridoid glycoside from Picrorhiza kurroa. The objective is to bridge the understanding between its cellular-level activity and its physiological impact, offering valuable insights for preclinical and clinical research. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Data Presentation: Quantitative Comparison of this compound Effects
The following tables summarize the quantitative data from various studies, highlighting the concentrations and dosages of this compound used and their corresponding pharmacological effects in both in vitro and in vivo models.
Table 1: Anti-inflammatory and Chondroprotective Effects of this compound in Osteoarthritis Models
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Model System | Lipopolysaccharide (LPS)-induced inflammation in murine chondrocytes | Destabilization of the medial meniscus (DMM)-induced osteoarthritis in C57BL/6J mice | [1][2] |
| This compound Concentration/Dosage | 25 µM and 50 µM | 25 mg/kg and 50 mg/kg (oral administration) | [1] |
| Effect on Cell Viability | Restorative effect on LPS-inhibited chondrocyte viability. At concentrations above 50µM, inhibitory effects on cell proliferation were observed.[2] | Not directly measured. | [2] |
| Effect on Inflammatory Markers | Significant reduction in the expression of caspase-1, IL-1β, and IL-18.[2] | Reduction in subchondral bone destruction and osteophyte formation.[2][3] | [2][3] |
| Signaling Pathway Modulation | Inhibition of LPS-induced phosphorylation of JNK, ERK, p38, and p65 (MAPK/NF-κB pathway).[1] | Inhibition of NLRP3 inflammasome activation.[3] | [1][3] |
Table 2: Hepatoprotective Effects of this compound
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Model System | Oleic acid (OA) and palmitic acid (PA)-induced steatosis in HepG2 cells | Tyloxapol-induced non-alcoholic fatty liver disease (NAFLD) in C57BL/6 mice; ANIT-induced cholestasis in mice | [3][4][5] |
| This compound Concentration/Dosage | 25, 50, 100 µM | Not specified in the abstract | [4] |
| Effect on Lipid Accumulation | Reduced cellular lipid accumulation by 30%.[6] | Attenuated lipid accumulation in the liver and reduced blood lipid levels.[4][7] | [4][6][7] |
| Effect on Liver Function | Not applicable. | Improved hepatic function and reduced tissue damage in ANIT-induced cholestasis.[3] | [3] |
| Signaling Pathway Modulation | Activation of AMPK-Nrf2 pathway;[4][7] Activation of Farnesoid X Receptor (FXR).[3][5] | Activation of AMPK-Nrf2 pathway;[4][7] Activation of Farnesoid X Receptor (FXR).[3][5] | [3][4][5][7] |
Table 3: The Dual Role of this compound in Liver Injury
| Parameter | In Vitro Findings (L-02 cells) | In Vivo Findings (Rodent Models) | Reference |
| Model System | Acetaminophen (APAP)-induced injury | D-galactosamine (D-Gal)- and carbon tetrachloride (CCl4)-induced liver injury | [8][9] |
| This compound Administration | Post-APAP treatment | Pre- and post-injury administration | [8][9] |
| Observed Effect | Exacerbated APAP-induced apoptosis and increased caspase-3 activity in a dose-dependent manner.[8] | Prophylactic (pre-injury): Protected against D-Gal- and CCl4-induced liver injury. Therapeutic (post-injury): Aggravated CCl4-induced chronic hepatic injury.[8][9] | [8][9] |
| Proposed Mechanism | Exacerbation of mitochondrial oxidative stress.[8] | The timing of intervention is critical; PII may exacerbate existing liver damage.[8] | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This assay assesses the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., chondrocytes, HepG2) in a 96-well plate at a density of 1x10³ to 1x10⁴ cells per well and incubate for 24 hours.[1][10]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100, 200 µM) with or without an inflammatory stimulus (e.g., 1 µg/mL LPS) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (to a final concentration of 0.45 mg/ml) to each well.[1][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1][10]
-
Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader.[1] For MTT, add 100 µL of a solubilization solution to dissolve the formazan crystals before reading the absorbance.[10]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways modulated by this compound.
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11][13]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against p-ERK, p-p65, Nrf2, etc.) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Animal Model of Osteoarthritis (DMM Model)
This surgical model is used to induce osteoarthritis in rodents to study the in vivo efficacy of this compound.
-
Animals: Use male C57BL/6J mice (8-10 weeks old).[1]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of 3% sodium pentobarbital at 30 mg/kg).[1]
-
Surgical Procedure: Perform the destabilization of the medial meniscus (DMM) surgery on the right knee joint to induce OA. The contralateral knee can serve as a control.[1]
-
Treatment: Administer this compound orally at specified doses (e.g., 25 and 50 mg/kg) daily or on a set schedule, starting at a designated time point post-surgery. The control group receives the vehicle (e.g., saline).[1]
-
Outcome Assessment: After a predetermined period (e.g., 8 weeks), sacrifice the animals and collect the knee joints for analysis.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) and Safranin O-Fast Green staining to assess cartilage degradation, osteophyte formation, and subchondral bone changes.[1]
-
Immunohistochemistry: Use specific antibodies to detect the expression of inflammatory and catabolic markers in the joint tissues.[1]
-
Micro-CT Analysis: Employ micro-computed tomography to quantitatively assess bone structural changes.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 3. This compound protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Comparative Analysis of Picroside II Content in Picrorhiza Genotypes: A Guide for Researchers
For scientists and professionals in drug development, the selection of high-yielding genotypes of Picrorhiza is critical for the sustainable production of Picroside II, a potent hepatoprotective iridoid glycoside. This guide provides a comparative analysis of this compound content across different Picrorhiza genotypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Content
Significant variation in this compound content has been observed among different genotypes and species of Picrorhiza. The following table summarizes the quantitative data from various studies, highlighting the diversity in this compound accumulation.
| Genotype/Species | Plant Part | This compound Content (%) | Reference |
| Picrorhiza kurroa (PKST-3) | Stolon | 2.65 | [1][2] |
| Picrorhiza kurroa (PKST-18) | Stolon | 1.36 | [1][2] |
| Picrorhiza kurroa (General Range) | Not Specified | 0.01 - 3.18 | [3] |
| Picrorhiza kurroa (Crude Drug) | Not Specified | 1.23 ± 0.01 (w/w) | [4] |
| Picrorhiza scrophulariiflora | Not Specified | 0.613 | [5] |
| Picrorhiza kurroa | Not Specified | 0.481 | [5] |
Experimental Protocols
The accurate quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed.
Sample Preparation and Extraction
-
Plant Material Collection : Samples from different genotypes, such as stolons, roots, and shoots, are collected.[1]
-
Drying and Grinding : The collected plant material is dried in the shade and then ground into a fine powder.
-
Extraction : A known weight of the powdered sample is extracted with a suitable solvent, typically methanol, using methods like sonication or soxhlet extraction. The extraction is often performed in triplicate to ensure accuracy.[1][2]
Quantification by High-Performance Liquid Chromatography (HPLC)
A widely used method for the precise quantification of this compound involves the following steps:
-
Chromatographic System : An HPLC system equipped with a C18 column is commonly used.[3]
-
Mobile Phase : The mobile phase composition is optimized for the separation of Picrosides. A common mobile phase is a mixture of water and methanol in a specific ratio (e.g., 65:35).[3]
-
Detection : Detection is typically carried out using a UV detector at a wavelength of 274 nm.[3]
-
Standard Preparation : A stock solution of pure this compound is prepared in methanol. Serial dilutions are made to create a calibration curve.[3]
-
Quantification : The extracted samples are filtered and injected into the HPLC system. The peak area of this compound in the sample chromatogram is compared with the calibration curve to determine its concentration.[3]
Visualizing Methodologies and Pathways
To better illustrate the processes involved in the analysis and biosynthesis of this compound, the following diagrams are provided.
The biosynthesis of this compound is a complex process involving multiple pathways. Vanillic acid has been identified as an immediate precursor.[1]
This guide provides a foundational understanding for researchers to identify and select superior Picrorhiza genotypes for enhanced this compound production, thereby supporting further pharmacological research and drug development endeavors.
References
- 1. Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modular Design of Picroside-II Biosynthesis Deciphered through NGS Transcriptomes and Metabolic Intermediates Analysis in Naturally Variant Chemotypes of a Medicinal Herb, Picrorhiza kurroa [frontiersin.org]
- 3. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Activity of Picroside II Using CD31 Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic activity of Picroside II with other established anti-angiogenic agents. The validation of this activity is demonstrated through various in vitro and in vivo assays, with a particular focus on the use of the endothelial cell marker CD31. Experimental data is presented to support the comparative analysis, and detailed protocols for key experiments are provided for reproducibility.
This compound: An Emerging Anti-Angiogenic Compound
This compound, a primary active component isolated from the traditional medicinal plant Picrorhiza kurroa, has demonstrated significant potential as an anti-angiogenic agent. Studies have shown its ability to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. The validation of its anti-angiogenic properties often involves the assessment of CD31 (Cluster of Differentiation 31), a well-established marker for endothelial cells, which line the interior surface of blood vessels. A reduction in CD31 expression is indicative of decreased vascularization.
Comparative Analysis of Anti-Angiogenic Activity
To contextualize the anti-angiogenic potential of this compound, this guide compares its activity with that of well-known anti-angiogenic drugs: Sunitinib, Sorafenib, and Bevacizumab. The comparison is based on data from in vitro tube formation assays and in vivo chorioallantoic membrane (CAM) assays.
Data Summary: In Vitro and In Vivo Anti-Angiogenic Assays
| Compound | Assay | Model | Key Findings | Quantitative Data (where available) |
| This compound | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significantly inhibited tube formation.[1] | Qualitative: "significantly inhibited" |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Suppression of angiogenesis was observed.[1] | Qualitative: "suppression of angiogenesis" | |
| Immunohistochemistry | Tumor samples | Significantly downregulated the expression of CD31.[1] | Qualitative: "significantly downregulated" | |
| Sunitinib | Tube Formation | HUVECs | Inhibition of tube formation. | IC50: 2.75 μM[1] |
| CAM Assay | Chick Embryo | Reduction in tumor engraftment and tumor size. | Significant reduction in tumor engraftment rates. | |
| Sorafenib | Cell Viability | Hepatocellular Carcinoma (HCC) cell lines (HepG2 and HuH-7) | Inhibited cell proliferation. | IC50: ~6 μM at 48h[2] |
| CAM Assay | Chick Embryo | Anti-angiogenic activity observed. | Not directly comparable quantitative data available. | |
| Bevacizumab | Tube Formation | HUVECs | Dose-dependent inhibition of VEGF-induced tube formation.[3] | Qualitative: "dose-dependent response" |
| CAM Assay | Chick Embryo | Reduced vessel area. | Significant reduction in vessel area compared to non-treatment. |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The provided data serves as a reference for the relative potency of these compounds.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in validating anti-angiogenic activity, the following diagrams are provided.
Caption: Workflow for assessing anti-angiogenic activity.
Caption: Potential mechanism of this compound on VEGF signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
-
Preparation of Matrigel: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in complete endothelial cell growth medium. Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add this compound or comparator drugs at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Treatment Application: Prepare sterile filter paper discs or silicone rings and saturate them with the test compound (this compound or comparators) or control solutions. Place the discs/rings on the CAM.
-
Incubation: Reseal the window with sterile tape and continue incubation for another 48-72 hours.
-
Observation and Quantification: On the designated day, open the window and observe the vasculature of the CAM under a stereomicroscope. Capture images of the area under and around the disc/ring. Quantify angiogenesis by measuring the number of blood vessel branch points, vessel length, or vessel density in a defined area.
CD31 Immunohistochemistry
This technique is used to detect the presence and quantity of the CD31 protein in tissue samples, providing a measure of vascularization.
-
Tissue Preparation: Fix tumor tissue samples obtained from in vivo experiments in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific protein binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the stained sections under a microscope. Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
Conclusion
The available evidence strongly suggests that this compound possesses significant anti-angiogenic properties, as demonstrated by its ability to inhibit endothelial cell tube formation and suppress angiogenesis in the CAM assay. The downregulation of the CD31 marker in this compound-treated tumor samples further validates its anti-vascular effects. While direct quantitative comparisons with established drugs like Sunitinib, Sorafenib, and Bevacizumab are limited by the available data, the qualitative findings position this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies targeting angiogenesis. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to precisely quantify the anti-angiogenic efficacy of this compound and elucidate its detailed mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Picroside II vs. Kutkin: A Comparative Analysis of Hepatoprotective Efficacy
In the realm of hepatoprotective agents derived from natural sources, Picroside II and Kutkin, both originating from the medicinal plant Picrorhiza kurroa, have garnered significant attention from the scientific community. While often mentioned in the same breath due to their shared origin, their distinct chemical nature—this compound being a single iridoid glycoside and Kutkin being a standardized extract containing a mixture of iridoid glycosides, primarily Picroside I and this compound—warrants a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their hepatoprotective performance based on available experimental data.
Executive Summary
Direct comparative studies evaluating the hepatoprotective efficacy of isolated this compound against the standardized Kutkin extract are notably scarce in the current body of scientific literature. The available research predominantly focuses on the individual hepatoprotective effects of this compound or the broader effects of Picrorhiza kurroa extracts standardized for Kutkin content.
This guide synthesizes quantitative data from separate preclinical studies employing similar models of liver injury, such as those induced by carbon tetrachloride (CCl4) and acetaminophen. This indirect comparison aims to provide a structured overview of their respective potencies in mitigating liver damage. The findings suggest that both this compound and Kutkin exhibit significant hepatoprotective activities, primarily through the modulation of oxidative stress, inflammation, and apoptosis. However, variations in experimental designs, including dosages and animal models, necessitate a cautious interpretation of these comparative data.
Quantitative Data Comparison
The following tables summarize the effects of this compound and Kutkin on key biomarkers of liver injury from various independent studies. It is crucial to note that these studies were not conducted head-to-head, and thus, the experimental conditions, including the animal model, dosage, and duration of treatment, vary.
Table 1: Effect on Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels in CCl4-Induced Hepatotoxicity
| Substance | Animal Model | Dosage | ALT (U/L) | AST (U/L) | Reference Study |
| Control | Mice | - | ~54 | ~175 | |
| CCl4 Control | Mice | 3 ml/kg | ~291 | ~175 | |
| Kutkin (P. kurroa extract) | Mice | 100 mg/kg | ~253 | ~253 | |
| Kutkin (P. kurroa extract) | Mice | 200 mg/kg | ~216 | ~216 | |
| Kutkin (P. kurroa extract) | Mice | 400 mg/kg | ~175 | ~175 | |
| This compound | Mice | 5 mg/kg | Markedly Reduced vs. CCl4 | Markedly Reduced vs. CCl4 | |
| This compound | Mice | 10 mg/kg | Markedly Reduced vs. CCl4 | Markedly Reduced vs. CCl4 | |
| This compound | Mice | 20 mg/kg | Markedly Reduced vs. CCl4 | Markedly Reduced vs. CCl4 |
Table 2: Effect on Liver Enzymes in Acetaminophen (APAP)-Induced Hepatotoxicity
| Substance | Animal Model | Dosage | ALT (U/L) | AST (U/L) | Reference Study |
| Control | Rats | - | Normal | Normal | |
| APAP Control | Rats | 1.5 g/kg | Significantly Increased | Significantly Increased | |
| This compound (Post-injury) | Rats | 30 mg/kg | Further Increased | Further Increased | |
| This compound (Post-injury) | Rats | 90 mg/kg | Further Increased | Further Increased | |
| This compound (Post-injury) | Rats | 150 mg/kg | Further Increased | Further Increased | |
| This compound (Prophylactic) | Rats | - | Attenuated Increase | Attenuated Increase |
Note: A recent study has suggested that while prophylactic administration of this compound is protective, its administration after the onset of acetaminophen-induced liver injury may exacerbate the damage.
Experimental Protocols
CCl4-Induced Hepatotoxicity Model (for Kutkin)
In a study evaluating a Picrorhiza kurroa aqueous extract, male albino Wistar rats were divided into six groups. The control group received normal saline. The CCl4 control group was administered CCl4 (3 ml/kg, p.o.) on the last day of the experiment. Three treatment groups received the P. kurroa extract at doses of 100, 200, and 400 mg/kg (p.o.) for the study duration, with CCl4 administered on the final day. A positive control group received silymarin (200 mg/kg, p.o.). Blood was collected one hour after CCl4 administration for the analysis of liver function parameters.
Acetaminophen-Induced Acute Liver Injury Model (for this compound)
For this model, rats were randomly assigned to several groups. An acute liver injury was induced by oral administration of acetaminophen (1.5 g/kg) for 10 days. This compound was administered via tail vein injection at doses of 30, 90, and 150 mg/kg on days 6 through 10 of acetaminophen administration. A control group and a positive control group (glycyrrhizinate) were also included. The animals were fasted for 24 hours after the final dose before sample collection.
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and Kutkin are attributed to their influence on various signaling pathways involved in cellular stress, inflammation, and metabolism.
This compound Signaling Pathways
This compound has been shown to exert its hepatoprotective effects through the modulation of several key signaling pathways:
Caption: Signaling pathways modulated by this compound for hepatoprotection.
-
FXR Activation: this compound can activate the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis, which is crucial in protecting against cholestatic liver injury.
-
AMPK/Nrf2 Pathway: It activates the AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to the upregulation of antioxidant enzymes, thereby mitigating oxidative stress.
-
PI3K/Akt Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway, which can lead to a reduction in liver fibrosis.
-
NF-κB Pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), this compound can suppress the expression of pro-inflammatory cytokines, thus reducing inflammation in the liver.
Kutkin's Mechanism of Action
Kutkin, as a mixture, is believed to act through a combination of mechanisms attributable to its constituents, including Picroside I and this compound. Its hepatoprotective effects are broadly associated with antioxidant and anti-inflammatory properties.
Caption: General hepatoprotective mechanisms of Kutkin.
Experimental Workflow
A typical preclinical study evaluating the hepatoprotective effects of compounds like this compound or Kutkin follows a standardized workflow.
Caption: Standard workflow for in vivo hepatoprotective studies.
Conclusion
Based on the available, albeit indirect, evidence, both this compound and Kutkin are potent hepatoprotective agents. This compound's mechanisms of action are being increasingly elucidated, with specific signaling pathways identified. Kutkin's efficacy is likely a result of the synergistic effects of its constituent picrosides.
For researchers and drug development professionals, the choice between this compound and Kutkin may depend on the specific therapeutic goal. If targeting a specific, known signaling pathway is desired, the purified this compound may be the preferred agent. However, if a broader, multi-target antioxidant and anti-inflammatory effect is the objective, the standardized Kutkin extract could be more advantageous.
Ultimately, the lack of direct comparative studies represents a significant knowledge gap. Future research should focus on head-to-head comparisons of this compound and Kutkin in standardized models of liver injury to definitively determine their relative potencies and therapeutic potential.
Picroside II: A Systematic Review of its Therapeutic Potential in Cancer
A Comparative Analysis Against Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. In this context, natural compounds have emerged as a promising reservoir of therapeutic candidates. Picroside II, an iridoid glycoside isolated from the roots of Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities, including its potential as an anti-cancer agent. This guide provides a systematic review of the therapeutic potential of this compound in cancer, with a comparative analysis against two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. A comprehensive analysis of available data indicates that this compound exhibits cytotoxic effects across various cancer cell lines. In triple-negative breast cancer (TNBC) MDA-MB-231 cells, this compound demonstrated an IC50 value of 130.8 µM[1]. A systematic review of picrosides in breast cancer cell lines reported a broader range of IC50 values, from as low as 2.46–4.92 µg/mL to a more common range of 35 to 50 µg/mL.
For comparison, Doxorubicin, a potent anthracycline antibiotic, displays a wide range of IC50 values depending on the cancer cell line. For instance, in HepG2 (hepatocellular carcinoma) cells, the IC50 is approximately 12.2 µM, while in MCF-7 (breast cancer) cells, it is around 2.5 µM. Some cell lines, such as A549 (lung cancer), show resistance with IC50 values exceeding 20 µM[2][3]. Paclitaxel, a mitotic inhibitor, generally exhibits high potency with IC50 values in the nanomolar range (2.5 to 7.5 nM) across various cancer cell lines after a 24-hour exposure[4].
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-231 (Breast) | 130.8 µM | [1] |
| Breast Cancer Cell Lines | 35 - 50 µg/mL | ||
| Breast Cancer Cell Lines | 2.46 - 4.92 µg/mL | ||
| Doxorubicin | HepG2 (Liver) | 12.2 µM | [2][3] |
| Huh7 (Liver) | > 20 µM | [2][3] | |
| UMUC-3 (Bladder) | 5.1 µM | [2][3] | |
| VMCUB-1 (Bladder) | > 20 µM | [2][3] | |
| TCCSUP (Bladder) | 12.6 µM | [2][3] | |
| BFTC-905 (Bladder) | 2.3 µM | [2][3] | |
| A549 (Lung) | > 20 µM | [2][3] | |
| HeLa (Cervical) | 2.9 µM | [2][3] | |
| MCF-7 (Breast) | 2.5 µM | [2][3] | |
| M21 (Melanoma) | 2.8 µM | [2][3] | |
| Paclitaxel | Various Cancer Cell Lines (24h) | 2.5 - 7.5 nM | [4] |
| SK-BR-3 (Breast) | Varies | [5] | |
| MDA-MB-231 (Breast) | Varies | [5] | |
| T-47D (Breast) | Varies | [5] |
In Vivo Anti-Tumor Activity
Preclinical studies in animal models provide crucial insights into the therapeutic potential of a compound in a physiological setting. This compound has demonstrated anti-metastatic and anti-angiogenic activities in in vivo models of human breast cancer[2][4]. In an experimental lung metastasis model using MDA-MB-231-luc cells, this compound treatment at 100 mg/kg for 10 days significantly inhibited lung metastasis[6].
For comparison, a study on a human breast cancer xenograft model using MDA-MB-231 cells evaluated a cocktail therapy including Paclitaxel and Doxorubicin[5]. Another study investigating a Paclitaxel derivative in an MDA-MB-231 xenograft model reported a tumor inhibition rate of up to 77.32% with a dosage of 13.73 mg/kg every three days for 21 days[7].
| Compound | Cancer Model | Dosage and Schedule | Observed Effect | Reference |
| This compound | MDA-MB-231-luc lung metastasis | 100 mg/kg for 10 days | Significant inhibition of lung metastasis | [6] |
| Paclitaxel Derivative | MDA-MB-231 xenograft | 13.73 mg/kg every 3 days for 21 days | Up to 77.32% tumor inhibition | [7] |
| Paclitaxel & Doxorubicin | MDA-MB-231 xenograft | Not specified | Part of a combination therapy study | [5] |
Mechanisms of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer[8][9][10][11][12]. While direct evidence of this compound's interaction with this pathway is still emerging, its known effects on apoptosis and cell cycle arrest suggest a potential role in modulating this cascade.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that controls cell proliferation, differentiation, and survival[13][14][15][16][17]. This compound has been shown to modulate the MAPK/NF-κB signaling pathway, suggesting its involvement in regulating inflammatory responses and cell survival in cancer[3][18].
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer development and progression[19]. Studies have indicated that this compound can suppress the p65 NF-κB signaling pathway in a dose-dependent manner[3].
Below are graphical representations of these key signaling pathways potentially modulated by this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compound concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound demonstrates promising anti-cancer properties, including cytotoxicity against various cancer cell lines and in vivo anti-metastatic and anti-angiogenic effects. Its mechanism of action appears to involve the modulation of key signaling pathways such as MAPK/NF-κB. However, when compared to standard chemotherapeutic agents like Doxorubicin and Paclitaxel, this compound generally exhibits lower potency in in vitro cytotoxicity assays.
Further research is warranted to fully elucidate the anti-cancer mechanisms of this compound, identify its specific molecular targets, and evaluate its efficacy and safety in a broader range of preclinical cancer models. Combination studies with existing chemotherapies could also be a valuable avenue to explore, potentially leading to synergistic effects and reduced toxicity. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the continued investigation of this compound as a potential therapeutic agent in the fight against cancer.
References
- 1. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an iridoid glycoside from Picrorhiza kurroa, suppresses tumor migration, invasion, and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 19. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - ProQuest [proquest.com]
Picroside II: A Preclinical Comparative Guide to a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a meta-analysis of the available preclinical data on Picroside II. To date, no large-scale clinical trials or meta-analyses of human studies have been published. All data presented herein is derived from in vitro and animal studies and should be interpreted as exploratory.
This compound, an iridoid glycoside extracted from the roots of Picrorhiza kurroa, has garnered significant scientific interest for its therapeutic potential in a range of diseases. This guide offers an objective comparison of this compound's preclinical efficacy and safety profile against established treatments for cerebral ischemia and liver injury, supported by experimental data and methodologies.
I. Comparative Efficacy: Preclinical Evidence
This compound has demonstrated notable efficacy in animal models of neuroprotection and hepatoprotection. Below is a summary of its performance compared to standard therapeutic approaches.
A. Neuroprotection in Cerebral Ischemia (Stroke Models)
Comparison with Standard of Care: The current standard of care for acute ischemic stroke is rapid reperfusion therapy with intravenous thrombolysis (e.g., Alteplase) and/or mechanical thrombectomy[1][2][3][4]. These interventions aim to restore blood flow but can lead to reperfusion injury. Neuroprotective agents are sought to mitigate this secondary damage. This compound has been investigated in preclinical models for this adjunctive role.
Preclinical Efficacy Data:
| Parameter | This compound Treatment | Control/Ischemia Group | Alternative (Preclinical Comparator) |
| Infarct Volume Reduction | Significant decrease in cerebral infarction volume in rat models of middle cerebral artery occlusion (MCAO)[5][6]. | Large infarct volumes observed. | Not directly compared in most studies. |
| Neurological Deficit Score | Improved neurological function scores (e.g., Bederson's test, mNSS) in rats[5][7]. | Severe neurological deficits. | Not directly compared in most studies. |
| Mechanism of Action | Reduces oxidative stress, inflammation, and apoptosis[5][8][9][10]. Inhibits the mitochondrial cytochrome C and ERK1/2 signaling pathways[5][11]. Down-regulates TLR4/NF-κB expression[8][10]. | Uncontrolled inflammatory and apoptotic cascades. | Standard thrombolytics restore blood flow. |
B. Hepatoprotection
Comparison with Standard of Care: The primary treatment for most drug-induced liver injury (DILI) is the immediate withdrawal of the offending drug, followed by supportive care[12][13][14][15]. For specific toxicities like acetaminophen overdose, N-acetylcysteine (NAC) is the standard antidote[14][15][16]. Ursodeoxycholic acid may be used for cholestatic injury[14][16]. This compound has been evaluated for its protective effects against various chemical-induced liver injuries in preclinical settings.
Preclinical Efficacy Data:
| Parameter | This compound Treatment | Control/Injury Group | Alternative (Preclinical Comparator) |
| Liver Enzyme Levels (ALT, AST) | Significantly reduced serum levels of ALT and AST in animal models of liver injury[17]. | Markedly elevated liver enzymes. | Silibinin (a known hepatoprotective agent) showed comparable effects in reducing lipid accumulation in HepG2 cells[18][19]. |
| Lipid Accumulation | Attenuated fatty acid accumulation in HepG2 cells and in mouse models of NAFLD[18][20]. | Significant lipid droplet accumulation. | Silibinin showed a 22% reduction in lipid accumulation compared to 30% with this compound in one study[18]. |
| Mechanism of Action | Activates AMPK-Nrf2 and FXR signaling pathways[20][21][22]. Inhibits the PI3K/Akt signaling pathway in some models. Reduces oxidative stress and inflammation[17]. | Pro-inflammatory and fibrotic signaling. | NAC replenishes glutathione stores. Ursodeoxycholic acid facilitates bile flow. |
II. Preclinical Safety and Toxicology
| Parameter | Result | Species/Model |
| Acute Toxicity (LD50) | Intravenous LD50: 1863 mg/kg | Mice |
| Intravenous LD50: 1782 mg/kg | Rats | |
| Long-term Toxicity | High doses (500 mg/kg, i.p.) for 13 weeks led to reversible increases in some liver enzymes and changes in lipid metabolism. Considered "essentially non-toxic to rodents" at therapeutic doses[5]. | Rats |
| Mutagenicity (Ames Test) | Picrorhiza kurroa rhizome extract was found to be non-mutagenic[11]. | Salmonella typhimurium |
| Genotoxicity | Data on isolated this compound is not available. | Not available |
| Reproductive/Developmental Toxicity | Data on isolated this compound is not available. | Not available |
III. Experimental Protocols and Methodologies
A. Animal Model of Focal Cerebral Ischemia
A common model used to evaluate the neuroprotective effects of this compound is the Middle Cerebral Artery Occlusion (MCAO) in rats[5][6].
-
Animal Model: Male Wistar rats are anesthetized.
-
Occlusion: A monofilament nylon suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of ischemia (e.g., 2 hours), the suture is withdrawn to allow reperfusion.
-
Treatment: this compound (e.g., 10-20 mg/kg) is administered, typically intravenously, at the onset of reperfusion[5].
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using scales like the modified Neurological Severity Score (mNSS).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Assays: Brain tissue is analyzed for markers of oxidative stress (e.g., ROS levels), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., Caspase-3 activity) using ELISA and Western blot[5][8].
-
B. In Vitro Model of Hepatocyte Injury
To assess hepatoprotective effects, an in vitro model using HepG2 cells exposed to free fatty acids (FFAs) is often employed to mimic non-alcoholic fatty liver disease (NAFLD)[18].
-
Cell Culture: Human hepatoma (HepG2) cells are cultured.
-
Induction of Steatosis: Cells are incubated with a mixture of oleic acid and palmitic acid to induce lipid accumulation.
-
Treatment: Cells are pre-treated with this compound at various concentrations before FFA exposure.
-
Outcome Measures:
-
Lipid Accumulation: Intracellular lipid content is quantified using Oil Red O staining.
-
Gene Expression Analysis: The expression of genes involved in fatty acid transport, lipogenesis, and gluconeogenesis is measured by RT-PCR.
-
Oxidative Stress Assessment: Levels of reactive oxygen species (ROS) and cellular antioxidants (e.g., glutathione) are measured[19].
-
IV. Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate a key signaling pathway of this compound and a typical experimental workflow.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Typical experimental workflow for this compound studies.
V. Conclusion and Future Directions
The existing preclinical data strongly suggest that this compound is a promising candidate for further investigation, particularly as a neuroprotective agent in ischemic stroke and as a hepatoprotective compound. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it an attractive therapeutic lead.
However, the lack of clinical trial data is a significant gap. Future research must focus on well-designed, placebo-controlled clinical trials to establish the efficacy and safety of this compound in human populations. Furthermore, comprehensive toxicological studies, including genotoxicity and reproductive toxicity, are necessary to fully characterize its safety profile for potential clinical use. For drug development professionals, this compound represents an opportunity to develop a novel therapy derived from a natural source, addressing unmet needs in the management of ischemic brain injury and liver diseases.
References
- 1. Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica [mdpi.com]
- 2. Reproductive and developmental toxicity of plant growth regulators in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 4. Perspectives on reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altmedrev.com [altmedrev.com]
- 7. fda.gov [fda.gov]
- 8. The paradox of this compound: As a natural antioxidant, but may instead futher aggravate liver injury by exacerbating mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H28O13 | CID 11944602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 14. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 15. researchgate.net [researchgate.net]
- 16. Picroside I and this compound from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation potential effects of this compound on cytochrome P450 enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 22. carlroth.com [carlroth.com]
Safety Operating Guide
Safe Disposal of Picroside II: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Picroside II, a bioactive iridoid glycoside used in various research applications. Adherence to these protocols is vital for minimizing risks to personnel and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is very toxic to aquatic life with long-lasting effects[1][2][3][4].
Key Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. The following equipment should be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant protective gloves (e.g., Nitrile), tested according to standards like EN 374.[1] | Prevents direct skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing.[4] | Protects skin and personal clothing from contamination. |
| Respiratory | A suitable respirator should be used if dust is generated and engineering controls (like a fume hood) are insufficient.[4] | Prevents inhalation of harmful dust particles. |
Step-by-Step Disposal Protocol
This compound and its containers must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.[1][2] Never dispose of this compound down the drain or in the regular trash.[1][2][5]
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including the pure compound, solutions, grossly contaminated PPE (gloves, etc.), and implements (spatulas, weigh boats), must be identified as hazardous waste.
-
Segregate: Keep this compound waste separate from other waste streams, especially non-hazardous laboratory trash, to avoid cross-contamination and ensure proper disposal.[6] Halogenated and non-halogenated organic waste should also be kept in separate containers.[5]
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, chemically resistant, and sealable container for solid this compound waste. For liquid waste solutions, use a non-breakable liquid waste container.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:
Step 3: Temporary Storage
-
Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong acids, alkalis, or oxidizing agents.[4][7]
-
Conditions: The storage area should be cool and dry.[1] Avoid exposure to direct sunlight or heat sources.[7]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Regulatory Compliance: Ensure the disposal process adheres to the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[8][9] The standard final disposal method for pharmaceutical waste is incineration at an approved facility.[8]
Spill Management Procedures
In the event of a spill, act quickly to contain and clean the area while minimizing exposure.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Wear PPE: Before cleaning, don the appropriate PPE as listed in the table above.
-
Containment: For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Clean-Up: Carefully take up the material mechanically (e.g., with a scoop or dustpan).[1][2] Avoid dry sweeping which can generate dust. Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Environmental Protection: Ensure the spill does not enter drains, surface water, or groundwater.[1][2]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Picroside Ⅱ|39012-20-9|MSDS [dcchemicals.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. cams.ksu.edu.sa [cams.ksu.edu.sa]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Essential Safety and Logistical Information for Handling Picroside II
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the safe use of Picroside II, a bioactive compound with significant research interest. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to minimize risk and ensure laboratory safety.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to use appropriate PPE to avoid exposure.
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields or safety glasses with front, brow, and temple protection are mandatory to protect against splashes and dust.[2] |
| Hand Protection | Chemical-resistant protective gloves are required. The specific glove material (e.g., nitrile, neoprene) and thickness should be selected based on the solvent being used and the duration of handling. Always check with the glove manufacturer for breakthrough times.[1][2] |
| Skin and Body Protection | An impervious lab coat or coveralls should be worn to prevent skin contact.[2] When handling larger quantities or in situations with a high risk of splashing, chemical-resistant suits may be necessary.[5] |
| Respiratory Protection | A suitable respirator, such as a particulate filter device (EN 143), is necessary when dust formation is likely.[1] In well-ventilated areas with no dust, respiratory protection may not be required, but a risk assessment should always be performed. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Workflow The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A typical workflow for the safe handling of this compound, from preparation to storage.
Storage Conditions Proper storage is critical to maintain the stability and integrity of this compound.
| Condition | Specification |
| Temperature | Store in a cool, dry place.[3][6] Recommended storage temperatures vary by supplier, with some indicating 2–8 °C, while others recommend -20°C for the powder and -80°C for solutions.[2][3] Always refer to the supplier's specific instructions. |
| Container | Keep the container tightly sealed to prevent moisture absorption and contamination.[2] |
| Environment | Store in a well-ventilated area, away from direct sunlight and sources of ignition.[2] |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2] |
Disposal Plan this compound and its containers must be treated as hazardous waste.
Caption: A procedural workflow for the safe disposal of this compound waste.
Disposal Guidelines:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][3]
-
This material and its container must be disposed of as hazardous waste.[1][3]
-
Do not allow the substance to enter drains, surface water, or ground water to prevent environmental contamination.[1][3][6]
-
Contaminated packaging should be handled in the same manner as the substance itself.[1][3]
Experimental Protocols
While specific experimental designs will vary, the following provides a general protocol for the preparation and use of this compound in a cell-based assay, based on available information.
Objective: To prepare a this compound stock solution and a working solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween80
-
Deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (e.g., 100 mg/mL):
-
Under a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh DMSO to achieve a concentration of 100 mg/mL.[7]
-
Vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example for a 1 mL final volume): [7]
-
To 400 µL of PEG300, add 50 µL of the 100 mg/mL this compound stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix again until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This working solution should be prepared fresh and used immediately for optimal results.[7]
-
In Vivo Administration Example: For animal studies, this compound has been administered via intraperitoneal injection at doses of 20 mg/kg.[8] The vehicle and preparation for in vivo use should be optimized based on the specific animal model and experimental goals.
Signaling Pathway
This compound has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[8] The diagram below illustrates this inhibitory action.
Caption: this compound inhibits the activation of the p65 NF-κB signaling pathway, reducing the expression of inflammatory genes.[7][8]
References
- 1. carlroth.com [carlroth.com]
- 2. Picroside Ⅱ|39012-20-9|MSDS [dcchemicals.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. carlroth.com [carlroth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | 39012-20-9 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
